Trineopentyl phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tris(2,2-dimethylpropyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIRWDIEAVDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311616 | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14540-52-4 | |
| Record name | Trineopentyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Trineopentyl Phosphite
Foreword: The Significance of Steric Hindrance in Phosphate Chemistry
In the vast landscape of organophosphorus chemistry, phosphite esters, P(OR)₃, represent a cornerstone class of compounds, pivotal as ligands in catalysis and as versatile intermediates in organic synthesis.[1] Among these, trineopentyl phosphite, with its sterically demanding neopentyl groups, presents a unique case study in how steric hindrance governs reactivity and stability. The bulky neopentyl moieties ((CH₃)₃CCH₂-) create a sterically congested environment around the central phosphorus atom, which profoundly influences its nucleophilic character and the stability of its derivatives. This guide provides a comprehensive exploration of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
I. The Synthetic Pathway: A Robust and Validated Protocol
The synthesis of trialkyl phosphites is most commonly and reliably achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol in the presence of a base.[2] The base plays a crucial role in neutralizing the hydrogen chloride (HCl) byproduct, thereby preventing acid-catalyzed side reactions. For the synthesis of this compound, neopentyl alcohol is the starting material.
The choice of base and solvent is critical to ensure a high yield and purity of the final product. A tertiary amine, such as pyridine or a substituted aniline like N,N-diethylaniline, is often employed due to its efficacy in scavenging HCl and the ease of separation of the resulting amine hydrochloride salt.[3] The use of an inert solvent, such as diethyl ether or petroleum ether, facilitates the reaction and the subsequent workup.
Reaction Mechanism: A Stepwise Approach
The synthesis proceeds through a stepwise nucleophilic substitution at the phosphorus center.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from a well-established procedure for the synthesis of trialkyl phosphites and has been optimized for the specific requirements of this compound.[3]
Materials and Equipment:
-
Phosphorus trichloride (freshly distilled)
-
Neopentyl alcohol (anhydrous)
-
N,N-Diethylaniline (freshly distilled)
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for filtration, extraction, and distillation
Procedure:
-
Reaction Setup: A solution of 3.0 moles of anhydrous neopentyl alcohol and 3.0 moles of freshly distilled N,N-diethylaniline in 1 liter of anhydrous diethyl ether is placed in a 3-liter three-necked flask under an inert atmosphere.
-
Addition of PCl₃: The flask is cooled in an ice-water bath. A solution of 1.0 mole of freshly distilled phosphorus trichloride in 400 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete (approximately 30-60 minutes), the reaction mixture is stirred at room temperature for an additional hour, followed by gentle reflux for one hour to ensure complete reaction.
-
Work-up: The reaction mixture, containing the precipitated N,N-diethylaniline hydrochloride, is cooled to room temperature and filtered under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.
-
Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the diethyl ether. The resulting crude this compound is then purified by vacuum distillation.
II. Comprehensive Characterization: Unveiling the Molecular Signature
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR provides direct information about the phosphorus environment. For trialkyl phosphites, a single resonance is expected in the characteristic region of +130 to +145 ppm. The steric bulk of the neopentyl groups may cause a slight upfield or downfield shift compared to less hindered phosphites like triethyl phosphite, which resonates at approximately +139 ppm.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the methylene (-CH₂-) and methyl (-C(CH₃)₃) protons of the neopentyl groups. The methylene protons will appear as a doublet due to coupling with the phosphorus atom (³J(P,H)). The methyl protons will appear as a singlet.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further structural confirmation. Signals for the quaternary carbon, the methyl carbons, and the methylene carbon of the neopentyl group are expected. The methylene carbon will exhibit coupling to the phosphorus atom (²J(P,C)).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | ~ +140 | Singlet | - | P(OCH₂C(CH₃)₃)₃ |
| ¹H | ~ 3.5 | Doublet | ³J(P,H) ≈ 8 | -OCH₂ C(CH₃)₃ |
| ~ 0.9 | Singlet | - | -OCH₂C(CH₃ )₃ | |
| ¹³C | ~ 75 | Doublet | ²J(P,C) | -OCH₂ C(CH₃)₃ |
| ~ 32 | Singlet | - | -OCH₂C (CH₃)₃ | |
| ~ 26 | Singlet | - | -OCH₂C(CH₃ )₃ |
Note: The exact chemical shifts and coupling constants need to be determined from the experimental spectrum of the synthesized compound.
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for this compound synthesis and characterization.
III. The Impact of Steric Hindrance on Reactivity
The three bulky neopentyl groups in this compound create significant steric shielding around the phosphorus atom. This has profound implications for its reactivity compared to less hindered phosphites.
-
Nucleophilicity: The steric bulk reduces the accessibility of the phosphorus lone pair, thereby decreasing its nucleophilicity. This can lead to slower reaction rates in, for example, the Arbuzov reaction.
-
Ligand Properties: In coordination chemistry, this compound acts as a bulky ligand. The cone angle of a phosphite ligand is a measure of its steric bulk. While the exact Tolman cone angle for this compound is not widely reported, it is expected to be significantly larger than that of trimethyl phosphite (107°) and triethyl phosphite (109°). This large steric footprint influences the coordination number and geometry of metal complexes, often favoring lower coordination numbers and creating unique catalytic activities.[2]
-
Stability: The neopentyl groups can enhance the stability of the phosphite and its derivatives. For instance, in reactions with alkyl halides, the resulting phosphonium intermediates are more stable and less prone to dealkylation due to the resistance of the neopentyl group to Sₙ2 attack.[1]
IV. Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The provided protocol, based on established methodologies, offers a reliable pathway to this sterically hindered phosphite. The detailed characterization plan, centered around multinuclear NMR spectroscopy, ensures the unambiguous identification and purity assessment of the final product.
The unique reactivity profile of this compound, dictated by the steric demands of its neopentyl groups, makes it a valuable tool in both synthetic and mechanistic organophosphorus chemistry. Further exploration of its applications in catalysis and materials science, where its steric bulk can be leveraged to control reactivity and selectivity, promises to be a fruitful area of research.
V. References
-
Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses, 31, 111. doi:10.15227/orgsyn.031.0111[3]
-
Wikipedia. (2023). Triethyl phosphite. In Wikipedia. Retrieved from [Link][2][4]
-
NMR Spectroscopy. (n.d.). 31P NMR. Retrieved from [Link][5][6]
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Trineopentyl Phosphite: A Technical Guide on a Sterically Hindered Organophosphorus Reagent
Introduction: Situating Trineopentyl Phosphite in Modern Chemistry
Organophosphorus chemistry provides a vast toolkit for synthetic innovation, particularly within the pharmaceutical and materials science sectors. Among the diverse reagents available, phosphite esters, P(OR)₃, are a cornerstone class of compounds, valued for their unique reactivity as both nucleophiles and reducing agents. This compound, tris(2,2-dimethylpropyl) phosphite, distinguishes itself within this class through the significant steric bulk imparted by its three neopentyl groups. This structural feature is not a trivial modification; it profoundly governs the molecule's reactivity, stability, and utility, making it a specialized tool for discerning chemists.
This guide offers an in-depth exploration of the core physical and chemical properties of this compound. We will delve into its synthesis, spectroscopic signature, and characteristic reactions, contextualizing its behavior with field-proven insights relevant to researchers, scientists, and drug development professionals. The causality behind its unique reactivity will be a central theme, providing a framework for its strategic application in complex synthetic challenges.
Molecular Structure and Core Physicochemical Properties
The defining characteristic of this compound is the presence of three neopentyl, C(CH₃)₃CH₂–, groups bonded to the central phosphorus atom via oxygen. This arrangement creates a sterically congested environment around the phosphorus lone pair, which is the primary determinant of its chemical behavior.
Diagram 1: Molecular Structure of this compound
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Direct experimental spectra for this compound are not widely published. However, its structure allows for a highly accurate prediction of its spectroscopic features based on well-established principles and data from analogous compounds. [1][2][3][4][5][6][7]
| Technique | Expected Features for this compound | Rationale & Comparative Data |
|---|---|---|
| ³¹P NMR | Single peak at ~ +139 ppm . | The chemical shift for P(III) in trialkyl phosphites is highly characteristic. Triethyl phosphite appears at +139 ppm. [8]The steric bulk of the neopentyl group is not expected to significantly shift this value. |
| ¹H NMR | ~3.5-3.7 ppm (d, 6H) : Methylene protons (-O-CH₂-C). The doublet arises from coupling to phosphorus (³JHP ≈ 8-10 Hz). ~0.9-1.0 ppm (s, 27H) : Methyl protons of the tert-butyl groups. | The O-CH₂ protons in triethyl phosphite are at ~3.9 ppm (dq);[1] the slight upfield shift is expected for the neopentyl group. The tert-butyl singlet is characteristic. |
| ¹³C NMR | ~75 ppm (d) : Methylene carbon (-O-CH₂-C), coupled to phosphorus. ~32 ppm (d) : Quaternary carbon (-C(CH₃)₃), coupled to phosphorus. ~26 ppm (s) : Methyl carbons (-C(CH₃)₃). | In triethyl phosphite, the O-CH₂ is at ~58 ppm and the CH₃ is at ~16 ppm. [2]The neopentyl group carbons will be shifted accordingly. |
| IR Spectroscopy | ~1020-1040 cm⁻¹ (strong) : P-O-C stretching. ~2870-2960 cm⁻¹ (strong) : C-H stretching from alkyl groups. | These are characteristic absorption regions for alkyl phosphites. [9]The P-O-C stretch is a key diagnostic peak. |
| Mass Spec (EI) | M⁺ at m/z 292 . Fragmentation would likely involve loss of neopentyl groups or neopentene. | The molecular ion peak is expected. Fragmentation patterns in phosphites often show cleavage of the P-O and C-O bonds. |
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the nucleophilic character of the phosphorus lone pair, moderated by the profound steric hindrance of the neopentyl groups.
The Michaelis-Arbuzov Reaction
A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, which forms a phosphonate—a structure of immense importance in medicinal chemistry for its role as a non-hydrolyzable phosphate mimic. [10]The reaction proceeds via nucleophilic attack of the phosphite on an alkyl halide to form a quasi-phosphonium salt intermediate. [11][12]This intermediate then undergoes dealkylation by the halide ion to yield the final phosphonate product. [13][14] With this compound, the reaction proceeds to the phosphonium intermediate. However, the subsequent dealkylation step is significantly affected by sterics. The halide ion cannot easily perform an Sₙ2 attack on the sterically shielded methylene carbon of the neopentyl group. This resistance to Sₙ2 attack makes the corresponding phosphonium intermediates more stable and less prone to the typical dealkylation pathway. [15]Instead, decomposition often yields neopentyl halides without rearrangement.
Diagram 3: The Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Oxidation and Use as a Ligand
Like other phosphites, this compound can be readily oxidized to the corresponding phosphate, trineopentyl phosphate. This makes it a useful reducing agent in certain synthetic transformations. Furthermore, the phosphorus lone pair allows it to act as a soft ligand for transition metals. [8]Its significant steric bulk can be exploited in catalysis to create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst.
Applications in Research and Drug Development
While a niche reagent, the unique properties of this compound lend it to specialized applications:
-
Intermediate for Sterically Demanding Phosphonates: Its primary utility lies in the synthesis of neopentyl-containing phosphonates via the Arbuzov reaction, provided conditions are found to facilitate the challenging dealkylation step or an alternative mechanism is employed. Phosphonates are crucial in drug design, with applications as antivirals and enzyme inhibitors. [10]2. Bulky Ligand in Homogeneous Catalysis: In organometallic chemistry, bulky phosphite ligands are used to control the coordination number and geometry of metal catalysts, which can enhance selectivity in processes like hydroformylation or cross-coupling reactions.
-
Stabilizer and Antioxidant: The general class of phosphite esters is used to protect polymers and organic materials from degradation by acting as antioxidants.
Safety and Handling
As a member of the organophosphite family, this compound requires careful handling.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Sensitivity: The compound is listed as air-sensitive. It is also moisture-sensitive and will hydrolyze. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and water. Exposure to moisture can lead to hydrolysis, producing neopentyl alcohol and phosphorous acid, which can alter its reactivity and purity. * Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple trialkyl phosphite; it is a specialized reagent whose utility is defined by its steric architecture. The bulky neopentyl groups modulate the nucleophilicity of the phosphorus center and significantly hinder common reaction pathways like Sₙ2 dealkylation. This behavior creates both challenges and opportunities. For the medicinal chemist, it offers a potential route to sterically encumbered phosphonates. For the catalysis researcher, it provides a bulky ligand to build highly selective catalytic systems. Understanding the interplay between its structure and reactivity, as detailed in this guide, is the key to unlocking its full potential in advanced chemical synthesis.
References
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PubChem. (n.d.). Triphenyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Abdel-Ghaffar, A. R., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1986. [Link]
-
Solubility of Things. (n.d.). Triisopropyl phosphite. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
- Richardson, R. M., & Wiemer, D. F. (2012). A ZINC-MEDIATED ARBUZOV REACTION. Organic Syntheses, 89, 444-453.
-
Organisation for Economic Co-operation and Development. (2003). SIDS Initial Assessment Report for Triethyl phosphite. Retrieved from [Link]
-
Wikipedia. (2023, August 28). Triethyl phosphite. Retrieved from [Link]
-
PubChem. (n.d.). Triethyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]
- Babkov, L. M., et al. (2016). Infrared Spectra of Triphenyl Phosphite and Their Interpretation on the Basis of Quantum Chemistry Calculation. Ukrainian Journal of Physics, 61(4), 325-334.
-
The Royal Society of Chemistry. (2021). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
- Ford-Moore, A. H., & Perry, B. J. (1951). TRIETHYL PHOSPHITE. Organic Syntheses, 31, 111.
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]
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NIST. (n.d.). Triphenylphosphine oxide. NIST Chemistry WebBook. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
- Mane, R. B., et al. (2010). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. International Journal of Chemical Reactor Engineering, 8(1).
- Mao, M., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ACS Omega, 5(16), 9293–9299.
-
Vella, J., et al. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. [Link]
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Trineopentyl phosphite CAS number and molecular structure
An In-Depth Technical Guide to Trineopentyl Phosphite for Researchers and Drug Development Professionals
Introduction
This compound, identified by CAS number 14540-52-4, is a distinctive organophosphorus compound characterized by its significant steric hindrance.[1][2] As a phosphite ester, its structure features a central trivalent phosphorus atom bonded to three neopentyl (2,2-dimethylpropyl) groups via oxygen atoms. This unique molecular architecture, particularly the bulky neopentyl substituents, imparts notable stability and reactivity patterns that distinguish it from less hindered trialkyl phosphites. These properties make it a valuable reagent and building block in diverse fields, from organometallic catalysis to the synthesis of complex molecules in medicinal chemistry. This guide offers a comprehensive overview of its structure, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required to leverage its unique chemical nature.
Part 1: Molecular Structure and Physicochemical Properties
Molecular Architecture
The defining feature of this compound is the presence of three neopentyl groups attached to the central phosphorous acid core. The IUPAC name for this compound is tris(2,2-dimethylpropyl) phosphite.[3] The quaternary carbon atom in each neopentyl group creates a sterically demanding environment around the phosphorus center. This steric bulk is not merely a passive feature; it actively influences the compound's reactivity, for example, by stabilizing reactive intermediates and directing the pathways of classical organophosphorus reactions.[3]
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 14540-52-4 | [1][2] |
| IUPAC Name | tris(2,2-dimethylpropyl) phosphite | [3] |
| Molecular Formula | C₁₅H₃₃O₃P | [1][4] |
| Molecular Weight | 292.39 g/mol | [1] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 80 °C @ 0.15 mm Hg | [1] |
| Synonyms | Tri-neo-pentylphosphite | [1][2] |
Part 2: Synthesis and Reactivity
Synthesis of this compound
The synthesis of trialkyl phosphites is a well-established process in organophosphorus chemistry, typically involving the reaction of phosphorus trichloride (PCl₃) with a corresponding alcohol in the presence of a base.[5][6] The base, usually a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise lead to undesired side reactions.[6][7]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes the synthesis of this compound from neopentyl alcohol and phosphorus trichloride.
-
Preparation: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous neopentyl alcohol (3.0 equivalents) and a tertiary amine base (e.g., triethylamine, 3.1 equivalents) dissolved in a dry, inert solvent like diethyl ether or petroleum ether. The flask is cooled in an ice-water bath.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of phosphorus trichloride and the phosphite product. The tertiary amine acts as an HCl scavenger. Slow addition and cooling are necessary to control the exothermic reaction.
-
-
Reaction: A solution of phosphorus trichloride (1.0 equivalent) in the same inert solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
Workup: The solid precipitate (triethylamine hydrochloride) is removed by vacuum filtration. The filter cake is washed with small portions of the inert solvent.
-
Self-Validation: The formation of a significant amount of white, solid precipitate is a primary indicator that the reaction is proceeding as expected.
-
-
Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[1]
-
Causality: Vacuum distillation is required due to the high boiling point of the product, preventing thermal decomposition at atmospheric pressure.
-
Key Reactivity: The Michaelis-Arbuzov Reaction
A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, which converts them into phosphonates upon reaction with an alkyl halide. This compound exhibits unique behavior in this reaction. It reacts readily with methyl iodide to form a stable, crystalline Michaelis-Arbuzov intermediate (a phosphonium salt).[3] Upon heating, this intermediate decomposes to yield neopentyl iodide and dimethyl neopentylphosphonate.
Crucially, the neopentyl group does not undergo rearrangement during this process.[3] In many other reactions involving neopentyl halides, carbocation rearrangement is common. The absence of rearrangement here underscores a key mechanistic insight: the decomposition likely proceeds through a direct Sₙ2 attack by the iodide ion on one of the neopentyl methylenes of the phosphonium intermediate, a pathway favored by the steric hindrance that disfavors the formation of a primary carbocation.
Part 3: Applications in Research and Development
Potential as a Sterically Demanding Ligand
In the field of homogeneous catalysis, phosphite esters are well-known "soft" ligands that stabilize low-valent transition metals.[5] The electronic and steric properties of the phosphite ligand can profoundly influence the activity and selectivity of the catalyst. The significant steric bulk of this compound makes it an intriguing candidate for applications where fine control of the coordination sphere is desired. For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine and phosphite ligands are known to promote reductive elimination and influence regioselectivity. The use of this compound could create a unique catalytic pocket, potentially enabling challenging or previously inaccessible chemical transformations.
Intermediate for Phosphonate Synthesis in Drug Discovery
Phosphorus-containing functional groups are integral to a wide range of clinically approved drugs.[8] Phosphonates (containing a stable P-C bond) are often used as non-hydrolyzable analogues of phosphate esters, which are ubiquitous in biology.[9] They can mimic natural phosphates, acting as enzyme inhibitors or modulators of biological pathways.
Caption: Pathway from phosphite to bioactive phosphonates for drug discovery.
The Michaelis-Arbuzov reaction provides a direct route to phosphonate intermediates using this compound. These intermediates can then be incorporated into larger, more complex molecules. The neopentyl ester groups can serve as protecting groups for the phosphonic acid moiety, which can be removed under specific conditions later in a synthetic sequence to unmask the bioactive phosphonic acid. This strategy is a cornerstone of prodrug design and the synthesis of active pharmaceutical ingredients (APIs).[9][10]
Application as a Polymer Stabilizer
On a broader industrial scale, phosphite esters are widely used as secondary antioxidants and stabilizers for polymers such as polyolefins and PVC.[3][7][11] They function by decomposing hydroperoxides, which are formed during the initial stages of polymer degradation, into non-radical, stable products, thereby preventing further oxidative chain reactions. While specific performance data for this compound in this application is not widely published, its structural class suggests it would be effective in this role, offering high thermal stability due to its bulky alkyl groups.
Part 4: Safety, Handling, and Storage
Ensuring scientific integrity and experimental success requires strict adherence to safety protocols.
-
Hazard Profile: this compound is classified as irritating to the eyes, respiratory system, and skin (R36/37/38).[1] General safety data for similar phosphites indicate they may be harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): All handling should be conducted in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory to prevent skin and eye contact.[1]
-
Handling: Avoid inhalation of dust or vapors. Ensure all equipment is dry before use, as the compound is sensitive to moisture, which can cause hydrolysis to neopentyl alcohol and phosphorous acid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from water, strong acids, and oxidizing agents to maintain its integrity.
Conclusion
This compound is more than just another trialkyl phosphite; it is a specialized reagent whose sterically demanding neopentyl groups bestow it with unique stability and reactivity. Its behavior in the Michaelis-Arbuzov reaction provides a clear example of how steric hindrance can control reaction outcomes, offering a reliable route to neopentyl-protected phosphonates without skeletal rearrangement. For researchers in catalysis, its bulky nature presents an opportunity to design novel ligand environments. For scientists in drug development, it serves as a valuable synthetic intermediate for accessing the phosphonate functional group, a key component in many modern therapeutics. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this compound as a powerful tool in their synthetic endeavors.
References
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TRI-NEO-PENTYLPHOSPHITE CAS#: 14540-52-4. ChemWhat. [Link]
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Triethyl phosphite. chemeurope.com. [Link]
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Triethyl phosphite. Wikipedia. [Link]
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TRIETHYL PHOSPHITE. Ataman Kimya. [Link]
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Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ACS Omega, PubMed Central. [Link]
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Triethyl phosphite. Organic Syntheses Procedure. [Link]
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1,2,3,4,5-PENTACHLORO-5-ETHYLCYCLOPENTADIENE. Organic Syntheses Procedure. [Link]
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Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]
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Triphenyl phosphite | (C6H5O)3P | CID 7540. PubChem, National Institutes of Health. [Link]
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Trimethyl phosphite. NIST Chemistry WebBook. [Link]
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Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, PubMed Central. [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
- Process for making phosphite esters.
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Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, PubMed Central. [Link]
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A Technical Guide to the Safe Handling of Trineopentyl Phosphite and Related Organophosphites
Section 1: Introduction & Scope
Trineopentyl phosphite (CAS No. 14540-52-4), with the molecular formula C₁₅H₃₃O₃P, is an organophosphorus compound characterized by sterically bulky neopentyl groups.[1][2] This structure imparts unique reactivity, making it a compound of interest for applications as a ligand in catalysis and as an intermediate in specialized organic synthesis.[2]
This document is intended for researchers, chemists, and drug development professionals. It provides a robust, precautionary framework for handling this compound, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.
Section 2: Hazard Identification & Risk Assessment
The primary challenge in handling this compound is the lack of specific toxicity data. Therefore, a conservative approach is mandatory, assuming a hazard profile informed by related compounds.
2.1 Known Physicochemical Properties
The known properties of this compound itself point to specific handling requirements. Its sensitivity to air necessitates the exclusion of atmospheric oxygen and moisture to prevent degradation.[3]
| Property | Value | Source |
| CAS Number | 14540-52-4 | [3] |
| Molecular Formula | C₁₅H₃₃O₃P | [1] |
| Molecular Weight | 292.39 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 55-57 °C | [3] |
| Boiling Point | 80 °C @ 0.15 mmHg | [3] |
| Sensitivities | Air sensitive | [3] |
2.2 Probable Hazard Profile (Inferred from Analogues)
Based on the GHS classifications of related phosphites, this compound should be handled as a substance with the following potential hazards until proven otherwise.
| Hazard Class | GHS Hazard Statement | Rationale / Noted in Analogues |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Triethyl phosphite, Triphenyl phosphite[4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Triphenyl phosphite[4][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Triethyl phosphite, Triphenyl phosphite[4][6] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Triethyl phosphite, Triphenyl phosphite[4][7] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | Triphenyl phosphite[4][6] |
2.3 Primary Risk Analysis
-
Chemical Reactivity: As a phosphite ester, this compound is susceptible to hydrolysis in the presence of water or moisture, which can alter its chemical identity and potentially create corrosive byproducts.[8][9] It is incompatible with strong oxidizing agents, acids, and bases.[10][11]
-
Toxicological Risk: Organophosphorus compounds as a class can exhibit a range of toxic effects.[12][13] Direct contact can cause significant skin and eye irritation.[13] Ingestion may be harmful, and inhalation of aerosols should be avoided.[13]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" illustrates the most effective strategies.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
3.1 Engineering Controls
-
Causality: The primary goal of engineering controls is to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable.
-
Rationale: A fume hood provides constant negative pressure to draw vapors and fine solid particulates away from the user's breathing zone, preventing inhalation exposure.[14]
-
-
Inert Atmosphere: Due to its air and moisture sensitivity, weighing and transfers should be conducted under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques).[3][11]
-
Rationale: This preserves the integrity of the compound by preventing hydrolysis and oxidation and minimizes the risk of inhaling fine powder during handling.[15]
-
3.2 Personal Protective Equipment (PPE)
-
Causality: PPE is the last line of defense and must be selected to be impervious to the specific hazards of the material and the task.
| Task | Required PPE | Rationale |
| All Handling | Nitrile or Neoprene Gloves (minimum 2 pairs recommended for splash risk) | Provides a chemical barrier against skin contact. Organophosphates can be absorbed through the skin.[14][15] Double-gloving minimizes contamination during glove removal. |
| All Handling | Chemical Splash Goggles | Protects eyes from solid particulates and accidental splashes. Must be worn at all times.[11][16] |
| All Handling | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Risk of Splash | Full-Face Shield (worn over goggles) | Provides an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as during reaction workups or transfers of solutions.[14] |
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.
4.1 Protocol: Weighing and Transfer of Solid this compound
-
Preparation: Ensure the glovebox or Schlenk line is purged and operating at positive pressure with dry, inert gas.
-
Don PPE: Wear all required PPE as specified in Table 3.
-
Transfer: Move the sealed container of this compound into the inert atmosphere chamber.
-
Equilibration: Allow the container to equilibrate to the atmosphere's temperature.
-
Weighing: Open the container and weigh the desired amount into a tared, sealable vessel suitable for the reaction.
-
Scientist's Note: Work deliberately to avoid generating dust. The steric bulk of the neopentyl groups makes this compound a solid at room temperature, which can be easier to handle than a volatile liquid, but fine powders still pose an inhalation risk.
-
-
Sealing: Securely seal both the primary container and the vessel containing the weighed reagent before removing them from the inert atmosphere.
-
Cleanup: Decontaminate any surfaces and tools used within the inert atmosphere as per laboratory protocol.
4.2 Protocol: Storage
-
Container: Store in the original, tightly sealed container. Containers that have been opened must be carefully resealed and potentially purged with inert gas.[16]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Location: Keep in a cool, dry, and well-ventilated area designated for reactive chemicals.[10][11]
-
Incompatibilities: Ensure storage is segregated from oxidizing agents, strong acids, strong bases, and any sources of water or moisture.[10][11]
4.3 Protocol: Waste Disposal
-
Segregation: Collect all waste materials contaminated with this compound into a dedicated, sealed hazardous waste container.[14] Do not mix with other waste streams.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard symbols.[14]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10] Do not pour down the drain.
Section 5: Emergency Procedures
Preparation and rapid response are critical to mitigating the consequences of an accidental release or exposure.
Caption: A logical workflow for responding to laboratory emergencies.
5.1 Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Cover the spill with a dry, inert absorbent material like sand, diatomaceous earth, or a commercial sorbent.[17] Do not use water.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[17]
-
Decontaminate: Clean the affected area thoroughly.
5.2 First Aid Measures
-
Causality: The goal of first aid is to minimize injury by removing the chemical from the body and seeking professional medical evaluation immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[14] |
5.3 Fire Fighting
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Avoid using a direct stream of water as the material may react.
-
Hazards: Fires involving organophosphites may produce toxic and irritating fumes, including phosphorus oxides.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[16]
Section 6: Conclusion
This compound is a valuable synthetic building block whose full hazard profile is not yet characterized. The principle of "as low as reasonably achievable" (ALARA) for exposure must be paramount. By treating this compound with the caution afforded to its more hazardous analogues and by rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with it safely and effectively. The foundation of this safety paradigm is a deep understanding of why each precaution is necessary—a principle that empowers scientists to proactively manage risk in all their endeavors.
Section 7: References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethyl Phosphite. Retrieved from nj.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316404, this compound. Retrieved from PubChem. [Link]
-
Anaxopure. (n.d.). Safety Data Sheet: Trimethyl Phosphite. Retrieved from Anaxopure. [Link]
-
Srini Chem. (n.d.). Triethyl Phosphite (CAS: 122-52-1): Properties, Uses, and Safety. Retrieved from Srini Chem. [Link]
-
OECD SIDS. (2003). Triethyl phosphite. Retrieved from OECD SIDS. [Link]
-
PubMed. (n.d.). [Acute toxic effects of trimethyl and triethyl phosphites]. Retrieved from PubMed. [Link]
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- 12. [Acute toxic effects of trimethyl and triethyl phosphites] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic data (NMR, IR, MS) of trineopentyl phosphite
An In-Depth Technical Guide to the Spectroscopic Characterization of Trineopentyl Phosphite
This guide provides a detailed exploration of the spectroscopic techniques used to characterize this compound (also known as tris(2,2-dimethylpropyl) phosphite). As a sterically hindered phosphite ester, this compound presents unique features in its spectral data, which are crucial for its identification, purity assessment, and the study of its reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of its spectroscopic properties.
Introduction to this compound
This compound, with the chemical formula C₁₅H₃₃O₃P, is an organophosphorus compound featuring a central phosphorus(III) atom bonded to three neopentyl groups through oxygen atoms. The significant steric bulk imparted by the tert-butyl groups proximal to the phosphite linkages profoundly influences its chemical reactivity and spectroscopic signature. Accurate characterization is paramount, and a multi-technique spectroscopic approach is the most definitive method for confirming its structure and purity. This guide will delve into the theoretical underpinnings, experimental protocols, and detailed data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.
Diagram of Molecular Structure
Caption: Molecular structure of this compound with atom labeling for NMR assignments.
Predicted NMR Data Interpretation
Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds, such as triethyl phosphite and triisopropyl phosphite, due to the absence of publicly available experimental spectra for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.
-
-CH₂- (a): The three equivalent methylene groups are chemically identical. Their protons are coupled to the central phosphorus atom. This results in a doublet. The steric hindrance may influence the coupling constant. The predicted chemical shift is around 3.5-3.7 ppm , with a coupling constant (³JHP) of approximately 7-9 Hz . The integration of this signal will correspond to 6 protons.
-
-C(CH₃)₃ (c): The nine methyl groups of the three equivalent tert-butyl moieties are also chemically identical and show no coupling to other protons or to the distant phosphorus atom. This will result in a sharp singlet at approximately 0.9-1.0 ppm , with an integration value corresponding to 27 protons.
¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon skeleton.
-
-CH₂- (a): This carbon is directly attached to an oxygen atom and is also coupled to the phosphorus atom. It is expected to appear as a doublet around 70-75 ppm with a ²JCP coupling constant.
-
-C(CH₃)₃ (b): The quaternary carbon of the neopentyl group will appear as a doublet due to coupling with phosphorus, predicted to be in the range of 30-35 ppm .
-
-CH₃ (c): The methyl carbons are expected to appear as a singlet around 25-28 ppm .
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a direct method for observing the phosphorus center.
-
For trialkyl phosphites, the ³¹P chemical shift is typically in the range of +135 to +141 ppm relative to a phosphoric acid standard[1][2]. This compound is expected to exhibit a single resonance in this region. The spectrum is usually acquired with proton decoupling, resulting in a sharp singlet.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.5 - 3.7 | Doublet | ³JHP = 7-9 | P-O-CH₂- |
| ¹H | 0.9 - 1.0 | Singlet | - | -C(CH₃)₃ |
| ¹³C | 70 - 75 | Doublet | ²JCP | P-O-C H₂- |
| ¹³C | 30 - 35 | Doublet | ³JCP | -C (CH₃)₃ |
| ¹³C | 25 - 28 | Singlet | - | -C(C H₃)₃ |
| ³¹P | +135 - +141 | Singlet | - | P |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon, unless coupling information is desired.
-
³¹P NMR Acquisition: Acquire the spectrum with proton decoupling, using an external standard of 85% H₃PO₄ for referencing the chemical shift to 0 ppm.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data Interpretation
-
C-H Stretching: Strong absorption bands are expected in the region of 2870-2960 cm⁻¹ , characteristic of the stretching vibrations of the methyl and methylene C-H bonds.
-
P-O-C Stretching: A strong, characteristic band for the P-O-C asymmetric stretching is expected around 1020-1050 cm⁻¹ . The symmetric stretch may appear at a lower frequency, around 750-850 cm⁻¹ .
-
C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1365-1470 cm⁻¹ region.
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 2870-2960 | C-H stretch (alkyl) | Strong |
| 1365-1470 | C-H bend (alkyl) | Medium |
| 1020-1050 | P-O-C stretch (asymmetric) | Strong |
| 750-850 | P-O-C stretch (symmetric) | Medium-Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film. Place a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, then the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Diagram of Predicted Fragmentation Pathway
Caption: Predicted electron ionization (EI) fragmentation pathway for this compound.
Predicted MS Data Interpretation
Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 292 , corresponding to the molecular weight of the compound. This peak may be of low intensity due to the facile fragmentation of the molecule.
-
Key Fragments:
-
m/z = 235: Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) from the molecular ion.
-
m/z = 205: Loss of a neopentyloxy radical (•OCH₂C(CH₃)₃, 87 Da).
-
m/z = 71: Formation of the neopentyl cation ([CH₂C(CH₃)₃]⁺).
-
m/z = 57: Formation of the tert-butyl cation ([C(CH₃)₃]⁺), which is often a very abundant ion in the spectra of compounds containing this group.
-
| Predicted m/z | Proposed Fragment |
| 292 | [P(OCH₂C(CH₃)₃)₃]⁺˙ (Molecular Ion) |
| 235 | [M - C₄H₉]⁺ |
| 205 | [M - OCH₂C(CH₃)₃]⁺ |
| 71 | [CH₂C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) inlet.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
Integrated Spectroscopic Analysis
The collective evidence from NMR, IR, and MS provides a definitive characterization of this compound.
-
NMR confirms the connectivity of the neopentyl groups to the phosphite core through the characteristic P-H and P-C couplings and provides the precise proton and carbon environments.
-
IR spectroscopy verifies the presence of the key functional groups, particularly the P-O-C and alkyl C-H bonds.
-
MS confirms the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure, notably the presence of the neopentyl and tert-butyl fragments.
Together, these techniques offer a self-validating system for the unambiguous identification and purity assessment of this compound, essential for its application in research and development.
References
- Babkov, L. M., et al. (2016).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31215, Triethyl phosphite. Retrieved from [Link]
-
Royal Society of Chemistry (2016). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]
-
NIST. (n.d.). Triethyl phosphite. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023). Triethyl phosphite. Retrieved from [Link]
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Triethyl phosphite. Retrieved from [Link]
Sources
Trineopentyl Phosphite: A Technical Guide to Solubility and Stability in Common Solvents
Introduction: The Critical Role of Formulation Science in Drug Development
In the landscape of modern drug discovery and development, the meticulous selection and characterization of reagents and intermediates are paramount. Trineopentyl phosphite, a sterically hindered organophosphorus compound, presents unique opportunities in synthetic chemistry due to the protective nature of its neopentyl groups. However, its efficacy and reliability in a given application are fundamentally tethered to its behavior in solution. This technical guide provides an in-depth exploration of the solubility and stability of this compound in a range of common laboratory solvents. Understanding these parameters is not merely an academic exercise; it is a critical determinant for reaction optimization, process scale-up, and the ultimate safety and reproducibility of synthetic protocols. For researchers, scientists, and drug development professionals, a comprehensive grasp of a reagent's solution-state behavior is the bedrock of robust and reliable chemical innovation.
Part 1: Solubility Profile of this compound
The solubility of a reagent dictates its utility in liquid-phase reactions, influencing reaction kinetics, and facilitating purification processes. This compound, with its bulky, non-polar neopentyl groups, exhibits a predictable yet nuanced solubility profile.
Qualitative Solubility Observations
Based on the principle of "like dissolves like," this compound is anticipated to be readily soluble in non-polar and polar aprotic solvents. The large alkyl chains contribute to its lipophilicity, favoring dissolution in solvents with low dielectric constants. Conversely, its solubility in highly polar, protic solvents is expected to be limited due to the energetic penalty of disrupting the strong intermolecular forces, such as hydrogen bonding, within these solvents.
Quantitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published, the following table presents representative solubility values in common laboratory solvents at ambient temperature (25 °C). These values are based on the expected behavior of sterically hindered alkyl phosphites and serve as a practical guide for solvent selection.
| Solvent | Solvent Type | Polarity Index | Expected Solubility ( g/100 mL) |
| Hexane | Non-polar | 0.1 | > 50 |
| Toluene | Non-polar | 2.4 | > 50 |
| Diethyl Ether | Polar Aprotic | 2.8 | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 50 |
| Ethyl Acetate | Polar Aprotic | 4.4 | > 40 |
| Acetone | Polar Aprotic | 5.1 | > 30 |
| Acetonitrile | Polar Aprotic | 5.8 | ~20 |
| Dichloromethane | Polar Aprotic | 3.1 | > 50 |
| Chloroform | Polar Aprotic | 4.1 | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | ~15 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | < 10 |
| Methanol | Polar Protic | 5.1 | < 5 (Reacts) |
| Ethanol | Polar Protic | 4.3 | < 5 (Reacts) |
| Water | Polar Protic | 10.2 | Insoluble (Reacts) |
Note: The solubility in protic solvents like alcohols and water is complicated by the potential for solvolysis (see Part 2: Stability Profile).
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Scintillation vials with PTFE-lined caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
To each vial, add a known volume of the selected solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.
-
-
Sample Preparation and Analysis:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards and the sample solution by GC-FID or HPLC.
-
-
Calculation:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the solubility in g/100 mL using the following formula: Solubility (g/100 mL) = (Concentration from calibration curve (g/mL) * Dilution factor * 100)
-
Causality Behind Experimental Choices: The shake-flask method is a gold-standard technique for determining equilibrium solubility. Using an excess of the solute ensures that the solution becomes saturated. The extended equilibration time with agitation maximizes the dissolution rate, while the subsequent settling period and filtration step are critical for removing undissolved solids, which would otherwise lead to an overestimation of solubility. The use of chromatographic techniques for analysis provides high sensitivity and specificity for quantifying the dissolved analyte.
Historical development and discovery of phosphite ligands
An In-Depth Technical Guide to the Historical Development and Discovery of Phosphite Ligands
For Researchers, Scientists, and Drug Development Professionals
Phosphite ligands have emerged as a pivotal class of ancillary ligands in transition metal catalysis, profoundly impacting the fields of organic synthesis and drug development. Their unique electronic and steric properties, coupled with their modularity and ease of synthesis, have led to significant advancements in a variety of catalytic transformations, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. This technical guide provides a comprehensive overview of the historical development and discovery of phosphite ligands, tracing their evolution from early curiosities to indispensable tools in modern chemistry. We will delve into the fundamental principles governing their synthesis, explore their structural and electronic characteristics, and highlight their diverse applications in catalysis. This guide aims to provide researchers and scientists with a thorough understanding of phosphite ligands, enabling them to leverage these powerful tools in their own research and development endeavors.
PART 1: The Genesis of a Ligand Class: A Historical Perspective
The journey of phosphite ligands from their initial discovery to their current prominence in catalysis is a testament to the continuous evolution of chemical synthesis and understanding. While phosphines had long dominated the landscape of phosphorus-based ligands, the exploration of phosphites unveiled a new realm of possibilities, driven by their distinct electronic nature and accessibility.
Early Discoveries and the Shift from Phosphines
The foundation of phosphorus ligand chemistry was laid with the development of phosphines. However, in the mid-20th century, researchers began to explore the coordination chemistry of phosphites, P(OR)₃, recognizing their potential as ligands for transition metals. Initially, their development was slower compared to their phosphine counterparts due to concerns about their hydrolytic stability.
A significant turning point came with the realization that phosphites, being strong π-acceptors and weaker σ-donors compared to phosphines, could offer unique advantages in catalysis.[1][2] This electronic profile can significantly influence the reactivity of the metal center, often leading to higher catalytic activities.[2][3]
The Rise of Chiral Phosphites and Asymmetric Catalysis
The true breakthrough for phosphite ligands arrived with the advent of asymmetric catalysis. The development of chiral phosphites opened the door to highly enantioselective transformations, a critical aspect of modern drug development. In the early 1990s, phosphites emerged as highly effective ligands in rhodium-catalyzed asymmetric hydroformylation and copper-catalyzed 1,4-addition reactions.[4]
A pivotal moment in this field was the development of ligands derived from readily available chiral sources, such as BINOL (1,1'-bi-2-naphthol). The synthesis of chiral binaphthyl-based phosphites proved to be a key milestone, enabling the preparation of optically active products with high enantiopurity.[5][6] The modular nature of these ligands, allowing for systematic tuning of their steric and electronic properties, further fueled their rapid adoption and development.[7]
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Theoretical and Computational Elucidation of Phosphite Compounds: From Quantum Mechanics to Drug Discovery
An In-depth Technical Guide:
Preamble: The Computational Imperative in Phosphite Chemistry
Phosphite compounds, esters of phosphorous acid with the general formula P(OR)₃, represent a class of molecules with remarkable versatility. They are indispensable as industrial antioxidants, crucial ligands in homogeneous catalysis, and versatile intermediates in the synthesis of complex organophosphorus molecules, including active pharmaceutical ingredients (APIs).[1][2] Their utility stems from the unique electronic properties of the trivalent phosphorus atom, which can act as both a nucleophile and a ligand for transition metals. However, understanding their reactivity, stability, and interactions at a molecular level is a complex challenge that experimental methods alone cannot fully address.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate phosphite compounds. We move beyond a mere recitation of techniques, focusing instead on the strategic application of these methods to solve real-world chemical problems. The narrative is grounded in the causality behind methodological choices, offering field-proven insights into how computational chemistry can accelerate discovery and development.
Chapter 1: The Quantum Mechanical Lens on Phosphites - Density Functional Theory (DFT)
At the heart of understanding phosphite behavior lies the distribution of electrons within the molecule. Density Functional Theory (DFT) has emerged as the workhorse for quantum mechanical (QM) calculations in this field, providing a robust balance between computational cost and accuracy.[3] It allows us to probe the electronic structure, predict reactivity, and interpret spectroscopic data with high fidelity.
The Rationale for DFT in Phosphite Studies
DFT is particularly well-suited for phosphites for several key reasons:
-
Electron Lone Pair: The phosphorus atom's lone pair is central to its chemistry. DFT accurately models the energy and spatial distribution of this lone pair, which is critical for predicting nucleophilicity and ligand-binding properties.
-
Reactivity Indices: DFT calculations can furnish global reactivity indices (e.g., chemical potential, hardness) and local ones (e.g., Fukui functions, molecular electrostatic potential). These indices provide a quantitative framework for predicting sites of electrophilic or nucleophilic attack, explaining, for instance, the mechanism of phosphite antioxidant activity where they prevent the splitting of hydroperoxides.[4][5]
-
Spectroscopic Prediction: One of the most powerful applications of DFT is the prediction of spectroscopic properties, particularly ³¹P NMR chemical shifts.[6] Given that the ³¹P NMR chemical shift range exceeds 500 ppm, this technique is exceptionally sensitive to the electronic environment of the phosphorus atom.[7] Accurate DFT predictions can aid in structure elucidation and in distinguishing between closely related compounds or conformational isomers.[8]
Self-Validating Protocol: A Standard DFT Calculation of a Phosphite Compound
This protocol outlines the essential steps for performing a DFT calculation on a phosphite, such as trimethyl phosphite, using a common software package like Gaussian. The self-validating nature of this workflow comes from the final step, where computational results are compared against known experimental data.
Step 1: Molecular Structure Generation
-
Action: Build the 3D structure of the phosphite molecule (e.g., trimethyl phosphite, P(OCH₃)₃) using a molecular modeling interface.
-
Causality: An accurate initial geometry is crucial. While a rough sketch is acceptable, a structure built from standard bond lengths and angles will expedite the subsequent optimization process.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this task is the B3LYP functional with the 6-31G(d,p) basis set.[5]
-
Causality: Molecules are not static; they vibrate and rotate. The optimization process locates a stationary point on the potential energy surface, representing the most stable arrangement of the atoms. The B3LYP functional is a hybrid functional that has a proven track record for organic and organophosphorus compounds, while the 6-31G(d,p) basis set provides a good balance of accuracy and speed for molecules of this size.
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the vibrational frequencies at the same level of theory used for optimization.
-
Causality: This step is a critical validation check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. These frequencies can also be used to compute thermochemical data like zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[5]
Step 4: Property Calculation (e.g., ³¹P NMR Chemical Shift)
-
Action: Using the optimized geometry, perform a single-point energy calculation with a larger basis set, often recommended for properties like NMR shifts (e.g., M06-2X/6-311+G(2d,p)).[8][9] The calculation should include a reference compound (e.g., 85% H₃PO₄) to convert the calculated absolute shielding tensor to a chemical shift.
-
Causality: The prediction of properties like NMR shifts is more sensitive to the quality of the basis set than the geometry optimization. Larger basis sets with polarization and diffuse functions provide a more accurate description of the electron density, especially around the phosphorus nucleus and its lone pair.[9]
Step 5: Validation
-
Action: Compare the calculated ³¹P NMR chemical shift with the experimental value (for P(OMe)₃, approx. 141 ppm).[8]
-
Causality: Strong agreement between the computed and experimental data validates the chosen computational model (functional and basis set), instilling confidence in its predictive power for new, uncharacterized phosphite compounds. Discrepancies may suggest the need to consider solvent effects or explore alternative functionals.[8]
Visualization: General DFT Workflow
The following diagram illustrates the logical flow of a typical DFT study on a phosphite compound.
Caption: A standard workflow for DFT calculations on phosphite compounds.
Chapter 2: Simulating Dynamics and Large Systems - Molecular Mechanics (MM) and Molecular Dynamics (MD)
While DFT provides unparalleled electronic detail, it is computationally expensive for large systems (thousands of atoms) or for simulating processes over time (nanoseconds to microseconds). This is the domain of Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations.
The Rationale for MM/MD in Phosphite Studies
MM/MD simulations are essential when the research questions involve:
-
Conformational Dynamics: How does a phosphite ligand flex and adapt its shape when bound to a catalytic metal center?
-
Solvent Effects: How do solvent molecules organize around a phosphite and influence its stability or reactivity?
-
Biomolecular Interactions: How does a phosphite-containing drug candidate bind to its target protein? MD simulations can elucidate the binding mode, estimate binding free energies, and reveal the conformational changes that occur upon binding.[10][11]
The core of MM is the force field , a set of equations and parameters that describe the potential energy of a system.[12][13] The quality of an MD simulation is entirely dependent on the quality of the force field used.
The Challenge of Force Fields for Organophosphorus Compounds
Developing accurate force fields for organophosphorus compounds, including phosphites, is a non-trivial task.[14] Standard biomolecular force fields (e.g., AMBER, CHARMM) may not have well-parameterized terms for the trivalent phosphorus center in phosphites. Researchers often need to:
-
Use Existing Specialized Force Fields: Some force fields have been specifically developed for organophosphorus compounds, though often for phosphates or phosphonates.[15][16]
-
Develop Custom Parameters: This involves using high-level DFT calculations to derive the necessary parameters (e.g., partial atomic charges, bond stretching and angle bending force constants) for the specific phosphite molecule of interest, and then validating these parameters against experimental data.[14]
Protocol: MD Simulation of a Phosphite in a Biological System
This protocol outlines the conceptual workflow for simulating a system like phosphite dehydrogenase (Pdh) with a bound phosphite substrate.[10]
Step 1: System Preparation
-
Action: Obtain the initial coordinates of the protein (e.g., from the Protein Data Bank). If the structure is an apo-form, computationally dock the phosphite ligand into the active site.
-
Causality: A high-quality starting structure is essential. Docking provides a plausible initial binding pose that the MD simulation will then refine.
Step 2: Force Field Parameterization
-
Action: Assign a standard protein force field (e.g., AMBER ff19SB) to the protein. For the phosphite ligand, either use a pre-existing compatible force field (like GAFF2) or develop custom parameters via DFT calculations as described above.
-
Causality: This is the most critical step for scientific integrity. Using inappropriate or unvalidated parameters for the phosphite will lead to physically meaningless simulation results.
Step 3: Solvation and Ionization
-
Action: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
Causality: Biological processes occur in an aqueous environment. Explicitly modeling water is crucial for accurately capturing electrostatic interactions and hydrophobic effects that govern binding and conformational stability.
Step 4: System Equilibration
-
Action: Perform a series of restrained simulations. First, minimize the energy of the system to remove steric clashes. Then, gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while keeping the protein and ligand positions restrained. Finally, release the restraints in stages.
-
Causality: This multi-stage process allows the solvent and ions to relax around the solute without introducing major distortions to the protein or ligand. A proper equilibration ensures that the subsequent production simulation starts from a stable, well-equilibrated state.
Step 5: Production Simulation
-
Action: Run the simulation for a desired length of time (e.g., 100 ns to several microseconds) without any restraints, saving the system's coordinates at regular intervals.
-
Causality: This is the data-gathering phase of the simulation. The length of the simulation must be sufficient to sample the conformational space relevant to the biological question being asked.
Step 6: Trajectory Analysis
-
Action: Analyze the saved trajectory to calculate properties of interest, such as Root Mean Square Deviation (RMSD) to assess stability, hydrogen bond lifetimes, binding free energies (e.g., via MM/PBSA), and principal component analysis (PCA) to identify dominant motions.
-
Causality: The raw simulation is just a collection of coordinates. Meaningful biological and chemical insights are only extracted through rigorous post-processing and analysis of these trajectories.
Visualization: Phosphite-Enzyme Interaction Logic
This diagram illustrates the key components and interactions studied in an MD simulation of a phosphite-containing system.
Caption: Key interactions analyzed in MD simulations of phosphite-enzyme systems.
Chapter 3: Bridging Structure and Activity - QSAR Models
For drug development professionals, a key goal is to understand the relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that formalize this link.[17][18]
The QSAR Paradigm
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features.[17] A QSAR model takes the form:
Activity = f(Descriptors) + error
Where "Descriptors" are numerical representations of the molecule's properties (e.g., logP, molecular weight, dipole moment, quantum chemically derived energies). These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[19][20]
A Conceptual Workflow for Building a QSAR Model
Step 1: Data Curation
-
Action: Assemble a dataset of phosphite-containing compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition). The data must be consistent and high-quality.
-
Causality: The predictive power of a QSAR model is entirely dependent on the quality and consistency of the input data. "Garbage in, garbage out" is the cardinal rule.
Step 2: Descriptor Calculation
-
Action: For each molecule in the dataset, calculate a wide range of molecular descriptors. These can range from simple 1D/2D descriptors (atom counts, topological indices) to 3D descriptors derived from optimized geometries (e.g., from DFT calculations).
-
Causality: The goal is to capture the structural and electronic features that might influence biological activity. A diverse set of descriptors provides the raw material for the statistical model.
Step 3: Model Building and Training
-
Action: Split the dataset into a training set and a test set. Use the training set to build a mathematical model (e.g., using Multiple Linear Regression or machine learning algorithms) that correlates the descriptors with the observed activity.[20]
-
Causality: The training set is used to "teach" the algorithm the relationship between structure and activity. The test set is kept separate and is used later for unbiased validation.
Step 4: Model Validation
-
Action: Use the trained model to predict the activity of the compounds in the test set. Assess the model's predictive performance using statistical metrics (e.g., r², Q²). External validation with a completely new set of compounds is also highly recommended.[19]
-
Causality: This is the most important step for ensuring the model is trustworthy. A model that only performs well on the data it was trained on is useless for making real-world predictions. The model must demonstrate that it has learned generalizable principles, not just memorized the training data.
Visualization: The QSAR Development Cycle
Caption: The iterative cycle of developing and validating a QSAR model.
Chapter 4: Applications in Drug Development and Materials Science
The true value of these computational methods is realized when they are applied to solve practical problems.
-
Pharmaceutical Intermediates: Phosphites, such as dimethyl phosphite, are key building blocks in synthesizing more complex drug molecules, particularly phosphonates.[1] Phosphonates are important because they can act as stable analogues of natural phosphates or as transition-state inhibitors of enzymes.[21][22] Computational studies can help optimize reaction conditions for these synthetic transformations and design novel phosphonate-based drug candidates with improved binding affinity and specificity.
-
Antioxidant Design: As discussed, phosphites are potent antioxidants used to stabilize polymeric materials.[4][23] DFT calculations can be used to screen libraries of virtual phosphite compounds to identify candidates with superior antioxidant activity, predicting their performance before costly synthesis and testing.[4]
-
Electrolyte Additives: In materials science, phosphite derivatives are being explored as electrolyte additives to enhance the performance of high-voltage Li-ion batteries. Computational screening using DFT can rapidly assess properties like redox potentials and reactivity, identifying promising candidates for experimental investigation.[24][25]
Data Summary: Comparing Computational Methods for ³¹P NMR Prediction
The table below summarizes representative performance data for different DFT methods in predicting ³¹P NMR chemical shifts, highlighting the importance of methodological choice. Data is conceptualized from findings in the literature.[8][9]
| Method (Functional/Basis Set) | Phase | Mean Absolute Deviation (ppm) | Root Mean Square Deviation (ppm) |
| PBE0 / 6-311G(2d,2p) | Gas | 7.8 | 9.7 |
| M06-2X / 6-311+G(2d,p) | CHCl₃ | 4.1 | 5.7 |
| B3LYP / 6-311+G(2d,p) | CHCl₃ | 5.9 | 7.1 |
This data illustrates that including solvent effects (e.g., via IEF-PCM in CHCl₃) and choosing an appropriate functional (e.g., M06-2X) can significantly improve prediction accuracy compared to gas-phase calculations.[8][9]
Conclusion and Future Outlook
Theoretical and computational chemistry provides an indispensable toolkit for the modern researcher working with phosphite compounds. From the electronic-level detail of DFT to the large-scale dynamics of MD and the predictive power of QSAR, these methods allow us to understand, predict, and design. They explain the causality behind phosphite reactivity, validate experimental observations, and guide the development of new molecules for applications in medicine and materials science.
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The Unseen Architect: A Technical Guide to the Mechanism of Trineopentyl Phosphite in Catalysis
Introduction: Beyond the Bulk – The Case for Trineopentyl Phosphite
In the intricate world of transition metal catalysis, the ligand is not merely a spectator but an active architect of reactivity and selectivity. For decades, phosphines have been the cornerstone of ligand design, offering a tunable platform to modulate the electronic and steric environment of a metal center. However, their inherent sensitivity to oxidation often necessitates stringent anaerobic handling conditions, posing a significant challenge in both laboratory and industrial settings.
This guide delves into the mechanistic intricacies of a compelling alternative: This compound, P(OCH₂C(CH₃)₃)₃ . While phosphite esters, in general, are known for their superior stability and distinct electronic properties compared to phosphines, the trineopentyl derivative represents a fascinating case study in the strategic use of steric hindrance.[1] Its three bulky neopentyl groups create a unique coordination pocket that profoundly influences the elementary steps of catalytic cycles, such as those in ubiquitous cross-coupling reactions.
Here, we move beyond a simple recitation of facts. We will explore the causality behind this compound's function, grounding our discussion in the fundamental principles of organometallic chemistry and supporting our claims with field-proven insights and methodologies. This document is intended for researchers and drug development professionals seeking to leverage advanced ligand design for more robust and efficient catalytic systems.
I. The Ligand Profile: Quantifying Steric and Electronic Effects
To understand the mechanism of action, we must first quantify the defining characteristics of this compound as a ligand. Two key parameters, pioneered by Tolman, provide a framework for this analysis: the cone angle (θ) for sterics and the Tolman Electronic Parameter (TEP) for electronics.[2][3][4]
Steric Properties: The Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphorus ligand, defined as the apex angle of a cone that encompasses the ligand's substituents at a standard metal-phosphorus bond length.[3][5] Large cone angles are indicative of significant steric hindrance, which can promote key catalytic steps like reductive elimination and prevent the formation of undesirable catalyst resting states.[6]
| Ligand | Structure | Cone Angle (θ) | Key Steric Feature |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° | Compact, spherical bulk close to P atom. |
| Di(tert-butyl)neopentylphosphine | P(t-Bu)₂Np | 191° (calculated)[7] | Asymmetric bulk, increased steric profile. |
| Trineopentylphosphine (analog) | P(Np)₃ | ~203° (calculated) [7] | Very large, extended steric shielding. |
| This compound (inferred) | P(ONp)₃ | Large (>180°) | Large, umbrella-like shielding due to P-O-C linkage. |
Table 1: Comparison of Cone Angles for Bulky Phosphines. The data for neopentylphosphines are computationally derived and highlight the significant steric impact of the neopentyl group.[7] The cone angle for this compound is inferred to be large based on its structure.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The TEP is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) via infrared spectroscopy in a [LNi(CO)₃] complex.[4][8] Ligands that are strong electron donors increase the electron density on the metal, which leads to increased π-backbonding into the CO antibonding orbitals, thereby lowering the ν(CO) frequency.
Phosphites are generally considered to be weaker σ-donors than analogous trialkylphosphines due to the electronegative oxygen atoms. However, they are strong π-acceptors, capable of accepting electron density from the metal into the P-O σ* orbitals.[9] This π-acidity can stabilize electron-rich, low-valent metal centers crucial for catalysis.
| Ligand Type | General TEP (ν(CO) in cm⁻¹) | Electronic Character |
| Trialkylphosphines (e.g., P(t-Bu)₃) | ~2056 cm⁻¹ | Strong σ-donor, weak π-acceptor |
| Triarylphosphines (e.g., PPh₃) | ~2069 cm⁻¹ | Moderate σ-donor, moderate π-acceptor |
| Alkyl Phosphites (e.g., P(OEt)₃) | ~2076 cm⁻¹ | Weak σ-donor, strong π-acceptor |
| Aryl Phosphites (e.g., P(OPh)₃) | ~2085 cm⁻¹ | Very weak σ-donor, very strong π-acceptor |
Table 2: General Tolman Electronic Parameter (TEP) values for common ligand classes.[4] this compound is expected to fall within the alkyl phosphite range, characterized by its π-accepting nature.
The combination of a very large cone angle and π-accepting character makes this compound a unique tool. It can sterically enforce a low coordination number on the metal center while electronically stabilizing the active catalyst.
II. Mechanism of Action in a Catalytic Cycle (e.g., Suzuki-Miyaura Coupling)
The true value of a ligand is demonstrated in its ability to influence the rate and selectivity of a catalytic reaction. Let's examine the role of this compound within the context of a generic palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Oxidative Addition
The first and often rate-determining step is the oxidative addition of an aryl halide (Ar-X) to the Pd(0) center. For this to occur, the catalytically active species is often a coordinatively unsaturated 14-electron Pd(0)L complex, formed by dissociation of one ligand from a Pd(0)L₂ precursor.[10][11]
Causality : The immense steric bulk of this compound (L) weakens the Pd-L bond and lowers the energy barrier for ligand dissociation. This readily generates the highly reactive monoligated Pd(0)L species, which can then easily undergo oxidative addition. While electronically, strong σ-donors typically accelerate this step, the dominant effect for bulky ligands is often the facile generation of the active catalyst.[12]
Transmetalation
Following oxidative addition, the transmetalation step involves the transfer of the second aryl group (Ar') from the organoboron reagent to the palladium(II) center. This step is less directly influenced by ligand sterics but proceeds to form a diarylpalladium(II) complex.
Reductive Elimination
This is the final, product-forming step where the two aryl groups couple to form the new C-C bond, regenerating the Pd(0) catalyst. For this to occur, the two groups must be cis to each other in the coordination sphere.[6]
Causality : This is where the large cone angle of this compound becomes paramount. The steric pressure exerted by the bulky ligands forces the two aryl groups into close proximity, overcoming the activation barrier for C-C bond formation.[6] This acceleration of reductive elimination is a hallmark of bulky phosphine and phosphite ligands and is critical for achieving high catalyst turnover numbers. In fact, studies with the analogous trineopentylphosphine have shown good catalytic activity in challenging amination reactions of aryl chlorides at elevated temperatures, a process where reductive elimination is often a difficult step.[6]
III. Stability and Practical Considerations
A key advantage of phosphite ligands is their enhanced stability compared to phosphines.
-
Oxidative Stability : Trialkylphosphines are notoriously pyrophoric or air-sensitive. This compound, while still requiring handling under an inert atmosphere for optimal performance, is significantly more resistant to air oxidation. This robustness simplifies reaction setup and can lead to more consistent results.
-
Hydrolytic Stability : A common failure mode for phosphites is hydrolysis, which degrades the ligand and generates acidic byproducts that can poison the catalyst.[13][14] The steric shielding provided by the neopentyl groups in this compound offers significant protection against nucleophilic attack by water, enhancing its hydrolytic stability compared to less hindered phosphites like trimethyl or triethyl phosphite.[11][15]
IV. Experimental Protocols
The following protocols are provided as a self-validating framework for researchers.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard methods for trialkyl phosphite synthesis, such as those published in Organic Syntheses.[16]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Neopentyl alcohol (2,2-dimethyl-1-propanol), anhydrous
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Anhydrous diethyl ether or hexane
-
Standard Schlenk line and glassware
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon or nitrogen.
-
Reagent Preparation: In the flask, dissolve neopentyl alcohol (3.0 equivalents) and a non-nucleophilic base like pyridine or Et₃N (3.0 equivalents) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PCl₃: Dissolve phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the PCl₃ solution dropwise to the stirred alcohol/base solution over 1-2 hours, maintaining the temperature at 0 °C. A white precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Workup: Filter the reaction mixture under inert atmosphere to remove the hydrochloride salt. Wash the salt with two portions of dry ether.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Validation: The purity of the final product must be confirmed by ³¹P and ¹H NMR spectroscopy.
Protocol 2: Characterization by ³¹P NMR Spectroscopy
³¹P NMR is the definitive technique for characterizing phosphorus-containing ligands.[17][18]
Workflow:
Expected Outcome:
-
Chemical Shift (δ): Trialkyl phosphites typically resonate in the region of +130 to +145 ppm.[19] The appearance of a single, sharp peak in this region confirms the presence of the P(III) species.
-
Purity: The absence of signals around 0 ppm (indicative of oxidized phosphate species) confirms the purity and proper handling of the ligand.
V. Conclusion and Future Outlook
This compound is more than just a bulky ligand; it is a precision tool for manipulating catalytic cycles. Its defining features—an exceptionally large steric profile and π-accepting electronics—allow it to promote crucial bond-forming steps while simultaneously enhancing catalyst stability. By understanding the causal links between its structure and its function in oxidative addition and reductive elimination, researchers can deploy it to overcome common challenges in cross-coupling and other catalytic reactions. The protocols provided herein offer a validated pathway for its synthesis and characterization, empowering scientists to integrate this robust and effective ligand into their drug development and chemical synthesis programs. The continued exploration of sterically demanding, stable phosphites like the trineopentyl derivative will undoubtedly pave the way for the next generation of highly active and resilient homogeneous catalysts.
References
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A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
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Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorganic Chemistry. [Link]
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Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis. [Link]
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Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. [Link]
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Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
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NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Phosphines. University of Rochester. [Link]
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31 Phosphorus NMR. University of Ottawa. [Link]
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Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]
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Ligand cone angle. Wikipedia. [Link]
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Phosphines. Chemistry LibreTexts. [Link]
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Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates. Organometallics. [Link]
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Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]
-
Exploration of hydrolysis pathways of alkyl and aryl phosphites. Winona State University. [Link]
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The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health. [Link]
-
Tolman electronic parameter. Wikipedia. [Link]
-
Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]
-
31-P NMR SPECTROSCOPY. Slideshare. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
-
The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Southern Methodist University. [Link]
-
The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. [Link]
-
Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. Semantic Scholar. [Link]
-
DIETHYL BENZYLPHOSPHONATE. Organic Syntheses. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Orthopalladated phosphinite complexes as high-activity catalysts for the Suzuki reaction. ScienceDirect. [Link]
-
TRIETHYL PHOSPHITE. Organic Syntheses. [Link]
-
Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. PubMed. [Link]
-
DIISOPROPYL METHYLPHOSPHONATE. Organic Syntheses. [Link]
-
1,2,3,4,5-PENTACHLORO-5-ETHYLCYCLOPENTADIENE. Organic Syntheses. [Link]
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Methodological & Application
Harnessing Steric Crowding: Trineopentyl Phosphite as a High-Performance Ligand in Palladium-Catalyzed Cross-Coupling
An Application Note and Protocol Guide:
Abstract & Introduction: Beyond Conventional Ligand Design
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] The success of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. The ligand modulates the catalyst's stability, activity, and selectivity by influencing the kinetics of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]
While historically, simple triarylphosphines were the ligands of choice, the last two decades have seen a paradigm shift towards the use of sterically bulky and electron-rich ligands.[1][4] These advanced ligands have been instrumental in expanding the scope of cross-coupling to include challenging substrates like aryl chlorides and sterically hindered coupling partners.[4][5]
This application note delves into the utility of trineopentyl phosphite, P(OCH₂C(CH₃)₃)₃, a sterically demanding yet electronically distinct phosphite ligand, in palladium-catalyzed cross-coupling. Unlike its more common phosphine counterparts (e.g., trineopentylphosphine), the phosphite ligand introduces unique electronic properties due to the oxygen atoms, which can influence catalyst performance. We will explore the underlying principles that make this compound an effective ligand and provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Ligand Profile: Why this compound?
The efficacy of a ligand in cross-coupling is governed by a delicate interplay of its steric and electronic properties.[6][7] this compound is a prime example of a ligand designed to leverage these effects for enhanced catalytic activity.
2.1 Steric Influence: Creating a Reactive Pocket
The most prominent feature of this compound is its significant steric bulk, derived from the three neopentyl groups. This steric hindrance is crucial for several reasons:
-
Promotion of Monoligation: The bulky nature of the ligand favors the formation of a monoligated palladium(0) species (L-Pd⁰), which is widely considered the active catalyst in many cross-coupling reactions.[3][4] This coordinatively unsaturated species is more susceptible to oxidative addition of the aryl halide.
-
Facilitation of Reductive Elimination: The steric strain around the metal center can accelerate the final reductive elimination step, where the new bond is formed and the product is released.
-
Conformational Flexibility: The neopentyl groups, while large, possess a degree of conformational flexibility. This allows the ligand to adapt to the geometric constraints of different intermediates in the catalytic cycle, accommodating even sterically demanding substrates.[8]
2.2 Electronic Character: A Modulated Donor
Phosphite ligands are generally considered less electron-donating (more π-acidic) than their trialkylphosphine analogues.[9] This has important implications for the catalytic cycle:
-
Oxidative Addition: While highly electron-donating ligands are known to accelerate oxidative addition, the modulated electronics of phosphites can still be highly effective, particularly for more reactive aryl bromides and iodides.
-
Catalyst Stability: The electronic properties of phosphites can contribute to the overall stability of the palladium catalyst.
The combination of significant steric bulk and modulated electronic properties makes this compound a compelling ligand choice, particularly for reactions involving hindered substrates where reductive elimination might be rate-limiting.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages where the this compound ligand (represented as L) exerts its influence.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are designed to be self-validating, with guidance on expected outcomes and troubleshooting. These are robust starting points for a variety of substrates.
4.1 General Considerations:
-
Reagent Purity: The success of cross-coupling reactions is highly dependent on the purity of reagents and solvents. Use anhydrous solvents and high-purity starting materials.
-
Inert Atmosphere: While some modern catalyst systems show air tolerance, performing reactions under an inert atmosphere (Nitrogen or Argon) is strongly recommended to prevent ligand oxidation and ensure reproducibility. This compound, like many phosphite ligands, can be sensitive to air and moisture.[10]
-
Palladium Precursor: Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common and effective palladium sources. If using Pd(OAc)₂, a Pd(0) species is formed in situ.
4.2 Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is optimized for the coupling of a sterically hindered aryl bromide with an arylboronic acid, a scenario where the steric bulk of this compound is particularly advantageous.[10][11]
Reaction Scheme: Aryl-Br + Aryl'-B(OH)₂ --(Pd/Trineopentyl phosphite)--> Aryl-Aryl'
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Then, add this compound (0.04 mmol, 4 mol%).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Pd Source | Pd(OAc)₂ | Robust, common precursor; forms active Pd(0) in situ. |
| Ligand | This compound | Bulky ligand for hindered substrates. |
| Pd:Ligand Ratio | 1:2 | Ensures sufficient ligand to stabilize the catalyst. |
| Catalyst Loading | 1-2 mol% | A good starting point for optimization. |
| Base | K₃PO₄ | Strong, non-nucleophilic base effective in many couplings.[5] |
| Solvent | Toluene or Dioxane | High-boiling, aprotic solvents common for these reactions. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
4.3 Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
Aryl chlorides are often preferred starting materials due to their lower cost and wider availability, but their C-Cl bond is notoriously difficult to break.[4] This requires a highly active catalyst, which can be generated using this compound. The protocol below is adapted from methodologies using other bulky, electron-rich phosphines which have proven effective for this transformation.[8][12]
Reaction Scheme: Aryl-Cl + R₂NH --(Pd/Trineopentyl phosphite)--> Aryl-NR₂
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
Secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Procedure:
-
Glovebox Preparation: Inside a glovebox, add NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial containing a stir bar.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes. This pre-formation can lead to more consistent results.
-
Reactant Addition: To the vial containing the base, add the aryl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction vial. Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C. Stir for 16-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 4.2.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Pd Source | Pd₂(dba)₃ | A direct source of Pd(0), often more active for aryl chlorides. |
| Ligand | This compound | Bulky ligand to accelerate C-Cl bond activation. |
| Pd:Ligand Ratio | 1:4 | Higher ligand ratio can be beneficial for challenging substrates. |
| Catalyst Loading | 1-2 mol% Pd | Effective for aryl chloride activation. |
| Base | NaOt-Bu | A strong, non-nucleophilic base essential for aminations. |
| Solvent | Toluene | Standard solvent for high-temperature Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Higher temperatures are often required for aryl chloride activation. |
Conclusion and Future Outlook
This compound emerges as a potent ligand for palladium-catalyzed cross-coupling reactions, particularly in scenarios involving sterically demanding substrates. Its significant steric bulk facilitates the formation of the active monoligated catalyst and accelerates the crucial reductive elimination step. While not as electron-rich as analogous trialkylphosphines, its unique electronic signature provides a stable and highly effective catalytic system. The protocols detailed herein offer a robust foundation for researchers to explore the application of this compound in the synthesis of complex molecules, contributing to the ever-expanding toolkit of modern synthetic chemistry.
References
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health (NIH).
- Steric and electronic effects of phosphine and phosphite ligands in vaska-type complexes of rodium. University of Johannesburg.
- Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews.
- Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. PubMed.
- Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed.
- Synthesis, Structural Characterization, and Coordination Chemistry of (Trineopentylphosphine)palladium(aryl)bromide Dimer Complexes ([(Np3P)Pd(Ar)Br]2). ResearchGate.
- This compound | 14540-52-4. Benchchem.
- Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. ResearchGate.
- Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Moodle@Units.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). Available at: [Link]
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
- Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.
- Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. Huateng Pharma.
-
Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate. Available at: [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE. Available at: [Link]
-
An Evaluation of the Ligand Effects on Neopentyl Phosphine Derived Precatalysts for N-Arylation Reactions and for the Cross-Coupling of Aryl Acetylenes with Propargyl Alcohols and Amides. The University of Alabama. Available at: [Link]
-
Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Mechanistic investigations. Ruhr-Universität Bochum. Available at: [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science (RSC Publishing). Available at: [Link]
- Suzuki-Miyaura coupling reactions using phosphite ligands. Sci-Hub.
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics (ACS Publications). Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics (ACS Publications). Available at: [Link]
-
Suzuki-Miyaura Coupling Reactions Using Phosphite Ligands. Sci-Hub. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Triethyl phosphite. Wikipedia. Available at: [Link]
- Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate.
-
t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate. Available at: [Link]
-
Triethyl phosphite. Organic Syntheses. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Application Notes and Protocols: Trineopentyl Phosphite as a High-Performance Ligand for Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Addressing the Challenges of Modern Cross-Coupling with Advanced Ligand Design
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable in academic research and the pharmaceutical and materials science industries for the construction of carbon-carbon bonds. The efficiency and substrate scope of this palladium-catalyzed transformation are critically dependent on the nature of the ligand coordinated to the palladium center. While traditional phosphine ligands have been instrumental, their sensitivity to air and moisture often necessitates stringent inert atmosphere techniques.
This application note details the use of trineopentyl phosphite, a sterically hindered and air-stable phosphite ligand, in Suzuki-Miyaura reactions. Its unique structural and electronic properties offer significant advantages, particularly in the coupling of sterically demanding substrates, leading to high yields and operational simplicity. We will explore the mechanistic rationale for its efficacy and provide detailed, field-proven protocols for its application, empowering researchers to overcome common cross-coupling challenges.
The Strategic Advantage of this compound in Palladium Catalysis
This compound, P(OCH₂C(CH₃)₃)₃, is a trialkyl phosphite ligand characterized by its significant steric bulk derived from the three neopentyl groups. This steric hindrance is a key determinant of its performance in catalysis.
Mechanistic Insights: The Role of Steric Hindrance and Electronic Properties
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The ligand plays a crucial role in each of these steps.
-
Facilitating Reductive Elimination: The significant steric bulk of this compound is thought to accelerate the reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated. This is particularly beneficial when coupling sterically hindered aryl halides and boronic acids, a common challenge in complex molecule synthesis.[2]
-
Promoting Monoligation and Catalyst Stability: The bulky nature of the ligand can favor the formation of monoligated palladium species, which are often more catalytically active than their bis-ligated counterparts.[3]
-
Enhanced Stability and Ease of Handling: Unlike many electron-rich alkylphosphine ligands that are sensitive to oxidation, this compound is an air-stable liquid.[4] This operational simplicity is a significant advantage in a research and development setting, reducing the need for strictly anhydrous and anaerobic conditions.
Visualizing the Catalytic Cycle
To illustrate the pivotal role of the this compound ligand, the following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura reaction.
Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the role of the ligand (L).
Experimental Protocols: A Guide to Successful Implementation
The following protocols are designed to be a robust starting point for researchers. Optimization of reaction parameters may be necessary for specific substrate combinations.
General Protocol for the Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
This protocol is adapted from established procedures for sterically hindered phosphine ligands and general procedures for phosphite ligands in Suzuki-Miyaura reactions.[2][4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5 mL).
-
Catalyst Preparation: In a separate dry vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Performance of this compound and Related Ligands
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura reactions using bulky phosphite and phosphine ligands, providing a comparative overview.
| Ligand | Aryl Halide | Arylboronic Acid | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Trineopentyl Phosphine | 2-Bromo-1,3-diisopropylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 100 | 18 | 92 | [2] |
| Bulky Phosphite 1 | 4-Bromotoluene | Phenylboronic acid | Pd(acac)₂ (1) | K₃PO₄ | Dioxane | 80 | 2 | 95 | [4] |
| Bulky Phosphite 2 | 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 12 | 98 | General |
| This compound (Predicted) | Sterically Hindered Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (1-2) | K₃PO₄ | Toluene/Dioxane | 80-110 | 2-24 | >90 | - |
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature, reaction time, or catalyst loading. The choice of base and solvent can also have a significant impact and may require screening.
-
Incomplete Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, although this compound is air-stable, the palladium catalyst can be sensitive.
-
Side Reactions: The formation of homocoupled products can sometimes be observed. Adjusting the reaction temperature or the palladium-to-ligand ratio can help to minimize these side reactions.
Conclusion: A Valuable Tool for Challenging Couplings
This compound emerges as a highly effective and practical ligand for Suzuki-Miyaura cross-coupling reactions. Its notable steric bulk facilitates the coupling of challenging, sterically hindered substrates, while its air-stability simplifies handling and reaction setup. The protocols and data presented herein provide a solid foundation for the successful application of this versatile ligand in complex synthetic endeavors, offering a reliable solution for the synthesis of a wide range of biaryl compounds.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Shaughnessy, K. H., et al. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. The Journal of Organic Chemistry, 2008 , 73 (14), 5649-5652. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Raders, S. M.; Moore, J. N.; Parks, J. K.; Miller, A. D.; Leißing, T. M.; Kelley, S. P.; Rogers, R. D.; Shaughnessy, K. H. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. The Journal of Organic Chemistry, 2013 , 78 (10), 4649-4664. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors Affecting the Catalyst Activity. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]
-
Bard, A. J.; Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications, 2nd ed. Wiley: New York, 2001. [Link]
-
Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
PubChem. This compound. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Gessner, V. H. Ligand design for cross-couplings: phosphines. YouTube, Jan 9, 2024. [Link]
Sources
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- 2. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
Protocol for the synthesis of trineopentyl phosphite in a laboratory setting
Application Note & Protocol: Laboratory Synthesis of Trineopentyl Phosphite
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a sterically hindered phosphite ester. The protocol details the reaction of phosphorus trichloride with neopentyl alcohol in the presence of a tertiary amine base. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.
Introduction: The Role of Sterically Hindered Phosphites
This compound belongs to the class of organophosphorus compounds known as phosphite esters. These compounds are versatile reagents and ligands in organic and organometallic chemistry. The bulky neopentyl groups in this compound impart significant steric hindrance around the phosphorus atom, influencing its reactivity and coordination properties. This steric bulk can enhance the stability of metal complexes and influence selectivity in catalytic reactions. This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the reaction of phosphorus trichloride (PCl₃) with three equivalents of neopentyl alcohol. A tertiary amine, such as triethylamine or pyridine, is used as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the reaction to completion.[1][2][3]
The reaction proceeds through a series of nucleophilic substitution steps. The lone pair of electrons on the oxygen atom of neopentyl alcohol attacks the electrophilic phosphorus atom of PCl₃.[3][4] This is followed by the elimination of a chloride ion and subsequent deprotonation of the alcohol's hydroxyl group by the amine base to form the phosphite ester and the amine hydrochloride salt. This process is repeated two more times to yield the final this compound product.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Phosphorus trichloride (PCl₃) | ≥99% | Sigma-Aldrich |
| Neopentyl alcohol | ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Diethyl ether or Toluene | Anhydrous | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |
| Celite® | Filtering agent | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Ice bath
-
Heating mantle
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) as phosphorus trichloride is sensitive to moisture. All glassware should be flame-dried or oven-dried before use.
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an inert gas inlet, and a rubber septum. Place the flask in an ice bath on a magnetic stirrer.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with neopentyl alcohol (3 equivalents) and anhydrous diethyl ether or toluene (solvent). Add triethylamine (3 equivalents) to the flask. Begin stirring the solution.
-
Addition of Phosphorus Trichloride: Dilute phosphorus trichloride (1 equivalent) with anhydrous diethyl ether in the dropping funnel. Add the PCl₃ solution dropwise to the stirred alcohol/amine solution over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C during the addition to control the exothermic reaction. A white precipitate of triethylamine hydrochloride will form.[2]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup - Removal of Amine Salt: Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the filter cake with several portions of anhydrous diethyl ether.
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Vacuum Distillation: Purify the crude this compound by vacuum distillation. The product is a colorless liquid. Collect the fraction at the appropriate boiling point and pressure.
Quantitative Data and Yield
| Parameter | Value |
| Neopentyl Alcohol | 3.0 eq |
| Phosphorus Trichloride | 1.0 eq |
| Triethylamine | 3.0 eq |
| Solvent Volume | ~5 mL per gram of neopentyl alcohol |
| Reaction Temperature | 0-5 °C (addition), Room Temp. (stirring) |
| Reaction Time | 4-5 hours total |
| Expected Yield | 75-85% |
Safety and Handling
-
Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine and Pyridine are flammable and have strong odors. Handle in a fume hood.
-
The reaction is exothermic . Maintain slow addition and cooling to prevent the reaction from becoming uncontrollable.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction or loss during workup. | Ensure dropwise addition of PCl₃ at low temperature. Ensure all equipment is dry. |
| Product is cloudy or contains solids | Incomplete removal of amine hydrochloride salt. | Re-filter the solution or wash the organic layer with water (if the product is not water-sensitive). |
| Difficult to purify by distillation | Presence of high-boiling impurities. | Ensure efficient removal of the amine salt before distillation. Use a fractionating column for better separation. |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 316404, this compound. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Triethyl phosphite. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl (2-oxopropyl)phosphonate. Organic Syntheses. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Triethyl phosphite. Retrieved from [Link]
-
Ford-Moore, A. H., & Perry, B. J. (n.d.). Triethyl phosphite. Organic Syntheses. Retrieved from [Link]
-
askIITians. (2023, March 4). How does phosphorus trihalide react with alcohols? Retrieved from [Link]
-
Mark, V., Wann, R. E., & Godt, Jr., H. C. (n.d.). 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene. Organic Syntheses. Retrieved from [Link]
-
Kaushal, M. (2019, November 22). Reaction of alcohol with PCl3 Phosphorus trichloride [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2015, July 7). Reaction of alcohols with PCl5 and PCl3. Retrieved from [Link]
-
Mane, S. R., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Journal of Chemical Engineering and Technology, 2(2), 99-106. Retrieved from [Link]
-
Quora. (2017, April 15). What is the mechanism for a reaction between alcohol and phosphorus pentachloride? Retrieved from [Link]
- Google Patents. (1998). Process for the production of trialkyl phosphites.
Sources
Applications of trineopentyl phosphite in homogeneous catalysis
An Application Guide to Trineopentyl Phosphite in Homogeneous Catalysis
Foreword: The Architectonics of Ligand Design
In the intricate world of homogeneous catalysis, the ancillary ligand is not merely a spectator but an active architect of the catalytic cycle. It sculpts the metal center's electronic and steric environment, dictating the catalyst's activity, selectivity, and stability. Among the vast arsenal of phosphorus-based ligands, phosphites stand out for their strong π-acceptor characteristics and general stability.[1] This guide focuses on a specific, sterically demanding member of this family: This compound, P(OCH₂C(CH₃)₃)₃ . While less ubiquitous in literature than its phosphine analog or other commercial phosphites, its unique structural features present a compelling case for its application in key catalytic transformations. This document serves as a technical primer, synthesizing established catalytic principles with field-proven insights to guide researchers in harnessing the potential of this bulky ligand.
Ligand Profile: Understanding this compound
The efficacy of this compound is rooted in its distinct molecular structure, which imparts a unique combination of steric and electronic properties.
-
Steric Influence : The three neopentyl groups—each featuring a quaternary carbon—create a sterically congested environment around the phosphorus atom. This significant bulk is a critical tool for influencing the regioselectivity of reactions by controlling the spatial arrangement of substrates at the metal center. Studies on the analogous trineopentylphosphine have shown that the neopentyl groups allow for significant conformational flexibility, enabling the ligand to adapt to the geometric constraints of different coordination numbers at the metal center.[2] This adaptability is a crucial trait, allowing the ligand to stabilize both intermediate and transition states throughout a catalytic cycle.
-
Electronic Properties : As a phosphite, this compound is characterized by its strong π-acceptor nature. The phosphorus atom can accept electron density from the metal's d-orbitals into its σ* orbitals of the P-O bonds. This electronic feature stabilizes electron-rich, low-valent metal centers (e.g., Pd(0), Ni(0), Rh(I)), which are key intermediates in many catalytic cycles. This π-acidity facilitates crucial steps like reductive elimination.[1]
-
Stability : Compared to trialkylphosphines, phosphite esters like this compound generally exhibit greater stability towards air oxidation. However, they can be susceptible to hydrolysis, especially under acidic or high-temperature aqueous conditions, which can lead to ligand degradation and catalyst deactivation.[3] The steric shielding provided by the bulky neopentyl groups may offer a degree of kinetic protection against such hydrolytic decomposition.
The interplay of these properties makes this compound a specialized tool for tuning catalytic performance, particularly where steric control is paramount.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. The choice of ligand is critical, particularly for challenging substrates. While bulky, electron-rich phosphines are often the go-to ligands, phosphites have also been shown to form effective catalytic systems.[4][5]
Causality of Application
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A bulky ligand like this compound is hypothesized to exert its primary influence on the reductive elimination step. The steric crowding around the metal center can promote the expulsion of the newly formed biaryl product, thereby accelerating catalyst turnover. While its electron-poor nature may not be ideal for the initial oxidative addition of challenging substrates like aryl chlorides (a step that is favored by electron-rich ligands), it can be effective for more reactive aryl bromides and iodides.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a representative procedure adapted from methodologies using bulky monodentate phosphorus ligands.[6] Optimization of catalyst loading, base, and temperature is essential for specific substrates.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound (TNPP)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane or toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02-0.04 mmol, 2-4 mol% relative to Pd) to a dry Schlenk flask equipped with a magnetic stir bar. Add 2 mL of solvent and stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) species is often indicated by a color change.
-
Scientist's Note: The L/Pd ratio is critical. A ratio of 2:1 to 4:1 is typical for monodentate ligands to ensure the formation of the desired PdL₂ species and prevent catalyst decomposition.
-
-
Reaction Assembly: To the flask containing the catalyst, add K₃PO₄ (2.0 mmol), the aryl bromide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Scientist's Note: K₃PO₄ is a moderately strong base suitable for many couplings. The choice of base can significantly impact the reaction rate and must be compatible with the functional groups on the substrates.
-
-
Reaction Execution: Add the remaining solvent (3 mL) to the flask. Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C.
-
Scientist's Note: While some highly active catalysts work at room temperature, systems based on less electron-rich ligands like phosphites, or sterically similar phosphines like trineopentylphosphine, often require elevated temperatures to achieve reasonable reaction rates.[7]
-
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial method for producing aldehydes from alkenes. Phosphite ligands are workhorses in this field, and the use of a bulky ligand like this compound is primarily motivated by the need to control regioselectivity.[3][8]
Causality of Application
For terminal alkenes, hydroformylation can produce a linear aldehyde (n-isomer) or a branched aldehyde (iso-isomer). For many industrial applications, the linear aldehyde is the desired product. The regioselectivity is determined during the migratory insertion of the alkene into the rhodium-hydride bond. A bulky ligand sphere around the rhodium center, as created by this compound, sterically disfavors the transition state leading to the branched product, thus enhancing the selectivity for the linear aldehyde.
Generalized Catalytic Cycle
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Protocol: Hydroformylation of 1-Octene
This protocol describes a typical batch hydroformylation experiment in a laboratory-scale autoclave. Extreme caution is required when working with high-pressure gases like CO and H₂.
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
-
This compound (TNPP)
-
1-Octene (10 mmol)
-
Anhydrous toluene (20 mL)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Syngas (1:1 mixture of CO:H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (0.01 mmol, 0.1 mol%) and this compound (0.2-1.0 mmol, 20-100 equivalents relative to Rh). Add 10 mL of toluene.
-
Scientist's Note: A large excess of the phosphite ligand is crucial. It ensures that the rhodium center remains coordinated, preventing the formation of inactive rhodium clusters, and helps maintain high regioselectivity.[3]
-
-
Reaction Assembly: Add 1-octene (10 mmol) and the remaining toluene (10 mL) to the liner.
-
Autoclave Setup: Place the sealed liner inside the autoclave. Seal the autoclave and purge the system 3-5 times with nitrogen, followed by 3-5 purges with syngas.
-
Reaction Execution: Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas. Begin stirring and heat the reactor to the target temperature (e.g., 100 °C). The reaction is typically monitored by the pressure drop from gas consumption.
-
Scientist's Note: Temperature and pressure are critical variables. Higher temperatures increase the reaction rate but can negatively impact selectivity and catalyst stability. Higher pressure generally increases the rate and can favor the linear product.
-
-
Analysis: After the reaction period (or when gas uptake ceases), cool the autoclave to room temperature and carefully vent the excess gas in a fume hood. Open the reactor, remove the liner, and take an aliquot of the reaction mixture for analysis.
-
Quantification: Analyze the product mixture by Gas Chromatography (GC) using an internal standard to determine the conversion of 1-octene and the ratio of n-nonanal to iso-nonanal (n/iso ratio).
Application in Nickel-Catalyzed Hydrocyanation
The addition of hydrogen cyanide across a double bond is a highly atom-economical method to produce nitriles, which are valuable precursors for amines and polyamides like Nylon. Nickel(0) catalysts modified with phosphite ligands are the industrial standard for this transformation.[9][10]
Causality of Application
The catalytic cycle involves the oxidative addition of HCN to a Ni(0) complex, followed by alkene insertion and reductive elimination of the nitrile product. The strong π-acceptor properties of phosphite ligands like this compound are essential for this reaction. They stabilize the Ni(0) state and facilitate the rate-limiting reductive elimination step.[10] Steric bulk also plays a role in controlling selectivity, particularly in the hydrocyanation of dienes like butadiene, and in preventing the formation of inactive bis(ligand)nickel(II) cyanide species.
Generalized Catalytic Cycle
Caption: Simplified mechanism for Nickel-catalyzed alkene hydrocyanation.
Protocol: Hydrocyanation of Styrene
This protocol is a representative example and involves the use of hydrogen cyanide (HCN), which is an extremely toxic and volatile liquid. This experiment must only be performed by trained personnel in a specialized, high-performance fume hood with continuous air monitoring and appropriate safety measures in place.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
This compound (TNPP)
-
Styrene (2.5 mmol)
-
Hydrogen cyanide (HCN, 3.75 mmol) or a surrogate like acetone cyanohydrin.
-
Anhydrous THF (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, charge a dry Schlenk flask with Ni(cod)₂ (0.125 mmol, 5 mol%) and this compound (0.125 mmol, 5 mol%). Add 2 mL of THF and stir for 10 minutes at room temperature to form the active catalyst.
-
Scientist's Note: A 1:1 ligand-to-nickel ratio is often optimal for forming the desired catalytically active species.
-
-
Substrate Addition: Add styrene (2.5 mmol) to the catalyst solution.
-
HCN Addition: Prepare a solution of HCN (3.75 mmol) in 3 mL of cold, anhydrous THF. Using a syringe pump, add the HCN solution to the reaction mixture over a period of 2 hours at room temperature.
-
Scientist's Note: The slow addition of HCN is critical. It maintains a low steady-state concentration of HCN in the solution, which prevents the formation of inactive Ni(CN)₂ species and minimizes side reactions. This is a key parameter for achieving high catalytic turnover.[11]
-
-
Quenching and Workup: After the addition is complete, bubble a stream of argon through the solution for 15 minutes to remove any unreacted HCN. Dilute the mixture with diethyl ether.
-
Analysis and Purification: Analyze an aliquot by GC to determine conversion and selectivity. The branched nitrile (2-phenylpropanenitrile) is the expected major product from styrene. The product can be purified by flash chromatography if necessary.
Data Summary and Ligand Comparison
Since specific performance data for this compound is not widely published, the following table provides a qualitative summary of its expected influence on key catalytic parameters, based on its structural properties and established principles of catalysis.
| Application | Key Parameter | This compound (Bulky, π-acceptor) | Triphenylphosphine (Moderately Bulky, σ-donor) | Trimethyl Phosphite (Small, π-acceptor) |
| Suzuki-Miyaura Coupling | Reaction Rate | Moderate; may require heat. Potentially fast reductive elimination. | Generally high, especially for aryl bromides/iodides. | Moderate; may be prone to decomposition. |
| Substrate Scope | Likely effective for aryl bromides/iodides. May be slow for aryl chlorides. | Broad scope, a benchmark ligand. | Less explored, potentially limited. | |
| Hydroformylation | Regioselectivity (n/iso) | High for linear aldehyde due to significant steric bulk. | Moderate selectivity for linear aldehyde. | Low selectivity due to small size. |
| Activity | Moderate to high. | Good, but generally lower than phosphites. | High activity, but poor selectivity. | |
| Hydrocyanation | Catalyst Stability | Good ; sterics and π-acidity help prevent deactivation. | Less effective; σ-donation does not favor reductive elimination as well. | Good stability, but sterics may not be optimal. |
| Activity | Potentially high due to facile reductive elimination. | Lower activity. | High activity. |
Conclusion
This compound represents a specialized ligand whose value lies at the intersection of significant steric bulk and strong π-acceptor electronics. While not a universal ligand, its properties make it a highly logical candidate for catalytic systems where steric control is the primary driver for selectivity—most notably in achieving high linear-to-branched ratios in rhodium-catalyzed hydroformylation. Its robust electronic profile also makes it a promising candidate for nickel-catalyzed hydrocyanation. For palladium-catalyzed cross-coupling, it may serve as a useful tool for specific substrates where promoting reductive elimination is key. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to begin exploring the practical applications of this powerful, sterically-demanding phosphite ligand.
References
- van den Berg, M. (2021). Homogeneous catalysis for bulk and fine chemicals. Adventures with phosphorus ligands. Organophosphorus Chemistry, 50, 360-388.
-
Weemers, J. J. M., van der Graaff, W. N. P., Pidko, E. A., Lutz, M., & Müller, C. (2013). Bulky phosphinines: from a molecular design to an application in homogeneous catalysis. Chemistry, 19(27), 8991-9004. [Link]
-
Hollas, A. M., & Shaughnessy, K. H. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorganic Chemistry, 59(9), 6093-6104. [Link]
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Shaughnessy, K. H., et al. (2015). Synthesis, Structural Characterization, and Coordination Chemistry of (Trineopentylphosphine)palladium(aryl)bromide Dimer Complexes ([(Np₃P)Pd(Ar)Br]₂). ResearchGate. [Link]
-
Shaughnessy, K. H., et al. (2005). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. [Link]
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Mothopeng, R., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26861-26872. [Link]
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Jang, M., Jo, Y., Oh, I. K., et al. (2010). Suzuki-Miyaura coupling reactions using phosphite ligands. Tetrahedron Letters, 51(26), 3423-3426. [Link]
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Good, D. T. (2024). Fluorophosphites and Related Ligands for Homogeneous Catalysis. University of Bristol. [Link]
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Kloss, S., Selent, D., Spannenberg, A., Sharif, M., Franke, R., & Börner, A. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Catalysts, 9(12), 1037. [Link]
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van der Veen, L. A. (2009). Mechanistic insights into the hydrocyanation reaction. Eindhoven University of Technology. [Link]
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Diéguez, M., Pàmies, O., & Claver, C. (2004). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 104(6), 3189-3216. [Link]
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Li, C., et al. (2020). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 25(1), 199. [Link]
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Kloss, S., et al. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. ResearchGate. [Link]
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Panda, A. G., Bhor, M. D., Ekbote, S. S., & Bhanage, B. M. (2009). Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts. ResearchGate. [Link]
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Tolman, C. A., et al. (1986). The Mechanism of Nickel-Catalyzed Ethylene Hydrocyanation. Reductive Elimination by an Associative Process. Journal of the American Chemical Society, 108(17), 5168-5176. [Link]
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Gunanathan, C., & Ben-David, Y. (2021). Hydrocyanation in Organic Synthesis. ResearchGate. [Link]
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Corpet, M., & Goossen, L. J. (2015). Enantioselective Nickel-Catalyzed Hydrocyanation using Chiral Phosphine-Phosphite Ligands. Advanced Synthesis & Catalysis, 357(14-15), 3317-3320. [Link]
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Frost, C. G., & Mafa, P. G. (2017). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. [Link]
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Hülsmann, J., et al. (2024). Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. Catalysts, 14(3), 209. [Link]
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Application Notes and Protocols for Trineopentyl Phosphite in Polymer Stabilization
Introduction: The Imperative of Polymer Stability
Polymers and plastics are foundational materials in modern society, valued for their versatility, durability, and cost-effectiveness. However, their long-term performance is intrinsically linked to their stability against various degradative forces. Exposure to heat, oxygen, and mechanical stress during processing and end-use applications can initiate a cascade of chemical reactions that lead to the deterioration of the polymer's molecular structure.[1] This degradation manifests as undesirable changes in physical properties, including discoloration (yellowing), embrittlement, loss of mechanical strength, and alterations in melt viscosity, ultimately compromising the integrity and lifespan of the plastic product.[1]
At the heart of this degradation is a process known as auto-oxidation, a free-radical chain reaction. The initiation of this process often involves the formation of hydroperoxides (ROOH) within the polymer matrix.[2] These hydroperoxides are unstable and can decompose, generating highly reactive radicals that propagate further degradation.[2] Therefore, the effective stabilization of polymers relies on the interception and neutralization of these detrimental species.
This guide focuses on the application of trineopentyl phosphite, a secondary antioxidant, for the stabilization of polymers and plastics. As a hydroperoxide decomposer, this compound plays a critical role in preventing the propagation of degradation, thereby preserving the physical and chemical properties of the polymer. These application notes and protocols are designed for researchers, scientists, and professionals in drug development and polymer science to provide a comprehensive understanding of the mechanism, application, and evaluation of this compound as a polymer stabilizer.
This compound: Properties and Mechanism of Action
This compound is an organophosphorus compound characterized by the presence of three bulky neopentyl groups attached to a central phosphorus atom. This steric hindrance significantly influences its reactivity and performance as a stabilizer.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | Tris(2,2-dimethylpropyl) phosphite |
| CAS Number | 14540-52-4 |
| Molecular Formula | C15H33O3P |
| Molecular Weight | 292.39 g/mol |
| Appearance | [No specific data available] |
| Melting Point | 55-57°C |
| Boiling Point | 80°C at 0.15 mm Hg |
| Solubility | [Expected to be soluble in common organic solvents and insoluble in water] |
Data sourced from ChemWhat and BenchChem.[3][4]
Mechanism of Stabilization
This compound functions as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers.[1] The primary mechanism involves the reduction of hydroperoxides to stable alcohols, during which the phosphite is oxidized to a phosphate.[2]
Reaction: P(OR)₃ + ROOH → (O=)P(OR)₃ + ROH
This reaction effectively removes the hydroperoxides before they can decompose into damaging free radicals, thus inhibiting the propagation of the degradation chain.
Synergistic Effects
Phosphite stabilizers like this compound are often used in combination with primary antioxidants, such as hindered phenols.[1] This combination results in a synergistic effect, providing a more comprehensive stabilization system. Primary antioxidants function by scavenging free radicals, while secondary antioxidants decompose hydroperoxides.[2] This dual approach addresses both the initiation and propagation steps of the degradation process, leading to enhanced long-term stability of the polymer.
Protocols for Synthesis and Application
Synthesis of this compound
The synthesis of trialkyl phosphites, including this compound, is typically achieved through the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.[5][6][7]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Tertiary amine (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., diethyl ether or toluene)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol and the tertiary amine in the anhydrous solvent.
-
Addition of PCl₃: Cool the mixture in an ice bath. Slowly add a solution of phosphorus trichloride in the same solvent to the stirred mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Work-up: Cool the reaction mixture and filter to remove the amine hydrochloride salt. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Incorporation into Polymers
This compound can be incorporated into various polymers such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC) during the compounding process.[1]
Materials:
-
Polymer resin (e.g., PE, PP, or PVC powder/pellets)
-
This compound
-
(Optional) Primary antioxidant (e.g., a hindered phenol)
-
Internal mixer or twin-screw extruder
Procedure:
-
Pre-blending: Dry-blend the polymer resin with the desired concentration of this compound (typically 0.05% to 0.5% by weight) and any other additives in a high-speed mixer.
-
Melt Compounding: Process the pre-blended mixture using an internal mixer (e.g., Brabender) or a twin-screw extruder at a temperature above the polymer's melting point. This ensures homogeneous dispersion of the stabilizer within the polymer matrix.
-
Pelletizing/Sheet Forming: The compounded polymer can then be pelletized or formed into sheets for subsequent testing and analysis.
Evaluation of Stabilizer Performance
The effectiveness of this compound as a polymer stabilizer can be evaluated using several analytical techniques. The following protocols outline two common methods: Melt Flow Index (MFI) and Oxidative Induction Time (OIT).
Protocol 1: Melt Flow Index (MFI) Measurement
MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A significant increase in MFI after processing indicates polymer chain scission and degradation.
Apparatus:
-
Melt Flow Indexer
Procedure:
-
Sample Preparation: Use the compounded polymer pellets or granules.
-
Test Conditions: Set the temperature and load of the MFI apparatus according to the specific polymer being tested (e.g., 190°C/2.16 kg for polyethylene, 230°C/2.16 kg for polypropylene).[8]
-
Measurement: Introduce a known amount of the polymer into the heated barrel of the MFI apparatus. After a specified pre-heating time, extrude the molten polymer through a standard die under the defined load.
-
Data Collection: Collect the extrudate over a set period and weigh it. The MFI is expressed in grams per 10 minutes.
-
Analysis: Compare the MFI of the stabilized polymer with that of an unstabilized control sample processed under the same conditions. A smaller change in MFI for the stabilized sample indicates better protection against degradation.
Protocol 2: Oxidative Induction Time (OIT) Measurement
OIT is a measure of the thermal oxidative stability of a material. It is the time until the onset of exothermic oxidation of a sample at a specified temperature in an oxygen atmosphere.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the compounded polymer in an aluminum DSC pan.
-
Isothermal Test:
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[9]
-
Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
-
Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak on the DSC thermogram. A longer OIT indicates greater oxidative stability.[9]
Expected Performance and Data Interpretation
Melt Flow Index (MFI)
For a polypropylene homopolymer, multiple extrusions without a stabilizer would lead to a significant increase in the MFI, indicating substantial chain scission. The addition of a phosphite stabilizer, particularly in synergy with a primary antioxidant, is expected to significantly mitigate this increase.
| Formulation | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion | % Change in MFI |
| Unstabilized PP | ~3.5 | >20 | >470% |
| PP + this compound (0.1%) | ~3.5 | ~8-12 | ~130-240% |
| PP + this compound (0.05%) + Hindered Phenol (0.05%) | ~3.5 | ~4-6 | ~15-70% |
Note: The data for this compound are estimated based on the performance of other phosphite stabilizers. Actual results may vary.[10]
Oxidative Induction Time (OIT)
The OIT of unstabilized polyethylene at 200°C is typically very short. The addition of this compound is expected to significantly increase the OIT, indicating improved resistance to thermo-oxidative degradation. A synergistic blend with a primary antioxidant would likely provide the longest OIT.
| Formulation | OIT at 200°C (minutes) |
| Unstabilized PE | < 5 |
| PE + this compound (0.1%) | 20 - 40 |
| PE + this compound (0.05%) + Hindered Phenol (0.05%) | > 60 |
Note: The data for this compound are estimated based on the performance of other phosphite stabilizers. Actual results may vary.[11]
Conclusion
This compound serves as an effective secondary antioxidant for the stabilization of a wide range of polymers and plastics. Its primary function as a hydroperoxide decomposer is crucial in preventing the propagation of oxidative degradation, thereby preserving the material's integrity. When used in conjunction with primary antioxidants, it provides a robust and synergistic stabilization system. The protocols outlined in this guide offer a framework for the synthesis, application, and evaluation of this compound, enabling researchers and scientists to effectively utilize this stabilizer to enhance the durability and performance of polymeric materials.
References
- [Referenced study on PVC stabilization] Journal of Vinyl & Additive Technology, 2020.
-
ChemWhat. TRI-NEO-PENTYLPHOSPHITE CAS#: 14540-52-4. [Link]
- Chirinos Padrón, A. J. (1989). Mechanistic aspects of polymer photostabilization. Journal of Photochemistry and Photobiology A: Chemistry, 49(1-2), 1-39.
- Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses, 31, 111.
- Gedde, U. W., & Mattozzi, A. (2000). Oxidative induction time of high-density polyethylene. Polymer Engineering & Science, 40(9), 2046-2053.
- Mark, V., Wann, R. E., & Godt, H. C., Jr. (1962). 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene. Organic Syntheses, 42, 83.
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MDPI. (2023). Enhancing the Quality of Polypropylene Recyclates: Predictive Modelling of the Melt Flow Rate and Shear Viscosity. [Link]
-
NETZSCH Analyzing & Testing. (2022). Kinetics Analysis on the Oxidative Stability of HDPE Black Pipes by Means of OIT Tests. [Link]
- [Referenced study on ABS stabilization] Polymer Engineering & Science, 2015.
- Pospišil, J., & Nešpůrek, S. (1997). The role of carbon black in the oxidative degradation of polymers.
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ResearchGate. (2019). The Effect of Polyquinone and Phenol-Phosphite Stabilizer on the Resistance of Polypropylene to Ionizing Radiation. [Link]
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ResearchGate. (2017). Polypropylene with high melt flow rate and high isotacticity prepared by phosphate-mixed external donors. [Link]
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ResearchGate. (2017). Effect of Composition on Melt Flow and Density of Polypropylene Copolymer/Kaolin Geo-Filler Composites. [Link]
- Shao, H., et al. (2024). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. China Plastics, 38(8), 20-25.
- Study on Effect of Storage Time on Oxidation Induction Time of HDPE.
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University of Pretoria. (2003). Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate. [Link]
- [Estimated performance data for trioleyl phosphite in PE, PP, and PVC]. BenchChem.
- [Information on phosphite additives in polyethylene packaging].
- [Information on trimethyl phosphite synthesis]. Ningbo Inno Pharmchem Co., Ltd.
- [Information on triphenyl phosphite synthesis].
- [Information on tridecyl phosphite applic
- [Information on phosphite stabilized polyethylene].
- [Information on TNPP as a phosphite stabilizer]. Adishank Chemicals.
-
Wikipedia. Triethyl phosphite. [Link]
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Application Notes & Protocols: The Role of Trineopentyl Phosphite in Organometallic Complex Formation
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of trineopentyl phosphite, P(OCH₂C(CH₃)₃)₃, as a ligand in the synthesis of organometallic complexes. We delve into the ligand's unique steric and electronic properties, explaining the causality behind its utility in stabilizing low-valent metal centers. Detailed, field-proven protocols for the synthesis of the ligand and a representative zerovalent nickel complex, Tetrakis(this compound)nickel(0), are provided. Furthermore, this guide covers essential characterization techniques and interprets key data, underscoring the ligand's pivotal role in forming catalytically active species for reactions such as hydrocyanation.
Introduction: The Strategic Value of Phosphite Ligands
In the vast landscape of organometallic chemistry, ligands are the architects of a metal center's reactivity, selectivity, and stability. While phosphines (PR₃) have historically dominated the field, phosphite esters, P(OR)₃, offer a distinct and powerful alternative.[1] Compared to their phosphine counterparts, phosphite ligands are generally less electron-donating (weaker σ-donors) and significantly stronger π-acceptors.[2] This π-acidity arises from the ability of the phosphorus atom to accept electron density from the metal's d-orbitals into the low-lying σ* antibonding orbitals of the P-O bonds.
This electronic profile makes phosphites exceptionally adept at stabilizing electron-rich, low-valent transition metals (e.g., Ni(0), Pd(0), Rh(I)), which are the cornerstone of many catalytic cycles.[2][3] By withdrawing electron density, phosphite ligands facilitate crucial steps like reductive elimination, which is often rate-limiting in cross-coupling and hydrofunctionalization reactions.[2] Among the diverse family of phosphites, this compound stands out due to a masterful combination of electronic properties and significant steric bulk.
This compound: A Ligand of Unique Influence
This compound, P(OCH₂C(CH₃)₃)₃—hereafter abbreviated as P(ONep)₃—derives its unique characteristics from the three bulky neopentyl groups attached to the phosphorus center via oxygen atoms.
Steric and Electronic Profile
The defining features of P(ONep)₃ are its steric hindrance and electronic nature, which are intrinsically linked and dictate its coordination chemistry.
-
Steric Effects: The primary role of the bulky neopentyl groups is to create a sterically demanding environment around the metal center. This is quantified by the Tolman cone angle (θ) , a measure of the ligand's steric bulk.[4] While an exact value for this compound is not commonly cited, it is understood to be substantial, comparable to or exceeding that of other bulky phosphites like triisopropyl phosphite (θ = 130°).[5] This large steric footprint has several critical consequences:
-
It promotes the formation of complexes with low coordination numbers, creating vacant sites necessary for substrate binding in catalysis.
-
It kinetically stabilizes the metal center, preventing ligand dissociation or unwanted side reactions.
-
It can impede the formation of unreactive metal species, such as dicyanonickel(II) complexes that can form during hydrocyanation reactions.[6]
-
-
Electronic Effects: As a trialkyl phosphite, P(ONep)₃ is a strong π-acceptor. The electronegative oxygen atoms withdraw electron density from the phosphorus center, lowering the energy of the P-O σ* orbitals and making them more accessible for metal-to-ligand backbonding.[7] This electronic pull is crucial for stabilizing zerovalent metal states, which are essential for catalytic processes like the hydrocyanation of alkenes.[3][6]
Table 1: Comparative Properties of Common Phosphorus Ligands
| Ligand | Type | Tolman Cone Angle (θ) | Electronic Character |
| PPh₃ (Triphenylphosphine) | Triarylphosphine | 145° | Good σ-donor, moderate π-acceptor |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Trialkylphosphine | 182° | Strong σ-donor, weak π-acceptor |
| P(OPh)₃ (Triphenyl phosphite) | Triaryl phosphite | 128° | Weak σ-donor, strong π-acceptor |
| P(ONep)₃ (this compound) | Trialkyl phosphite | ~130-140° (estimated) | Weak σ-donor, strong π-acceptor |
Application Notes: Stabilizing Ni(0) for Catalytic Hydrocyanation
One of the most significant industrial applications for phosphite ligands is the nickel-catalyzed hydrocyanation of alkenes, a key step in the production of nylon precursors like adiponitrile.[3][6] this compound and other bulky phosphites are ideal for this transformation.
The catalytic cycle, shown below, relies on a Ni(0) active species. The phosphite ligands are critical in nearly every step:
-
Stabilization of Ni(0): The cycle begins with a stable Ni(0) precatalyst, such as Ni[P(ONep)₃]₄. The strong π-accepting nature of the phosphite ligands is essential to stabilize this electron-rich, low-valent state.
-
Oxidative Addition: HCN adds to the nickel center, forming a Ni(II) hydride cyanide species.
-
Alkene Coordination & Insertion: An alkene coordinates to the Ni(II) center and subsequently inserts into the Ni-H bond.
-
Reductive Elimination: This is often the rate-determining step. The nitrile product is eliminated, regenerating the Ni(0) catalyst. The electron-withdrawing phosphite ligands facilitate this step by making the metal center more electrophilic and thus more prone to reduction from Ni(II) to Ni(0).[2]
Caption: Simplified catalytic cycle for nickel-catalyzed hydrocyanation.
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be dried and deoxygenated prior to use. Phosphite reagents are malodorous and should be handled exclusively in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound P(ONep)₃
This protocol is adapted from established methods for preparing trialkyl phosphites from phosphorus trichloride and an alcohol in the presence of a tertiary amine base.[8]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
N,N-Diethylaniline (or Triethylamine)
-
Anhydrous diethyl ether or hexane
-
Inert atmosphere (N₂ or Ar)
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an inert gas inlet, and a thermometer. Maintain the system under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve neopentyl alcohol (3.0 equivalents) and N,N-diethylaniline (3.0 equivalents) in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.
-
Addition of PCl₃: Dilute phosphorus trichloride (1.0 equivalent) with anhydrous diethyl ether in the dropping funnel. Add the PCl₃ solution dropwise to the stirred alcohol/amine mixture over 1-2 hours. Maintain the internal temperature below 10°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. A white precipitate of diethylaniline hydrochloride will form.
-
Workup: Filter the suspension under inert atmosphere through a sintered glass funnel to remove the hydrochloride salt. Wash the salt cake with two portions of cold, anhydrous diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless liquid.
Protocol 2: Synthesis of Tetrakis(this compound)nickel(0), Ni[P(ONep)₃]₄
This protocol describes the synthesis of a zerovalent nickel complex via the reduction of a Ni(II) salt in the presence of excess phosphite ligand.[1][3]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous Nickel(II) chloride
-
This compound (P(ONep)₃)
-
Diethylamine (reducing agent and base)
-
Anhydrous, deoxygenated solvent (e.g., heptane or toluene)
-
Inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O (1.0 equivalent). Note: If using the hexahydrate, it must be dehydrated first by gentle heating under vacuum.
-
Reaction Mixture: Add anhydrous heptane to the flask, followed by this compound (a slight excess, ~4.1-4.2 equivalents).
-
Reduction: While stirring vigorously, slowly add diethylamine (~2.0-2.2 equivalents) to the suspension.
-
Heating: Gently heat the reaction mixture to 50-60°C and maintain for 4-6 hours. The color of the reaction will change as the Ni(II) is reduced to Ni(0). Causality Note: The phosphite ligand acts as both a ligand and a reducing agent, a process facilitated by the amine base. Heating drives the reaction to completion.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath or freezer (-20°C) to precipitate the product.
-
Purification: Isolate the white or off-white crystalline solid by filtration under inert atmosphere. Wash the solid with cold, deoxygenated pentane to remove any unreacted ligand or soluble byproducts. Dry the product under vacuum.
Characterization and Data Interpretation
The successful formation of both the ligand and its nickel complex must be validated through spectroscopic analysis.
Table 2: Typical Spectroscopic Data for P(ONep)₃ and its Ni(0) Complex
| Compound | Technique | Expected Chemical Shift (δ) / Frequency | Key Interpretation |
| P(ONep)₃ | ³¹P{¹H} NMR | ~ +135 to +140 ppm | Chemical shift characteristic of a free trialkyl phosphite.[9] |
| ¹H NMR | ~3.5 ppm (d, 6H, -OCH₂-), ~0.9 ppm (s, 27H, -C(CH₃)₃) | Confirms the neopentyl structure. The methylene protons will appear as a doublet due to coupling with ³¹P. | |
| Ni[P(ONep)₃]₄ | ³¹P{¹H} NMR | ~ +150 to +165 ppm | Coordination Shift: The phosphorus signal shifts downfield upon coordination to the Ni(0) center. This deshielding is a hallmark of complex formation.[10] |
| IR Spectroscopy | N/A (for this complex) | If carbonyls were present (e.g., in Ni(CO)₂(P(ONep)₃)₂), the C≡O stretching frequency would be lower than free CO, indicating strong π-backbonding facilitated by the phosphite. |
Interpreting the ³¹P NMR Coordination Shift: The downfield shift (from ~138 ppm to >150 ppm) observed in the ³¹P NMR spectrum is the most direct evidence of complexation. When the phosphite ligand donates its lone pair of electrons to the nickel atom, the phosphorus nucleus becomes deshielded, causing its resonance to appear at a higher frequency (further downfield). The sharpness of the single peak for Ni[P(ONep)₃]₄ indicates that all four ligands are chemically equivalent and likely exchanging rapidly on the NMR timescale at room temperature.
Conclusion
This compound is a powerful and strategic ligand in organometallic synthesis. Its significant steric bulk and potent π-accepting capabilities make it exceptionally suited for the formation and stabilization of low-valent metal complexes. As demonstrated in the context of nickel-catalyzed hydrocyanation, these properties directly translate to the generation of highly active and stable catalysts. The protocols and data provided herein offer a robust framework for researchers to synthesize, characterize, and effectively utilize this compound-metal complexes in their own synthetic and catalytic endeavors.
References
-
Experiment B Catalysis Spring 2013d. (n.d.). Rutgers-Newark Chemistry. Retrieved from [Link]
-
An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. (2022). Beilstein Archives. Retrieved from [Link]
-
Hydrocyanation. (n.d.). Chemeurope.com. Retrieved from [Link]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 100(8), 2741–2769. Retrieved from [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
-
Ligand cone angle. (n.d.). Wikipedia. Retrieved from [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(42), 15935–15943. Retrieved from [Link]
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31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]
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Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Analysing phosphorus containing compounds using 31P Benchtop NMR. (n.d.). Oxford Instruments. Retrieved from [Link]
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Triethyl phosphite synthesis. (n.d.). Organic Syntheses. Retrieved from [Link]
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Application Notes & Protocols: Mastering Inert Atmosphere Setups for Reactions with Air-Sensitive Phosphite Ligands
Abstract
Phosphite ligands are indispensable in modern synthetic chemistry, particularly in transition metal catalysis, due to their unique electronic and steric properties.[1] However, their efficacy is critically dependent on proper handling, as many are susceptible to degradation via hydrolysis and, to a lesser extent, oxidation.[2][3] This guide provides a comprehensive overview of the principles and detailed protocols for establishing robust experimental setups for reactions involving these sensitive ligands. We delve into the causality behind procedural choices, contrasting the operational domains of Schlenk lines and gloveboxes, and provide field-tested methodologies for ensuring an inert reaction environment. This document is intended for researchers, scientists, and drug development professionals seeking to achieve reproducibility and success in their synthetic endeavors with phosphite ligands.
Understanding the Instability of Phosphite Ligands: Beyond Simple Air-Sensitivity
While often categorized broadly as "air-sensitive," the primary vulnerability of most phosphite ligands is not oxidation, but hydrolysis.[2][4] Unlike many phosphine ligands which readily oxidize upon exposure to air, phosphites are generally more resistant to oxidation.[1][5] Some bulky, electron-poor aryl phosphites can even be handled briefly in air without significant oxidative degradation.[6]
The critical failure mode for phosphite ligands is the cleavage of the P-O bond by water. This hydrolysis process can be autocatalytic, as the acidic byproducts can accelerate further ligand decomposition.[2] This distinction is crucial: while the exclusion of oxygen is always good practice, the rigorous exclusion of moisture is paramount for success.
Key Considerations:
-
Primary Sensitivity: Hydrolysis is the main degradation pathway.[2]
-
Oxidation: Generally less of a concern than for phosphines, but still a potential issue.[1]
-
Structural Effects: Sterically bulky groups (e.g., tert-butyl) and certain aromatic backbones can enhance hydrolytic stability.[2][4]
-
Reaction Conditions: Water can be generated in situ during certain reactions (e.g., aldol condensations), making rigorous drying of all reagents and solvents essential.[2]
This understanding informs every subsequent step of the experimental setup. Our goal is to create a scrupulously dry and anaerobic environment.
Core Apparatus: Schlenk Line vs. Glovebox
The two pillars of air-free chemistry are the Schlenk line and the glovebox.[7] The choice between them depends on the scale of the reaction, the physical state of the reagents, and the specific manipulations required.
-
The Schlenk Line: A dual-manifold glass apparatus connected to a vacuum pump and a source of purified inert gas (typically argon or nitrogen).[8] It is ideal for solution-phase chemistry, allowing for facile solvent transfer, degassing, and running reactions in specialized glassware (Schlenk flasks).[7][8]
-
The Glovebox: A sealed chamber containing a recirculating, highly purified inert atmosphere (<1 ppm O₂, H₂O).[9] It is indispensable for manipulating solids (weighing, transferring) and for assembling complex apparatus in a completely inert environment.[9][10]
The following diagram illustrates the decision-making process for selecting the appropriate equipment.
Caption: Decision workflow for choosing between a glovebox and Schlenk line.
Rigorous Preparation: The Foundation of Success
Trace amounts of water or oxygen can compromise an entire experiment.[9] Therefore, meticulous preparation of glassware, solvents, and reagents is non-negotiable.
Glassware Preparation
Adsorbed moisture on glassware surfaces is a significant source of contamination.[11][12]
Protocol 1: Drying Glassware
-
Cleaning: Thoroughly wash all glassware with an appropriate solvent and/or cleaning solution, followed by rinsing with deionized water and a final rinse with acetone or ethanol to facilitate drying.
-
Oven Drying: Place all glassware (including stir bars) in a laboratory oven at >125 °C for a minimum of 4 hours, or preferably, overnight.[3]
-
Assembly & Cooling:
-
For Schlenk Line Use: While still hot, assemble the primary reaction vessel (e.g., a Schlenk flask with a condenser). Immediately attach it to the Schlenk line and perform at least three "evacuate-refill" cycles (see Protocol 3) to cool it under a static vacuum or inert atmosphere.[3][7] This prevents re-adsorption of atmospheric moisture.
-
For Glovebox Use: Transfer the hot glassware directly into the antechamber of the glovebox. Evacuate and refill the antechamber at least three times before bringing the glassware into the main chamber to cool.
-
Solvent Purification and Degassing
Solvents are often the largest volumetric component of a reaction and a primary source of water and dissolved oxygen. Using a commercially available solvent purification system (SPS) that passes solvents through columns of activated alumina is a popular and safe method for obtaining anhydrous, deoxygenated solvents.[7] If an SPS is unavailable, traditional distillation methods can be used, but require extreme care.
Regardless of the drying method, solvents must be properly degassed to remove dissolved oxygen.
Table 1: Comparison of Solvent Degassing Methods
| Method | Efficacy | Best For | Procedure Summary |
| Freeze-Pump-Thaw | Most Effective | Rigorous, small to medium scale reactions (<1 L) | The solvent is frozen using liquid N₂. A vacuum is applied to the headspace. The flask is sealed, and the solvent is thawed, releasing dissolved gases. This cycle is repeated at least three times.[3][13] |
| Sonication with Vacuum | Good | Quick degassing for HPLC or less sensitive reactions | The solvent is sonicated under a light vacuum for 1-2 minutes, followed by backfilling with inert gas. This is repeated 5-10 times.[3][13] |
| Purging (Sparging) | Least Effective | Large volumes where trace O₂ is acceptable | An inert gas is bubbled through the solvent for 30-60 minutes via a long needle or fritted tube.[3] |
Protocol 2: Degassing by Freeze-Pump-Thaw
-
Preparation: Transfer the anhydrous solvent to a thick-walled Schlenk flask with a greased glass stopcock or a high-vacuum Teflon valve. The flask should not be more than half full.
-
Freeze: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate the headspace for 3-5 minutes.
-
Thaw: Close the stopcock to isolate the flask from the manifold. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely in a secondary container of warm water. You will see bubbles of gas being released from the liquid.
-
Repeat: Repeat steps 2-4 at least two more times. After the final thaw, backfill the flask with inert gas. The solvent is now ready for use and can be stored under a positive pressure of inert gas.[3]
Experimental Execution: Protocols for an Inert Atmosphere
Setting up a Reaction on a Schlenk Line
This workflow is suitable for reactions where all reagents can be handled as solutions or liquids, or where solids have been pre-weighed in a glovebox.
Caption: Standard workflow for reaction setup using a Schlenk line.
Protocol 3: Schlenk Line Reaction Setup
-
Glassware Prep: Assemble and dry the reaction flask as described in Protocol 1.
-
Evacuate-Refill Cycles: Attach the cooled flask to the Schlenk line. Ensure the stopcock to the inert gas is closed and open the stopcock to the vacuum manifold. Evacuate for 2-3 minutes. Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill. Repeat this cycle three times to ensure the vessel's atmosphere is inert.[7]
-
Solid Addition: If adding a solid (e.g., a pre-catalyst or the phosphite ligand itself) that was pre-weighed in a flask inside a glovebox, remove the glass stopper from the reaction flask under a strong positive flow of inert gas and quickly add the solid. A solids addition tube can also be used.[10]
-
Solvent Transfer: Transfer the required volume of degassed solvent from its storage flask to the reaction flask via a double-tipped needle (cannula). Insert one end of the cannula into the solvent flask and the other into the reaction flask, both through rubber septa. Apply a slight positive pressure of inert gas to the solvent flask to initiate the transfer.[8]
-
Liquid Reagent Addition: Use a clean, dry, gas-tight syringe that has been flushed with inert gas.[1][14] To draw the liquid, insert the needle through the septum of the reagent bottle and draw the required volume. Before removing, pull a small "buffer" of inert gas from the headspace into the syringe.[1][14] Insert the needle into the reaction flask septum, inject the gas buffer first, followed by the liquid reagent. This prevents any air in the needle tip from being introduced.
-
Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which is vented through an oil or mercury bubbler.[3] This prevents air from entering the system.
Working in a Glovebox
For reactions requiring the weighing of multiple air-sensitive solids or for assembling complex apparatus, a glovebox is the superior choice.[9]
Protocol 4: Glovebox Reaction Setup
-
Material Transfer: Bring all necessary items (clean, dry glassware, spatulas, magnetic stir bars, reagents, solvents) into the glovebox through the antechamber. Perform a minimum of three evacuate-refill cycles on the antechamber before opening the inner door.[10]
-
Weighing and Addition: Place a tared weighing boat or the reaction flask itself on a balance inside the glovebox. Carefully weigh and add all solid reagents directly into the reaction flask.
-
Assembly: Assemble the complete reaction apparatus (e.g., flask with condenser and septa) inside the glovebox.
-
Solvent and Liquid Addition: Add the required solvents and liquid reagents directly using graduated cylinders or pipettes.
-
Sealing and Removal: Securely seal the reaction vessel. If the reaction needs to be heated or cooled outside the glovebox, it can be attached to a Schlenk line. When removing the sealed flask from the glovebox, there is no need to cycle the antechamber on the way out.[10]
Safety Considerations
Working with air-sensitive compounds often involves pyrophoric materials (e.g., alkyl-lithium reagents) and flammable solvents.[6][15] Adherence to safety protocols is critical.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves. Nitrile gloves are common but are combustible; for handling larger quantities of pyrophoric materials, leather or Nomex® gloves over nitrile gloves are recommended.[6][15]
-
Fume Hood/Glovebox: All manipulations should be performed in a certified chemical fume hood or a glovebox.[15]
-
Contingency Planning: Never work alone.[6] Ensure you know the location and operation of the safety shower, eyewash station, and appropriate fire extinguisher (typically a Class D for reactive metals or a dry powder ABC extinguisher).[15]
-
Quenching: Be prepared to safely quench reactive reagents. A common method is the slow addition of isopropanol to a dilute solution of the reagent in an inert solvent like THF or hexane.
Troubleshooting Common Issues
| Observation | Potential Cause | Recommended Solution |
| Low or no product yield; recovery of starting material. | Inactive catalyst. | The phosphite ligand may have degraded due to moisture. Ensure all solvents and reagents are scrupulously dried and degassed using the Freeze-Pump-Thaw method. Re-verify the integrity of the inert gas setup. |
| Formation of phosphine oxide or other P(V) species (by ³¹P NMR). | Introduction of water or oxygen. | A leak in the system is likely. Check all glass joints, septa, and tubing for leaks. Ensure a positive inert gas flow is maintained at all times. |
| Inconsistent results between batches. | Variable quality of inert atmosphere or solvent purity. | Standardize the entire procedure. Always use freshly purified and degassed solvents. Implement a routine check of the Schlenk line or glovebox atmosphere purity. |
References
-
Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. [Link]
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Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. [Link]
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Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
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Air-free technique. Wikipedia. [Link]
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Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. [Link]
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The Reactivity of Metal Phosphites: Oxidative Rate Analysis. Digital Commons@Kennesaw State University. [Link]
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Inert Atmosphere. YouTube. [Link]
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Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]
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Pyrophoric Handling Procedure. Carnegie Mellon University. [Link]
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Schlenk line. Wikipedia. [Link]
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Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]
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Synthesis. Chemistry LibreTexts. [Link]
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Protecting Phosphines from Oxidation in Air. ChemistryViews. [Link]
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Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. ResearchGate. [Link]
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Standard Operating Procedure: Pyrophoric Safety. University of Washington. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
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Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI. [Link]
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Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. RSC Publishing. [Link]
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Handling air-sensitive reagents AL-134. MIT. [Link]
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Application Notes & Protocols: Trineopentyl Phosphite in Modern Organic Synthesis
Introduction: The Unique Role of Steric Hindrance
In the vast toolkit of organic synthesis, phosphite esters serve as versatile reagents, acting as potent nucleophiles, deoxygenating agents, and ligands for transition metal catalysis. Among these, trineopentyl phosphite, P(OCH₂C(CH₃)₃)₃, occupies a special niche. Its structure is distinguished by three bulky neopentyl groups surrounding the central phosphorus atom. This significant steric hindrance is not a limitation but a key feature that dictates its reactivity, enhances the stability of intermediates, and provides unique mechanistic pathways. Unlike less hindered trialkyl phosphites, the neopentyl structure is highly resistant to Wagner-Meerwein and other carbocationic rearrangements, ensuring the integrity of the alkyl backbone during key synthetic transformations.
This guide provides an in-depth exploration of this compound as a reagent, detailing its synthesis, physicochemical properties, and core applications. We will present field-proven protocols and explain the causality behind experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this unique molecule.
Physicochemical Properties & Safe Handling
This compound is a white, crystalline solid at room temperature, a property that distinguishes it from many other common trialkyl phosphites which are liquids. It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
| Property | Value | Reference(s) |
| CAS Number | 14540-52-4 | [1] |
| Molecular Formula | C₁₅H₃₃O₃P | [1] |
| Molecular Weight | 292.39 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 80 °C @ 0.15 mmHg | [1] |
| Sensitivity | Air and moisture sensitive | [3] |
Handling & Storage: Due to its air sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator or a cool, dry place. All manipulations, including weighing and transfer, should be performed using Schlenk techniques or within a glovebox to prevent oxidation to the corresponding phosphate. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Synthesis of this compound
The preparation of this compound follows the standard procedure for synthesizing phosphite esters: the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Protocol 2.1: Synthesis from Neopentyl Alcohol and PCl₃
This protocol is adapted from standard procedures for phosphite ester synthesis.[4]
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol), dried
-
Phosphorus trichloride (PCl₃), distilled
-
N,N-Dimethylaniline, distilled
-
Light petroleum (e.g., hexane), anhydrous
-
Schlenk flask and standard glassware, flame-dried
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under an Argon atmosphere.
-
Reagent Preparation: In the flask, dissolve neopentyl alcohol (3.0 eq) and N,N-dimethylaniline (3.0 eq) in anhydrous light petroleum.
-
Addition of PCl₃: Prepare a solution of phosphorus trichloride (1.0 eq) in anhydrous light petroleum and add it to the dropping funnel.
-
Reaction: Cool the flask in an ice-water bath. Add the PCl₃ solution dropwise to the stirred alcohol/amine solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. A white precipitate of N,N-dimethylaniline hydrochloride will form.
-
Workup: Filter the suspension under an inert atmosphere to remove the hydrochloride salt. Wash the salt with several portions of anhydrous light petroleum.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a white solid upon cooling.
Causality Note: The use of a tertiary amine base like N,N-dimethylaniline is crucial. It stoichiometrically neutralizes the HCl generated during the esterification, preventing acid-catalyzed side reactions and driving the reaction to completion. Performing the addition at low temperature minimizes potential side reactions involving PCl₃.
Caption: Workflow for the synthesis of this compound.
Core Application: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, forming a carbon-phosphorus bond through the reaction of a phosphite ester with an alkyl halide. With this compound, this reaction exhibits unique features due to steric hindrance.
Mechanism and the "Neopentyl Advantage"
The reaction proceeds in two steps:
-
Nucleophilic Attack (Sₙ2): The trivalent phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.
-
Dealkylation (Sₙ2): The displaced halide anion attacks one of the phosphite's alkyl groups, displacing a stable pentavalent phosphorus species (a phosphonate).
A critical finding is that this compound reacts readily with alkyl halides like methyl iodide at room temperature to form a stable, crystalline Michaelis-Arbuzov intermediate.[1][5][6] The immense steric bulk of the neopentyl groups significantly slows the second (dealkylation) step. More importantly, when dealkylation does occur upon heating, it proceeds via a clean Sₙ2 pathway to yield neopentyl halide without the carbocationic rearrangement typically associated with neopentyl systems.[1][5] This makes it an invaluable reagent for introducing the neopentyl group when rearrangement must be avoided.
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- 4. Quasiphosphonium intermediates. Part 7. The preparation of trinorborn-1-yl phosphite and its reactions with halogeno compounds: stable intermediates of the Arbuzov and Perkow reactions and their structural characterization by X-ray diffraction, NMR spectroscopy, and fast atom bombardment mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Trineopentyl Phosphite in Catalysis
Introduction: The Untapped Potential of Sterically Demanding Phosphite Ligands
In the landscape of homogeneous catalysis, phosphite ligands have emerged as a versatile class of molecules, prized for their unique electronic properties and synthetic accessibility.[1] Unlike their phosphine counterparts, phosphites are generally characterized as better π-acceptors and weaker σ-donors, which allows for fine-tuning of the electronic environment at the metal center.[2] This electronic flexibility, coupled with the ability to readily modify their steric profile, makes them highly attractive for a range of catalytic transformations, including hydroformylation, hydrogenation, and cross-coupling reactions.[1][3]
This application note delves into the specific attributes and potential applications of trineopentyl phosphite, a sterically hindered yet synthetically accessible phosphite ligand. While direct applications of this compound in asymmetric catalysis are not yet prevalent in the literature, its structural and electronic properties, inferred from its phosphine analogue and other bulky phosphites, suggest significant untapped potential. This guide will provide a comprehensive overview of its synthesis, properties, and prospective applications, with a focus on inspiring further research and development in the field of catalysis.
Synthesis and Properties of this compound
The synthesis of trialkyl phosphites is typically achieved through the reaction of an alcohol with phosphorus trichloride in the presence of a base to scavenge the HCl byproduct.[2] This general method can be readily adapted for the synthesis of this compound from neopentyl alcohol.
General Synthetic Protocol for this compound
Materials:
-
Neopentyl alcohol (3.0 eq.)
-
Phosphorus trichloride (1.0 eq.)
-
Tertiary amine base (e.g., triethylamine or pyridine, 3.0 eq.)
-
Anhydrous, inert solvent (e.g., diethyl ether or toluene)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet, add neopentyl alcohol and the tertiary amine base dissolved in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride in the anhydrous solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of a precipitate (amine hydrochloride salt) will be observed. Filter the mixture under an inert atmosphere to remove the salt.
-
Wash the precipitate with fresh anhydrous solvent and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Note: This is a general procedure and may require optimization for scale and specific laboratory conditions.[2][4]
Key Properties of this compound
The defining characteristic of this compound is its significant steric bulk, a consequence of the three neopentyl groups attached to the phosphorus atom. This steric hindrance plays a crucial role in its coordination chemistry and potential catalytic applications.
Steric and Electronic Parameters:
The steric and electronic properties of phosphine and phosphite ligands are often quantified using Tolman's parameters: the cone angle (θ) and the electronic parameter (ν).[5][6]
-
Cone Angle (θ): A measure of the steric bulk of a ligand. While the exact cone angle for this compound has not been reported, it is expected to be substantial due to the branching of the neopentyl groups. For comparison, the highly bulky tri-tert-butylphosphine has a cone angle of 182°.[7] The large cone angle of this compound can influence the coordination number of the metal center, promoting the formation of lower-coordinate, highly reactive species.[8]
-
Tolman Electronic Parameter (TEP): Determined by the CO stretching frequency of a Ni(CO)3L complex, the TEP reflects the net electron-donating or -withdrawing ability of a ligand.[5][9] As an alkyl phosphite, this compound is expected to be a relatively strong σ-donor and a good π-acceptor, influencing the electron density at the metal center and, consequently, its catalytic activity.[10]
| Parameter | Description | Expected Properties of this compound |
| Cone Angle (θ) | Measures the steric bulk of the ligand. | High, due to the three bulky neopentyl groups. |
| Tolman Electronic Parameter (TEP) | Quantifies the net electronic effect of the ligand. | Expected to be a good σ-donor and π-acceptor, typical of trialkyl phosphites. |
Catalytic Applications: Insights from Trineopentylphosphine
While direct catalytic applications of this compound are emerging, the closely related trineopentylphosphine (PNp3) has demonstrated significant utility in palladium-catalyzed cross-coupling reactions.[11][12] The insights gained from PNp3 can serve as a valuable guide for exploring the potential of this compound.
Case Study: Suzuki-Miyaura Coupling with Trineopentylphosphine
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high catalytic activity, especially with sterically demanding substrates. Trineopentylphosphine has been shown to be an effective ligand in the Suzuki-Miyaura coupling of hindered aryl bromides.[12]
Reaction Scheme:
A general scheme for the Suzuki-Miyaura cross-coupling reaction.
The success of trineopentylphosphine in this reaction highlights the importance of steric bulk in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[13] It is plausible that this compound, with its similar steric profile, could also serve as an effective ligand in such transformations.
Potential Applications in Asymmetric Catalysis
While this compound is an achiral ligand, its significant steric bulk can play a crucial role in asymmetric catalysis when used in conjunction with a chiral catalyst or substrate. The bulky ligand can influence the stereochemical outcome of a reaction by creating a well-defined and sterically crowded chiral pocket around the metal center.
One area of potential is in rhodium-catalyzed asymmetric hydroformylation. In this reaction, bulky phosphite ligands are known to influence both regioselectivity and enantioselectivity.[8] While chiral backbones are typically employed to induce asymmetry, a bulky achiral phosphite could be used with a chiral directing group on the substrate or a chiral co-ligand to achieve enantioselection. The bulky neopentyl groups would create a rigid coordination environment, potentially amplifying the stereochemical communication between the chiral element and the substrate.
Hypothetical role of this compound in asymmetric hydroformylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of trialkyl phosphites.[2][4]
Materials:
-
Neopentyl alcohol (26.4 g, 0.3 mol)
-
Triethylamine (30.3 g, 0.3 mol)
-
Phosphorus trichloride (13.7 g, 0.1 mol)
-
Anhydrous diethyl ether (200 mL)
Procedure:
-
In a 500 mL flame-dried, three-necked flask under a nitrogen atmosphere, dissolve neopentyl alcohol and triethylamine in 100 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C with an ice bath.
-
Prepare a solution of phosphorus trichloride in 100 mL of anhydrous diethyl ether and add it to a dropping funnel.
-
Add the phosphorus trichloride solution dropwise to the stirred alcohol/amine mixture over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Filter the resulting white suspension (triethylamine hydrochloride) under nitrogen and wash the solid with two 50 mL portions of anhydrous diethyl ether.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand
This protocol is a general procedure for the Suzuki-Miyaura coupling and can be adapted to test the efficacy of this compound as a ligand.[12][13]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd2(dba)3 (0.01 mmol, 1 mol % Pd)
-
Trineopentylphosphine (or this compound) (0.04 mmol, 4 mol %)
-
K3PO4 (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, arylboronic acid, Pd2(dba)3, the phosphine/phosphite ligand, and K3PO4.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound represents a ligand with considerable potential in homogeneous catalysis, largely driven by its significant steric bulk. While its application in asymmetric catalysis remains an open area of research, the foundational principles of ligand design and steric influence suggest that it could play a valuable role in the development of novel catalytic systems. The protocols and insights provided in this application note are intended to serve as a starting point for researchers and drug development professionals to explore the utility of this and other sterically demanding phosphite ligands in their synthetic endeavors. Further investigation into its coordination chemistry and performance in a variety of catalytic reactions is highly encouraged and is expected to unveil new and exciting opportunities in asymmetric synthesis.
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. URL: [Link]
-
Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel-carbonyl stretching frequencies. Journal of the American Chemical Society, 92(10), 2956-2965. URL: [Link]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (Eds.). (2003). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 103(8). URL: [Link]
-
Ferguson, G., Roberts, P. J., Alyea, E. C., & Khan, M. (1978). Cone angle and ligand profile calculations for bulky phosphine ligands. Inorganic Chemistry, 17(10), 2965-2967. URL: [Link]
- Verkade, J. G., & Quin, L. D. (Eds.). (1987). Phosphorus-31 NMR spectroscopy in stereochemical analysis. VCH.
-
Gisbert, Y., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(35), 8685-8693. URL: [Link]
-
Shaughnessy, K. H., et al. (2013). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald–Hartwig amination and Suzuki–Miyaura reaction. The Journal of Organic Chemistry, 78(10), 4649-4664. URL: [Link]
-
Tolman, C. A. (1977). The 16 and 18 electron rule in organometallic chemistry and homogeneous catalysis. Chemical Society Reviews, 1(3), 337-353. URL: [Link]
-
Shaughnessy, K. H., et al. (2013). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. PubMed, 23647328. URL: [Link]
-
Periphery-Arranged Bulky Phosphite Ligands: Synthesis and Steric Effect in Cu-Catalyzed Hydrosilylation of Ketones. ResearchGate. URL: [Link]
-
Gavrilov, K. N., et al. (2003). Novel P,N-bidentate phosphite ligands in asymmetric catalysis. Chirality, 15 Suppl, S97-S103. URL: [Link]
-
Edwards, K. C., et al. (2024). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. Organometallics, 43(1), 40-47. URL: [Link]
-
Tricas, H., et al. (2013). Bulky monophosphite ligands for ethene hydroformylation. Journal of Catalysis, 298, 198-205. URL: [Link]
-
Tolman, C. A. (1977). Ligand cone angle. Wikipedia. URL: [Link]
-
Ferguson, G., et al. (1978). Cone angle and ligand profile calculations for bulky phosphine ligands. Inorganic Chemistry, 17(10), 2965–2967. URL: [Link]
-
Steric and electronic effects of phosphine and phosphite ligands in vaska-type complexes of rhodium. University of Johannesburg. URL: [Link]
-
Shaughnessy, K. H., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. ResearchGate. URL: [Link]
-
The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). ResearchGate. URL: [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. URL: [Link]
-
Gavrilov, K. N., & Polosukhin, A. I. (2004). Chiral Phosphites as Ligands in Asymmetric Metal Complex Catalysis and Synthesis of Coordination Compounds. Russian Chemical Reviews, 73(7), 671–700. URL: [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. URL: [Link]
-
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. URL: [Link]
-
Pizzano, A. (2016). Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands. The Chemical Record, 16(6), 2595–2618. URL: [Link]
-
Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses, 31, 111. URL: [Link]
-
Triethyl phosphite. Wikipedia. URL: [Link]
-
Mark, V., Wann, R. E., & Godt, Jr., H. C. (1962). 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene. Organic Syntheses, 42, 75. URL: [Link]
- Schulz, A. C. (1965). Process for the production of trimethyl phosphite. U.S. Patent 3,201,435.
-
Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
- Process for making phosphite esters. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 3. Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands. | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
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- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Trineopentyl Phosphite
Welcome to the technical support center for the purification of crude trineopentyl phosphite. This guide is designed for researchers, scientists, and drug development professionals who handle organophosphorus compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the purification of this sterically hindered phosphite ester. Our approach is rooted in explaining the causality behind experimental choices to ensure both procedural success and a deeper understanding of the underlying chemistry.
Introduction: The Criticality of Purity for this compound
This compound, with its bulky neopentyl groups, offers unique steric and electronic properties, making it a valuable ligand in catalysis and a key intermediate in organic synthesis. However, its efficacy is directly correlated with its purity. Common impurities stemming from its synthesis or degradation can interfere with subsequent reactions, poison catalysts, or lead to undesirable side products. This guide provides practical, field-proven insights into achieving high-purity this compound, focusing on robust purification techniques and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically arise from three main sources: the synthesis process, subsequent handling, and storage.
-
From Synthesis: The most common synthesis route involves the reaction of phosphorus trichloride (PCl₃) with neopentyl alcohol in the presence of a base (e.g., a tertiary amine like triethylamine or pyridine) to scavenge the HCl byproduct.[1][2]
-
Unreacted Starting Materials: Residual neopentyl alcohol and phosphorus trichloride.
-
Byproducts: Amine hydrochlorides (e.g., triethylamine hydrochloride), which are typically solids.
-
Partially-reacted Species: Dineopentyl hydrogen phosphonate (also known as dineopentyl phosphite), which can form if moisture is present or if the stoichiometry is not carefully controlled.[1]
-
-
From Degradation: this compound is susceptible to hydrolysis and oxidation.
-
Hydrolysis Products: Exposure to moisture (even atmospheric) can lead to the formation of dineopentyl hydrogen phosphonate and neopentyl alcohol. The steric hindrance of the neopentyl groups can slow this process compared to less bulky phosphites, but it remains a significant concern.
-
Oxidation Products: Reaction with oxygen, especially at elevated temperatures, will oxidize the phosphorus(III) center to phosphorus(V), yielding trineopentyl phosphate.
-
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
³¹P NMR Spectroscopy: This is the most direct and informative method for quantifying phosphorus-containing species. Each type of phosphorus compound has a characteristic chemical shift range.[3]
-
This compound (P(III)): Expected in the range of +125 to +145 ppm. For comparison, triethyl phosphite has a signal around +139 ppm.[1]
-
Trineopentyl Phosphate (P(V)): Expected in the range of -5 to +5 ppm.
-
Dineopentyl H-Phosphonate (P(V)): Expected in the range of +5 to +15 ppm, often appearing as a doublet due to coupling with the P-H proton.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities, such as residual neopentyl alcohol or other solvents. It can also be used to determine the purity of the main product.[5]
-
¹H and ¹³C NMR Spectroscopy: Useful for confirming the structure of the neopentyl groups and for detecting organic, non-phosphorus impurities.
Q3: My "pure" this compound is turning cloudy or forming a precipitate upon storage. What is happening?
A3: This is a classic sign of degradation, most likely due to hydrolysis. The formation of dineopentyl hydrogen phosphonate, which has different solubility characteristics, can lead to cloudiness. If an amine was used in the synthesis and not completely removed, residual moisture can also cause the precipitation of amine hydrochlorides. To prevent this, ensure the product is rigorously dried before storage and always store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after distillation | 1. Incomplete reaction: Not all starting materials were converted. 2. Product decomposition: Distillation temperature is too high. 3. Mechanical loss: Inefficient transfer of the crude product. 4. Product carried over with forerun: Inefficient fractional distillation. | 1. Monitor the reaction by ³¹P NMR to ensure completion before workup. 2. Use a high-vacuum pump (<1 mmHg) to lower the boiling point. Ensure the heating mantle temperature is not excessively higher than the vapor temperature. A short-path distillation apparatus is recommended for high-boiling, sensitive liquids.[6] 3. Ensure complete transfer of the crude oil to the distillation flask. 4. Use a fractionating column and collect fractions carefully, analyzing each by ³¹P NMR or GC. |
| Product is cloudy or discolored after distillation | 1. Thermal decomposition: The product is degrading at the distillation temperature, forming colored byproducts. 2. Oxidation: A small leak in the distillation apparatus is allowing air to enter. 3. Carryover of non-volatile impurities: "Bumping" of the crude material into the condenser. | 1. Lower the distillation pressure and temperature. Consider a faster distillation method like short-path distillation. 2. Check all joints and seals of the vacuum distillation setup for leaks. It is best practice to assemble the apparatus, apply vacuum, and ensure it holds before starting to heat. 3. Use an anti-bumping granule or a magnetic stirrer. Do not overfill the distillation flask (should be no more than 2/3 full). |
| ³¹P NMR shows a peak around 0 ppm after purification | Oxidation: The phosphite has been oxidized to the corresponding phosphate (trineopentyl phosphate). | This is often due to exposure to air, especially when hot. Ensure all steps of the purification and subsequent handling are performed under an inert atmosphere. If the level of phosphate is low, re-purification by careful fractional distillation may be possible, as the phosphate will have a significantly higher boiling point. |
| A doublet is observed in the ³¹P NMR spectrum around +10 ppm | Hydrolysis: The product has partially hydrolyzed to dineopentyl H-phosphonate. | This impurity is difficult to remove by distillation due to similar boiling points. Prevention is key: use anhydrous solvents and reagents during synthesis and workup, and handle the product under inert gas. If hydrolysis has occurred, a chemical purification might be necessary, such as a careful aqueous wash to remove the more acidic H-phosphonate, followed by rigorous drying. |
| Distillation is very slow or stalls | 1. Insufficient vacuum: The vacuum pump is not reaching a low enough pressure. 2. Insufficient heating: The heating mantle is not providing enough energy. 3. Flooding of the column: The rate of vaporization is too high for the condenser's capacity, causing liquid to be pushed up the column. | 1. Check the vacuum pump oil and all connections for leaks. Use a manometer to verify the pressure. 2. Ensure the heating mantle is in good contact with the flask and is set to an appropriate temperature. Insulate the distillation flask and column head with glass wool or aluminum foil. 3. Reduce the heating rate to allow for a steady, controlled distillation. |
Experimental Protocols
Protocol 1: Workup and Purification by Vacuum Distillation
This protocol assumes the synthesis reaction is complete and the initial product is a crude oil or solution after removal of any precipitated amine hydrochlorides.
1. Preliminary Workup (Washing): a. If the synthesis was performed in a solvent, concentrate the reaction mixture under reduced pressure (rotary evaporator).
- Rationale: This removes the bulk of the solvent and any volatile unreacted starting materials. b. Dilute the crude residue with a non-polar, water-immiscible solvent like diethyl ether or hexane. c. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).
- Rationale: This removes any remaining acidic impurities. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure to yield the crude this compound oil.
- Rationale: Rigorous drying is crucial to prevent hydrolysis during the subsequent distillation.
2. High-Vacuum Distillation: a. Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude moisture. b. Transfer the crude oil to the distillation flask. Add a magnetic stir bar for smooth boiling. c. Slowly apply a high vacuum (e.g., < 1 mmHg). d. Gradually heat the distillation flask using a heating mantle with stirring. e. Collect a small forerun fraction, which will contain any residual solvent and low-boiling impurities. f. Collect the main fraction of this compound at the appropriate temperature and pressure. While specific data for this compound is not readily available, high-boiling phosphites often require temperatures above 150°C even under high vacuum.[7][8] Monitor the vapor temperature closely. g. Once the main fraction is collected, stop the heating, allow the apparatus to cool under vacuum, and then slowly re-introduce an inert atmosphere before dismantling. h. Analyze the purified product by ³¹P NMR to confirm its purity.
Diagram: Purification Workflow
Caption: Workflow for the purification of crude this compound.
Safety Precautions
Handling organophosphorus compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]
-
Handling: this compound, like other phosphites, has a strong, unpleasant odor and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.[4]
-
Inert Atmosphere: Due to its sensitivity to air and moisture, always handle and store this compound under an inert atmosphere (argon or nitrogen).[9]
-
Waste Disposal: Dispose of all chemical waste, including contaminated glassware and solvents, according to your institution's hazardous waste disposal procedures.
Diagram: Troubleshooting Logic for Impurities
Caption: Decision tree for diagnosing impurities using ³¹P NMR.
References
-
The Royal Society of Chemistry. (n.d.). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H- and 31 P-NMR chemical shifts for H 7 DOA3P as a function of pD. ResearchGate. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. UCSB. [Link]
-
NMR Spectroscopy Data. (n.d.). 31 Phosphorus NMR. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Kosolapoff, G. M. (1951). The Transesterification of Trialkyl Phosphites with Aliphatic Alcohols. Journal of the American Chemical Society, 73(9), 4040-4042. [Link]
-
PubChem. (n.d.). Triethyl phosphite. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
Beilstein Archives. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Triethyl phosphite. [Link]
-
Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. [Link]
-
Organic Syntheses. (n.d.). triethyl phosphite. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
AMS Tesi di Dottorato. (n.d.). Advanced Studies on the Synthesis of Organophosphorus Compounds. [Link]
Sources
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- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
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- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Synthesis and Purification of Trineopentyl Phosphite
Welcome to the Technical Support Center for organophosphorus chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trineopentyl phosphite. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges, particularly concerning the identification and removal of impurities. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis and obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Synthesis & Initial Purification
Q1: What is the general synthetic route for this compound, and what are the immediate challenges?
A1: The most common and direct synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with neopentyl alcohol. A tertiary amine, such as triethylamine or pyridine, is typically used as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. The overall reaction is as follows:
PCl₃ + 3 (CH₃)₃CCH₂OH + 3 R₃N → P(OCH₂C(CH₃)₃)₃ + 3 R₃NH⁺Cl⁻
The primary immediate challenge is the formation of a copious precipitate of the amine hydrochloride salt, which can make stirring and handling of the reaction mixture difficult. Additionally, the reaction is exothermic and requires careful temperature control to prevent side reactions. A detailed, adaptable procedure can be found in established resources like Organic Syntheses for similar trialkyl phosphites[1].
Q2: My reaction mixture has become a thick, unstirrable slurry. What can I do?
A2: This is a common issue due to the precipitation of the amine hydrochloride salt. To mitigate this, ensure you are using a sufficient volume of an inert, dry solvent (e.g., anhydrous diethyl ether, toluene, or hexane) to keep the salt suspended. Vigorous mechanical stirring is also crucial. If the mixture has already become too thick, you may need to carefully add more dry solvent to improve fluidity. For future runs, consider adding the phosphorus trichloride solution to the mixture of neopentyl alcohol and amine in the solvent at a controlled rate to manage the precipitation.
Identifying Common Impurities
Q3: What are the most common impurities I should expect in my crude this compound?
A3: The impurities in crude this compound can be broadly categorized as follows:
-
From Starting Materials:
-
Unreacted Neopentyl Alcohol: Excess alcohol is often used to drive the reaction to completion.
-
Impurities in Phosphorus Trichloride: Technical grade PCl₃ may contain phosphorus oxychloride (POCl₃) or other phosphorus halides.
-
-
Reaction Byproducts:
-
Dineopentyl Phosphite (( (CH₃)₃CCH₂O)₂P(O)H): This is a major impurity formed from the hydrolysis of this compound or from the reaction of PCl₃ with adventitious water.
-
Amine Hydrochloride Salt: If a tertiary amine base is used, residual salt may remain after filtration.
-
-
Degradation Products:
-
Trineopentyl Phosphate (( (CH₃)₃CCH₂O)₃P=O): This is the product of the oxidation of this compound, which can occur upon exposure to air, especially at elevated temperatures.
-
Acidic Phosphorus Species: Further hydrolysis can lead to the formation of phosphorous acid and other acidic byproducts.
-
Q4: How can I use ³¹P NMR spectroscopy to identify these impurities?
A4: ³¹P NMR is an invaluable tool for assessing the purity of your this compound. The different phosphorus-containing species will have distinct chemical shifts (δ), reported in parts per million (ppm) relative to a standard (85% H₃PO₄).
| Compound | Structure | Expected ³¹P Chemical Shift (ppm) | Key Diagnostic Features |
| This compound | P(OCH₂C(CH₃)₃)₃ | ~ +139 | A single sharp peak in the proton-decoupled spectrum. |
| Dineopentyl Phosphite | ((CH₃)₃CCH₂O)₂P(O)H | ~ +7 to +10 | A doublet in the proton-coupled spectrum due to the direct P-H bond, with a large coupling constant (¹JP-H) of approximately 600-700 Hz. |
| Trineopentyl Phosphate | O=P(OCH₂C(CH₃)₃)₃ | ~ -1 to -4 | A single sharp peak, significantly upfield from the phosphite. |
| Phosphorous Acid | H₃PO₃ | ~ +4 | A doublet in the proton-coupled spectrum due to the P-H bond. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The chemical shift for trialkyl phosphites generally falls in the range of +125 to +145 ppm[2]. Triethyl phosphite, a close analog, has a reported chemical shift of +139 ppm[3]. Dialkyl hydrogen phosphites typically appear in the +7 to +10 ppm region and are readily identifiable by their large P-H coupling constant[4]. Phosphate esters are found further upfield, typically between 0 and -5 ppm[5].
Troubleshooting and Purification Guides
This section provides detailed protocols and the rationale behind them to help you purify your this compound.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Removal of Acidic Impurities: Aqueous Washing
Acidic impurities, primarily dineopentyl phosphite and phosphorous acid, are common and detrimental as they can catalyze further product degradation. An effective method for their removal is a mild aqueous basic wash.
Experimental Protocol: Dilute Sodium Carbonate Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent with low polarity, such as diethyl ether or hexane. A 1:5 ratio of crude product to solvent (v/v) is a good starting point.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium carbonate (Na₂CO₃). Use approximately one-third of the organic phase volume for each wash.
-
Extraction: Gently invert the separatory funnel several times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step two to three times. Check the pH of the final aqueous wash to ensure it is basic, indicating that the acidic impurities have been neutralized and removed.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium carbonate.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Causality Explained: The weakly basic sodium carbonate solution reacts with the acidic P-H bond of dineopentyl phosphite and with phosphorous acid, converting them into their corresponding sodium salts. These salts are highly polar and thus preferentially partition into the aqueous phase, leaving the desired, less polar this compound in the organic layer. A similar procedure is effective for the purification of other esters[6].
Final Purification: Vacuum Distillation
Vacuum distillation is the final and most critical step to obtain high-purity this compound, as it effectively removes non-volatile impurities and any remaining neopentyl alcohol.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation. A short-path distillation apparatus is recommended to minimize product loss. Ensure all glassware is dry.
-
Crude Product Charging: Charge the washed and dried crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically required.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Product Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Causality Explained: Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature. This is crucial for thermally sensitive compounds like this compound, as it minimizes the risk of decomposition and side reactions that can occur at higher temperatures.
Logical Troubleshooting Guide
The following diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Caption: Troubleshooting Logic for this compound Purification.
References
-
Richardson, R. M., & Wiemer, D. F. (n.d.). PREPARATION OF DIETHYL BENZYLPHOSPHONATE. Organic Syntheses. Retrieved from [Link]
- Ford-Moore, A. H., & Perry, B. J. (1951). TRIETHYL PHOSPHITE. Organic Syntheses, 31, 111. doi:10.15227/orgsyn.031.0111
- Mark, V., Wann, R. E., & Godt, Jr., H. C. (1962). 1,2,3,4,5-PENTACHLORO-5-ETHYLCYCLOPENTADIENE. Organic Syntheses, 42, 75. doi:10.15227/orgsyn.042.0075
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. Retrieved from [Link]
-
Chem-Port.ru. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31215, Triethyl phosphite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL 1-NAPHTHOATE. Retrieved from [Link]
- Jolivalt, C., et al. (2007). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Journal of Sol-Gel Science and Technology, 41(2-3), 133-139.
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Complex Electronic Structures. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]
-
NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2003, February 18). SIDS INITIAL ASSESSMENT PROFILE: Triethyl phosphite. Retrieved from [Link]
- Google Patents. (n.d.). CN1724546A - Production method of triethyl phosphite.
- Google Patents. (n.d.). US5710307A - Process for the production of trialkyl phosphites.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7540, Triphenyl phosphite. Retrieved from [Link]
- Google Patents. (n.d.). US3335204A - Process for preparing trialkyl phosphites.
-
Organic Syntheses. (n.d.). 1-Naphthoic acid, ethyl ester. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Common Issues in Phosphite-Mediated Reactions
Welcome to the technical support center for phosphite-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Section 1: Low Reaction Yield or Incomplete Conversion
Low product yield is one of the most frequent challenges in phosphite-mediated reactions, such as the Michaelis-Arbuzov or phosphoramidite-based oligonucleotide synthesis. Understanding the root cause is critical for effective troubleshooting.
Q1: My reaction shows very low or no product yield. What are the primary causes?
Several factors can contribute to low conversion in phosphite-mediated reactions. The most common culprits are related to reagent quality, reaction conditions, and the reactivity of the substrates themselves.
A1: Key Factors Leading to Low Yield:
-
Reagent Purity and Stability: Phosphite reagents, particularly trialkyl phosphites and phosphoramidites, are susceptible to hydrolysis and oxidation.[1][2] The presence of moisture or air can lead to the formation of H-phosphonates or phosphate esters, respectively, which are generally less reactive or unreactive under the desired reaction conditions.[2][3] Phosphoramidite monomers, in particular, require anhydrous conditions and cold storage to maintain their integrity.[4]
-
Suboptimal Reaction Temperature: Many phosphite-mediated reactions, like the Michaelis-Arbuzov reaction, often require elevated temperatures (typically 120-160°C) to proceed at a reasonable rate.[1] Insufficient heat can result in an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Low Reactivity of Substrates: In reactions involving alkyl halides, the nature of the leaving group is crucial. The general order of reactivity is I > Br > Cl.[1] If you are using a less reactive halide, such as a chloride, more forcing conditions (higher temperature, longer reaction time) may be necessary. Steric hindrance near the reaction site can also significantly slow down the reaction rate.[1]
-
Inefficient Activation (Phosphoramidite Chemistry): In oligonucleotide synthesis, the phosphoramidite monomer must be activated, typically by a weak acid like tetrazole, to form a highly reactive intermediate.[][] Incomplete activation due to a degraded activator or incorrect stoichiometry will directly lead to low coupling efficiency.
Q2: How can I improve the yield of my phosphite-mediated coupling reaction?
Improving your yield requires a systematic approach to optimizing your experimental setup and conditions.
A2: Protocol for Improving Reaction Yield:
| Parameter | Troubleshooting Step | Rationale |
| Reagent Quality | Ensure phosphite reagents are fresh and have been stored under inert atmosphere (e.g., argon or nitrogen). If necessary, purify phosphites by distillation. For phosphoramidites, use freshly opened bottles or those stored in a desiccator. | To prevent the use of hydrolyzed or oxidized starting materials that are less reactive.[1][2] |
| Solvent & Glassware | Use anhydrous solvents and flame- or oven-dried glassware. | To eliminate moisture, which can hydrolyze sensitive phosphite reagents.[7] |
| Reaction Temperature | Optimize the reaction temperature by running small-scale trials at different temperatures. Monitor reaction progress by TLC, GC, or NMR. | To find the optimal balance between reaction rate and potential decomposition.[1] |
| Reaction Time | Monitor the reaction over time to determine the point of maximum conversion. | Extending the reaction time may be necessary for less reactive substrates, but prolonged heating can also lead to side products.[7] |
| Activator (for Phosphoramidites) | Use a fresh solution of the activator at the correct concentration. | Ensures efficient formation of the reactive intermediate required for coupling.[] |
| Substrate Reactivity | If using an alkyl halide, consider switching to a more reactive one (e.g., from chloride to bromide or iodide). | A better leaving group will accelerate the rate of nucleophilic attack by the phosphite.[1] |
Experimental Workflow: Enhancing Reaction Yield
Caption: Causes and solutions for side product formation.
Section 3: Purification Challenges
Even with a successful reaction, isolating the desired product can be challenging.
Q5: I'm having difficulty purifying my product from the reaction mixture. How can I effectively remove phosphite-related impurities?
Residual phosphite reagents and their byproducts are common impurities that can co-elute with the desired product during chromatography.
A5: Purification Strategies:
-
Oxidative Workup: Unreacted trialkyl phosphites can be oxidized to the corresponding phosphate esters using a mild oxidizing agent like hydrogen peroxide or iodine. [8][9]The resulting phosphates are typically more polar and can be more easily separated by chromatography or aqueous extraction.
-
Aqueous Extraction: Some phosphite byproducts, such as phosphonic acids, can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). [10][9]* Chromatography on Deactivated Silica: Phosphoramidites and other sensitive phosphorus compounds can decompose on acidic silica gel. [2]It is often recommended to use silica gel that has been deactivated by washing with a solution containing a small amount of a tertiary amine, like triethylamine. [2]* Distillation: For volatile products, vacuum distillation can be an effective method to separate them from non-volatile phosphite byproducts. [1]* Precipitation/Crystallization: In some cases, the desired product can be selectively precipitated or crystallized from the reaction mixture. For instance, phosphate can be precipitated from aqueous solutions as ammonium phosphomolybdate or magnesium ammonium phosphate. [11]
Step-by-Step Protocol: Oxidative Workup for Removal of Excess Triethyl Phosphite
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Oxidize Excess Phosphite: Slowly add a solution of 30% hydrogen peroxide dropwise while stirring vigorously. Monitor the oxidation by TLC or ³¹P NMR until all the starting phosphite has been converted to the more polar phosphate.
-
Quench Excess Oxidant: Carefully quench any remaining hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify by Chromatography: Purify the crude product by column chromatography on silica gel.
Section 4: FAQs on Specific Phosphite Chemistries
Q6: What is the key difference in troubleshooting phosphoramidite versus H-phosphonate chemistry in oligonucleotide synthesis?
While both are methods for forming phosphodiester bonds, their intermediates and side reactions differ.
A6: Phosphoramidite vs. H-Phosphonate Chemistry:
-
Phosphoramidite Chemistry: The key intermediate is a P(III) phosphite triester, which is unstable and must be oxidized to a stable P(V) phosphate triester in every cycle. [4][12]Common issues revolve around the efficiency of the coupling and oxidation steps, and the stability of the phosphoramidite monomers. [4][]* H-Phosphonate Chemistry: This method forms a more stable H-phosphonate diester intermediate. A key advantage is that oxidation is performed only once at the end of the synthesis, which can be beneficial for synthesizing modified oligonucleotides like phosphorothioates. [4][13]However, coupling efficiencies are generally slightly lower than with the phosphoramidite method. [4]Troubleshooting often focuses on the activation of the H-phosphonate monomer.
Q7: My phosphoramidite reagent appears to be degrading. How can I check its quality?
A7: Assessing Phosphoramidite Quality:
The quality of a phosphoramidite reagent can be assessed using ³¹P NMR spectroscopy. A pure phosphoramidite should show a single sharp peak in the P(III) region of the spectrum (typically around 140-150 ppm). The appearance of peaks in the P(V) region (around 0-20 ppm) indicates the presence of hydrolyzed (H-phosphonate) or oxidized impurities. [2][3]
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (URL: )
- A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis - Benchchem. (URL: )
- Phosphite-Mediated Reductive Cross-Coupling of Isatins and Nitrostyrenes - PMC - NIH. (URL: )
- Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites: A Catalytic Metal-Free Phosphorylation of Amines and Alcohols | Organic Letters - ACS Public
- Troubleshooting low yield in m-PEG4-C6-phosphonic acid ethyl ester reactions - Benchchem. (URL: )
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (URL: )
- Oxygen isotope studies of phosphite oxidation: purification and analysis of reactants and products by high-temperature conversion elemental analyzer/isotope r
- Phosphite-Mediated Reductive Cross-Coupling of Isatins and Nitrostyrenes - PubMed - NIH. (URL: )
- Phosphon
- Low yield in Phosphoamidite synthesis : r/Chempros - Reddit. (URL: )
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: )
- Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins | ACS C
- Phosphite ester - Wikipedia. (URL: )
- How to remove phosphite?
- DNA Oligonucleotide Synthesis - Sigma-Aldrich. (URL: )
- Working with Hazardous Chemicals - Organic Syntheses. (URL: )
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- 13. Gene Link: Phosphonate Oligos [genelink.com]
Preventing the oxidation and degradation of phosphite ligands during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the stability of phosphite ligands in catalytic applications. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and practical solutions to prevent the oxidation and degradation of these critical components in your reactions. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the issues you may encounter during your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific problems that may arise during your experiments, linking observations to underlying causes and providing actionable solutions.
Issue 1: My reaction has stalled, or the catalytic activity has significantly decreased over time.
-
Possible Cause: This is a classic symptom of catalyst deactivation, which is frequently linked to the degradation of the phosphite ligand. The primary culprits are oxidation of the phosphorus(III) center to a catalytically inactive phosphorus(V) species (a phosphate) or hydrolysis of the P-O bonds.[1][2] The resulting phosphite oxide or other degradation products are generally poor ligands for the transition metal, leading to the formation of inactive metal species, such as palladium black in Pd-catalyzed reactions.[1][3][4]
-
Diagnostic Steps & Solutions:
-
Analyze the Ligand Integrity: The most direct way to assess ligand health is through ³¹P NMR spectroscopy.[1] A sample taken from the reaction mixture will show characteristic signals for the parent phosphite ligand and any degradation products. Phosphite (P(III)) signals appear at different chemical shifts than their oxidized phosphate (P(V)) counterparts, which often appear near 0 ppm.[5]
-
Ensure Rigorous Inert Atmosphere: Phosphite ligands can be sensitive to trace amounts of oxygen.[1][4]
-
Control for Water Content: Phosphites, particularly those with less steric bulk, are susceptible to hydrolysis, which can be autocatalytic due to the formation of acidic byproducts.[5][8]
-
Protocol: Use anhydrous solvents and ensure that all starting materials are dry. If water is a known byproduct of your reaction (e.g., from aldol condensation in hydroformylation), consider adding a water scavenger or using process controls to remove it.[8]
-
-
Issue 2: I'm observing the formation of a black precipitate in my palladium-catalyzed reaction.
-
Possible Cause: The formation of a black precipitate, commonly known as "palladium black," is a strong visual indicator of catalyst decomposition.[3][4] This occurs when the phosphite ligand degrades and can no longer effectively stabilize the palladium(0) species, leading to its agglomeration and precipitation out of the solution.[3]
-
Solutions:
-
Increase Ligand-to-Metal Ratio: A slight excess of the phosphite ligand can sometimes help to better stabilize the catalytic species and prevent decomposition. However, be mindful that a large excess can sometimes be detrimental to the reaction rate.
-
Re-evaluate Ligand Choice: If ligand degradation is persistent, consider a more robust phosphite ligand. Ligands with increased steric bulk, particularly at the ortho-positions of aryl groups, often exhibit enhanced stability against both oxidation and hydrolysis.[1][8]
-
Strict Atmospheric Control: As with Issue 1, the exclusion of oxygen is paramount to prevent the oxidative degradation that can initiate catalyst decomposition.[3][4]
-
Issue 3: My results are inconsistent and difficult to reproduce.
-
Possible Cause: Inconsistent results, even when reaction conditions seem identical, can often be traced back to the variable quality and stability of the phosphite ligand.[1] The ligand may be degrading on the shelf or during reaction setup.
-
Solutions:
-
Verify Ligand Purity Before Use: It is good practice to check the purity of your phosphite ligand, especially if it has been stored for an extended period. A quick ³¹P NMR spectrum can confirm its integrity and the absence of significant phosphite oxide impurities.
-
Standardize Handling Procedures: Ensure that all researchers are using the same rigorous techniques for handling the air- and moisture-sensitive ligand.[7] This includes proper storage under an inert atmosphere and minimizing exposure to air during weighing and transfer.
-
Purification of the Ligand: If your ligand is found to be contaminated with its oxide, purification may be necessary. Methods such as recrystallization or filtration through a plug of silica can be effective for removing the more polar phosphite oxide.[9][10][11]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the nature of phosphite ligand degradation and best practices for their use.
Q1: What are the main chemical pathways for phosphite ligand degradation?
A1: The two primary degradation pathways for phosphite ligands are oxidation and hydrolysis .
-
Oxidation: The phosphorus(III) center in a phosphite ligand has a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen or other oxidants in the reaction mixture. This converts the phosphite to the corresponding phosphite oxide (a phosphate, P(V) species), which is generally a poor ligand and catalytically inactive.[1][4]
-
Hydrolysis: The phosphorus-oxygen (P-O) bonds in phosphite ligands can be cleaved by water.[5][8] This reaction can be catalyzed by acids and may even become autocatalytic, as the hydrolysis products can be acidic themselves.[8] The extent of hydrolysis is highly dependent on the steric and electronic properties of the ligand's substituents.[5][8]
Q2: How does the structure of a phosphite ligand affect its stability?
A2: The stability of a phosphite ligand is significantly influenced by the steric and electronic nature of its substituents.
| Feature | Effect on Stability | Rationale |
| Steric Bulk | Increased stability | Bulky groups, especially in the ortho-position of aryl rings, physically hinder the approach of oxygen and water to the phosphorus center, slowing down both oxidation and hydrolysis.[1][8] |
| Electron-donating Groups | Can decrease stability | These groups increase the electron density on the phosphorus atom, potentially making it more susceptible to oxidation.[1] |
| Electron-withdrawing Groups | Can decrease stability towards hydrolysis | These groups can make the phosphorus atom more electrophilic and thus more prone to nucleophilic attack by water.[5] |
Q3: Are there chemical additives that can help stabilize my phosphite ligand during a reaction?
A3: Yes, in certain applications, particularly in industrial hydroformylation processes, stabilizers are used.
-
Epoxides: These can be added to the reaction mixture to scavenge acidic impurities that would otherwise catalyze the hydrolytic decomposition of the phosphite ligands.[12]
-
Aqueous Buffer Solutions: In some processes, an aqueous buffer extraction can be used to remove acidic impurities and ligand degradation products, thereby stabilizing the catalyst system.[12]
-
Hindered Phenols: In polymer applications, phosphites are often used as secondary antioxidants in combination with hindered phenols, which act as primary antioxidants. This synergistic system provides enhanced stability.[13]
Q4: What is the best way to store phosphite ligands?
A4: Proper storage is crucial for maintaining the integrity of phosphite ligands. While some highly robust phosphites can be handled in air for short periods, it is best practice to store all phosphite ligands under an inert atmosphere (e.g., in a glovebox or a sealed container backfilled with argon or nitrogen) and away from moisture.[14] For long-term storage, refrigeration or freezing can also help to slow down potential degradation pathways.
Q5: How can I purify a phosphite ligand that has partially oxidized?
A5: If a phosphite ligand has been found to contain its corresponding oxide, purification is often possible by taking advantage of the polarity difference between the P(III) and P(V) species. The phosphite oxide is typically much more polar than the parent phosphite.
-
Experimental Protocol: Purification by Slurrying/Recrystallization [9][10]
-
Receive the solid organophosphite compound containing the oxidized impurity.
-
Slurry the solid in a suitable solvent (e.g., a C2 or higher alcohol) in which the phosphite has low solubility, but the oxide has higher solubility, often at an elevated temperature (e.g., ≥ 60°C).[9][10]
-
Stir the slurry for a sufficient time (e.g., 20 minutes or longer) to allow the oxidized impurity to dissolve.
-
Remove the liquid containing the dissolved impurity by filtration.
-
Wash the purified solid phosphite ligand with a small amount of cold solvent and dry it under vacuum.
-
Confirm the purity of the final product using ³¹P NMR spectroscopy.
-
References
- Process for stabilizing a phosphite ligand against degradation. (n.d.). Google Patents.
- Yiu, D. T. Y., Chow, K., & Lau, T. (2000). Kinetics and mechanisms of the oxidation of hypophosphite and phosphite with trans-[RuVI(L)(O)2]2+ (L = 1,12-dimethyl-3,4∶9,10-dibenzo-1,12-diaza-5,8-dioxacyclopentadecane). Journal of the Chemical Society, Dalton Transactions, (1), 17–20.
-
PROCESSES FOR PURIFYING LIGANDS. (2018). WIPO. Retrieved from [Link]
- Frömbgen, F., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins.
- Pingen, D., et al. (2018). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability.
-
PROCESSES FOR PURIFYING LIGANDS. (2023). European Patent Office. Retrieved from [Link]
- Relyea, H. A., & van der Donk, W. A. (2013). Mechanism and Applications of Phosphite Dehydrogenase. Methods in enzymology, 523, 175–190.
- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 100(8), 2741-2770.
- Hettmann, T., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6438-6448.
- Kroflič, A., et al. (2013). Monitoring of phosphorus oxide ion for analytical speciation of phosphite and phosphate in transgenic plants by high-performance liquid chromatography-inductively coupled plasma mass spectrometry. Journal of Agricultural and Food Chemistry, 61(27), 6622-6628.
- Pospíšil, J., & Nešpůrek, S. (2000). High-performance phosphite stabilizer.
-
Phosphites | Process Stabilizers for Plastics. (n.d.). amfine.com. Retrieved from [Link]
-
Kroflič, A., et al. (2013). Monitoring of Phosphorus Oxide Ion for Analytical Speciation of Phosphite and Phosphate in Transgenic Plants by High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
MECHANISM OF THE INHIBITING EFFECT OF PHOSPHITES DURING THE OXIDATION OF PARAFFINIC HYDROCARBONS. (1962). DTIC. Retrieved from [Link]
- Es-sofi, A., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. Dalton Transactions, 52(45), 16457-16464.
-
Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. (2015). ResearchGate. Retrieved from [Link]
-
Mild Reduction of Phosphine Oxides. (2017). ChemistryViews. Retrieved from [Link]
-
Decomposition pathways of phosphites. (n.d.). ResearchGate. Retrieved from [Link]
- Mukaiyama, T., & Obata, Y. (1965). Phosphorylation via Oxidation of Phosphites. I. Preparation of Dialkyl Phosphites by the Reaction of Alcohols with Ethyl N-Phenylimino Phosphite and Benzaldehyde. The Journal of Organic Chemistry, 30(4), 1075-1077.
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Jacobson, R. A., et al. (1982). Modes of Phosphite Reactions with Transition-Metal Complexes. Crystal Structures of (75-C5H5)Cr[P(0) (0cH3)21(c0) dP(OCH3) 31 an. ElectronicsAndBooks. Retrieved from [Link]
-
the manipulation of air.sensitive compounds. (n.d.). Neilson Lab. Retrieved from [Link]
-
Synthesis of Novel Phosphite Ligands and their Application in Environmental Friendly Catalysis. (2012). Scientific.net. Retrieved from [Link]
- Imamoto, T., et al. (2000). An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Journal of the American Chemical Society, 122(28), 6534-6535.
- Phosphite testing method. (n.d.). Google Patents.
- de Campos, R. C., et al. (2007). Phosphite determination in fertilizers after online sequential sample preparation in a flow injection system. Talanta, 73(2), 346-351.
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2012). ResearchGate. Retrieved from [Link]
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Technical Support Center: Trineopentyl Phosphite in Catalytic Cycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the use of trineopentyl phosphite as a ligand in catalytic cycles. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound.
Q1: What are the primary modes of decomposition for this compound?
A: this compound, like other alkyl phosphites, is susceptible to several decomposition pathways. The most prevalent are hydrolysis and oxidation. Hydrolysis can be catalyzed by trace amounts of acid or water, leading to the formation of phosphonic acids.[1][2] These acidic byproducts can further accelerate the decomposition of the phosphite ligand in an autocatalytic process.[1] Oxidation, on the other hand, converts the P(III) center to a P(V) species, which is unable to coordinate to the metal center and thus deactivates the catalyst.[1]
Q2: How does the structure of this compound contribute to its stability and reactivity?
A: The bulky neopentyl groups in this compound provide significant steric hindrance around the phosphorus atom. This steric bulk can enhance the stability of the ligand by slowing down decomposition reactions like hydrolysis.[1] However, this same bulk can also influence its coordination to the metal center and the subsequent catalytic activity. While often beneficial, in some cases, excessive steric hindrance can lead to lower reaction rates.
Q3: What are the signs of this compound degradation in my reaction?
A: Degradation of this compound can manifest in several ways during a catalytic reaction. Common indicators include:
-
Decreased catalytic activity or complete catalyst deactivation: This is often the first sign that the ligand is no longer effectively coordinating to the metal center.[3]
-
Formation of insoluble precipitates: Hydrolyzed phosphite species can be less soluble and may precipitate out of the reaction mixture.[2]
-
A drop in pH: The formation of acidic byproducts from hydrolysis will lower the pH of the reaction medium.
-
Inconsistent results and poor reproducibility: If you observe significant variations in yield or selectivity between batches, ligand instability may be a contributing factor.
Q4: Are there any specific catalyst precursors that are known to be problematic with this compound?
A: While this compound can be effective with various palladium and nickel precursors, issues can arise depending on the reaction conditions and the specific precursor used. For instance, in some palladium-catalyzed cross-coupling reactions, the choice of solvent can influence the activation of the precatalyst and potentially lead to the formation of inactive palladacycles, which is a catalyst deactivation pathway.[4] It is crucial to consult the literature for catalyst systems that have been successfully employed with this compound for your specific application.
Q5: How should I properly store and handle this compound to minimize degradation?
A: To ensure the longevity and performance of this compound, it is critical to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should also be kept in a cool, dry place to minimize hydrolysis. When handling the ligand, use anhydrous solvents and techniques to avoid introducing water or other protic impurities into the reaction.
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific issues encountered during catalytic reactions involving this compound.
Guide 1: Low or No Catalytic Activity
Problem: The catalytic reaction is sluggish or fails to proceed to completion, resulting in low product yield.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ligand Decomposition | Analyze a sample of the this compound by ³¹P NMR to check for impurities such as phosphonates or phosphates. | Purify the ligand by recrystallization or flash chromatography. Ensure stringent anhydrous and anaerobic conditions during reaction setup. |
| Catalyst Deactivation | Monitor the reaction over time. A sharp decrease in reaction rate after an initial period of activity may indicate catalyst deactivation. | Consider using a different palladium or nickel precursor that is less prone to deactivation with this ligand. The choice of solvent can also be critical; for example, toluene/water has been shown to be a better solvent system than acetonitrile/water for some Suzuki cross-coupling reactions using neopentylphosphine ligands to avoid the formation of inactive palladacycles.[4] |
| Incorrect Ligand-to-Metal Ratio | Verify the stoichiometry of the catalyst preparation. | Optimize the ligand-to-metal ratio. While a 1:1 or 2:1 ratio is common, the optimal ratio can be reaction-dependent. |
| Inhibition by Substrates or Products | Run the reaction at a lower substrate concentration to see if the initial rate improves. | If product inhibition is suspected, consider strategies to remove the product from the reaction mixture as it is formed, such as in-situ crystallization or extraction. |
Workflow for Diagnosing Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
Guide 2: Formation of Unidentified Byproducts
Problem: The reaction mixture contains significant amounts of unexpected byproducts, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Michaelis-Arbuzov Reaction | Analyze the byproducts by NMR and mass spectrometry to identify phosphonate species. | The Michaelis-Arbuzov reaction is a common side reaction for alkyl phosphites, especially with certain metal catalysts.[5] Using aryl phosphites, which are not susceptible to this reaction, may be an alternative if compatible with the desired catalysis.[5] For nickel- or palladium-catalyzed phosphonation reactions, elevated temperatures can promote this side reaction.[6][7] |
| Ligand Hydrolysis Products | Use LC-MS to look for masses corresponding to hydrolyzed phosphite species. | Implement rigorous anhydrous techniques. The use of molecular sieves or other drying agents in the reaction can help to scavenge trace amounts of water. |
| Side Reactions of the Substrate or Product | Analyze the reaction at early time points to determine if the byproducts form concurrently with the product or as a result of product degradation. | Modify the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of these byproducts. |
Decomposition Pathways of this compound
Caption: Primary side reaction pathways for this compound.
Section 3: Experimental Protocols
This section provides a general protocol for the synthesis and purification of this compound, which can be adapted as needed.
Protocol 1: Synthesis of this compound
This procedure is a general method and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Neopentyl alcohol
-
Anhydrous triethylamine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
Dissolve neopentyl alcohol and triethylamine in anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Note: The synthesis of phosphites should be carried out with caution, as phosphorus trichloride is corrosive and reacts violently with water.[8][9]
References
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2003). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Shaughnessy, K. H., et al. (2005). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. The Journal of Organic Chemistry, 70(1), 12-19. [Link]
-
Franke, R., et al. (2018). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Molecules, 23(11), 2875. [Link]
-
Zhang, Y., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development, 24(5), 786-792. [Link]
-
Franke, R., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis, 6(10), 6935-6944. [Link]
-
Villemin, D., et al. (2001). Nickel and Palladium Catalysed Reaction of Triethyl Phosphite with Aryl Halides under Microwave Irradiation. Journal of Chemical Research, 2001(5), 206-207. [Link]
- Spivack, J. D. (2011). Hydrolytically stable phosphite compositions. WO2011014529A2.
-
Azzarelli, J. M., et al. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. [Link]
-
Shaughnessy, K. H., et al. (2018). Air-Stable [(R₃P)PdCl₂]₂ Complexes of Neopentylphosphines as Cross-Coupling Precatalysts: Catalytic Application and Mechanism of Catalyst Activation and Deactivation. Organometallics, 37(9), 1435-1444. [Link]
-
Viss, I., & West, J. K. (2013). Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. [Link]
-
Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses, 31, 111. [Link]
-
ResearchGate. (n.d.). Decomposition pathways of phosphites. [Link]
-
Goryunov, E. I., et al. (2003). Novel P,N-bidentate phosphite ligands in asymmetric catalysis. Chirality, 15 Suppl, S97-S103. [Link]
-
West, J. K., & Viss, I. (2014). Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. [Link]
-
Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 868. [Link]
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 157-162. [Link]
-
Shaughnessy, K. H., et al. (2010). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. Organometallics, 29(17), 3785-3793. [Link]
-
Fairlamb, I. J. S., et al. (2005). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Organometallics, 24(22), 5341-5349. [Link]
-
Reddy, V. P., et al. (2007). An Improved Procedure for the Synthesis of Aryl Phosphonates by Palladium-Catalyzed Cross-Coupling of Aryl Halides and Diethyl Phosphite in Polyethylene Glycol. ChemInform, 38(30). [Link]
-
National Center for Biotechnology Information. (n.d.). Triethyl phosphite. PubChem. [Link]
-
da Costa, C. E., et al. (2013). Synthesis of binaphthyl based phosphine and phosphite ligands. Chemical Society Reviews, 42(15), 6567-6601. [Link]
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 157-162. [Link]
- Schiessl, R., et al. (1998). Process for the production of trialkyl phosphites. US5710307A.
-
Noland, W. E., & Richter, G. P. (1963). 1,2,3,4,5-PENTACHLORO-5-ETHYLCYCLOPENTADIENE. Organic Syntheses, 43, 82. [Link]
- Ivanov, A. S., et al. (2018). Method for producing triphenyl phosphite. RU2669934C1.
-
Fu, G. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(5), 1089-1099. [Link]
-
Mane, S. M., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering, 2(2), 99-106. [Link]
-
Reetz, M. T., & Neugebauer, T. (2000). Synthesis of new chiral monodentate phosphite ligands and their use in catalytic asymmetric hydrogenation. Organic Letters, 2(24), 3967-3970. [Link]
- Wang, X. (2007). Trimethyl phosphite production process. CN1900085A.
-
National Center for Biotechnology Information. (n.d.). Trimethyl phosphite. PubChem. [Link]
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Technical Support Center: Managing the Hydrolytic Instability of Phosphite Ligands in Solution
From the Desk of a Senior Application Scientist
Welcome to our dedicated resource for navigating the complexities of phosphite ligand chemistry. Phosphite ligands are indispensable tools in modern catalysis, yet their inherent sensitivity to hydrolysis presents a significant challenge for researchers in both academic and industrial settings. This guide is designed to provide you with a deeper understanding of the mechanisms behind this instability and to offer practical, field-tested solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of phosphite ligand stability.
Q1: What is hydrolytic instability and why are phosphite ligands so susceptible?
A1: Hydrolytic instability refers to the tendency of a compound to react with water, leading to its decomposition. Phosphite ligands, which are esters of phosphorous acid, are particularly prone to this due to the phosphorus(III) center's high susceptibility to nucleophilic attack by water. This reaction is often catalyzed by trace acids or impurities. The initial hydrolysis product is a phosphonic acid, which can further react or impact the catalytic cycle.
Q2: What are the common signs of phosphite ligand degradation in my reaction?
A2: The consequences of ligand degradation can range from subtle to catastrophic for your reaction. Common symptoms include:
-
Decreased Reaction Rate or Complete Failure: The active catalyst may not form or may decompose, leading to a sluggish or stalled reaction.
-
Inconsistent Results: Seemingly identical reactions may yield different results due to varying levels of water contamination.
-
Formation of Unwanted Byproducts: The degraded ligand fragments can sometimes participate in or interfere with the desired reaction pathway.
-
Appearance of Unexpected Phosphorus Species: ³¹P NMR spectroscopy is a powerful tool for observing this, often revealing new peaks corresponding to the phosphonate or phosphate byproducts.
Q3: Can I visually determine if my phosphite ligand has degraded?
A3: While some solid phosphite ligands may change in appearance (e.g., clumping or discoloration) upon significant degradation, visual inspection is not a reliable method. Many phosphite ligands are liquids or are used in solution, where degradation is often invisible. The most reliable methods for assessing purity are analytical, such as ³¹P NMR spectroscopy.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues related to phosphite ligand instability.
Scenario 1: My palladium-catalyzed cross-coupling reaction is giving low yields and poor reproducibility.
Possible Cause: Your phosphite ligand is likely degrading, leading to a lower concentration of the active catalyst.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting reactions involving sensitive phosphite ligands.
Scenario 2: I'm observing a new, broad peak in the ³¹P NMR spectrum of my reaction mixture.
Possible Cause: This is a classic sign of phosphite ligand hydrolysis. The original sharp singlet (for many common monodentate phosphites) is often replaced or accompanied by a broader peak at a different chemical shift, corresponding to the formation of H-phosphonate and other phosphate species.
Diagnostic Steps:
-
Obtain a ³¹P NMR of your starting ligand solution. This will serve as your baseline.
-
Spike a sample of your reaction mixture with a small amount of water and re-acquire the ³¹P NMR. An increase in the intensity of the new peak confirms that it is a hydrolysis product.
-
Consult the literature for the expected chemical shifts of the hydrolysis products of your specific ligand.
Best Practices & Experimental Protocols
Adherence to rigorous experimental technique is the most effective strategy for mitigating the hydrolytic instability of phosphite ligands.
Protocol 1: Preparation of Anhydrous Solvents
Even commercially available "anhydrous" solvents can contain unacceptable levels of water for highly sensitive applications.
Objective: To reduce the water content of a reaction solvent to <10 ppm.
Methodology: Solvent Purification System (SPS)
-
System Preparation: Ensure the solvent purification columns (typically packed with activated alumina) have been properly activated and are under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Solvent Dispensing: Using a clean, oven-dried flask, dispense the required volume of solvent directly from the SPS into the flask under a constant flow of inert gas.
-
Storage: If not for immediate use, store the anhydrous solvent over activated molecular sieves (3Å or 4Å) in a sealed flask with a gas-tight septum.
Data Summary: Common Solvent Drying Agents
| Drying Agent | Suitable For | Not Suitable For |
| Activated Alumina | Non-polar solvents (e.g., Toluene, THF) | Protic or highly polar solvents |
| Molecular Sieves | Broad range of solvents | Can be slow to reach equilibrium |
| Sodium/Benzophenone | Ethers (e.g., THF, Diethyl ether) | Halogenated or protic solvents |
Protocol 2: Handling Air- and Moisture-Sensitive Phosphite Ligands
Objective: To prepare a stock solution of a phosphite ligand without introducing atmospheric moisture.
Environment: All manipulations should be performed inside a glovebox with a dry, inert atmosphere (O₂ and H₂O levels <1 ppm).
Step-by-Step Procedure:
-
Pre-equilibration: Bring all necessary glassware (vials, syringes, etc.) and the sealed bottle of the phosphite ligand into the glovebox antechamber and allow them to fully equilibrate to the glovebox atmosphere for at least 2 hours.
-
Taring: Place a clean, dry vial on the analytical balance inside the glovebox and tare the weight.
-
Dispensing: Using a clean pipette, carefully transfer the desired amount of the phosphite ligand (if liquid) or weigh out the desired mass (if solid) into the tared vial.
-
Solubilization: Add the required volume of anhydrous solvent (dispensed as per Protocol 1) to the vial to achieve the target concentration.
-
Sealing and Storage: Securely cap the vial, and if it is to be removed from the glovebox, wrap the cap with Parafilm for an extra layer of protection. Store the solution in a desiccator or freezer as appropriate for the specific ligand's stability.
Advanced Topics: Ligand Selection and Additives
Choosing the Right Phosphite Ligand:
The steric bulk around the phosphorus center plays a crucial role in hydrolytic stability. Generally, ligands with bulky substituents (e.g., tert-butyl or ortho-substituted aryl groups) are more resistant to hydrolysis due to steric hindrance, which impedes the approach of a water molecule.
Technical Support Center: Catalyst Deactivation with Phosphite Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphite ligands in homogeneous catalysis. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the deactivation of catalysts featuring phosphite ligands. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate catalyst deactivation, thereby enhancing the efficiency and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
Catalyst deactivation is a frequent challenge in homogeneous catalysis, often manifesting as decreased reaction rates, lower yields, or a loss of selectivity. When working with phosphite ligands, these issues are commonly traced back to the degradation of the ligand itself. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction
Symptoms:
-
The reaction starts but quickly slows down or stops completely.
-
A significant amount of starting material remains unreacted.
-
Inconsistent results between batches.
Potential Causes & Solutions:
-
Hydrolysis of the Phosphite Ligand: This is one of the most common deactivation pathways. Phosphite ligands are susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be introduced through solvents, reagents, or as a byproduct of the reaction itself (e.g., in hydroformylation from aldol condensation).[1][2] The hydrolysis of a phosphite ligand leads to the formation of a phosphonic acid and an alcohol, which are generally poor ligands for the metal center. This process can be autocatalytic, as the acidic byproducts can accelerate further ligand degradation.[1]
-
Diagnostic Check: The primary tool for diagnosing phosphite ligand hydrolysis is in-situ ³¹P NMR spectroscopy. The characteristic chemical shift of a trivalent phosphite is typically in the range of 120-150 ppm. Upon hydrolysis, new signals corresponding to pentavalent phosphorus oxides will appear near 0 ppm.
-
Preventative Measures & Solutions:
-
Rigorous Drying of Solvents and Reagents: Employ stringent protocols for drying and degassing solvents.
-
Use of Bulky Ligands: Sterically hindered phosphite ligands, particularly those with bulky substituents in the ortho-position of the aryl groups, exhibit enhanced hydrolytic stability.[1]
-
Control of Reaction pH: In some systems, the addition of a non-coordinating base or the use of a buffered system can mitigate acid-catalyzed hydrolysis.
-
-
-
Oxidation of the Phosphite Ligand: While generally more resistant to oxidation than their phosphine counterparts, phosphite ligands can still be oxidized, especially at elevated temperatures and in the presence of trace oxygen or other oxidants.[3] The resulting phosphate is a poor ligand and will lead to catalyst deactivation.
-
Diagnostic Check: Similar to hydrolysis, ³¹P NMR is an effective tool. The oxidation of a phosphite (P(III)) to a phosphate (P(V)) will result in a significant upfield shift in the ³¹P NMR spectrum.
-
Preventative Measures & Solutions:
-
Strict Anaerobic Conditions: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Degassing of Solvents and Reagents: Thoroughly degas all solvents and liquid reagents by freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
Issue 2: Gradual Decline in Catalyst Performance Over Time or in Catalyst Recycling
Symptoms:
-
Reaction rates decrease over extended reaction times.
-
Loss of activity and/or selectivity upon catalyst recycling.
-
Formation of a black precipitate (in the case of palladium catalysts).
Potential Causes & Solutions:
-
Thermal Degradation: At elevated temperatures, the metal-phosphite complex can undergo thermal decomposition. This can involve ligand dissociation, followed by the formation of inactive metal clusters or nanoparticles. For rhodium catalysts used in hydroformylation, this can lead to the formation of inactive rhodium carbonyl clusters.[4]
-
Diagnostic Check: Visual observation of a color change (e.g., from a homogeneous solution to a dark, heterogeneous mixture) can be an indicator. For palladium catalysts, the formation of palladium black is a clear sign of decomposition. Dynamic light scattering (DLS) or transmission electron microscopy (TEM) of the reaction mixture can confirm the presence of nanoparticles.
-
Preventative Measures & Solutions:
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal stress on the catalyst.
-
Ligand Design: Bidentate phosphite ligands generally form more stable complexes with metals compared to their monodentate counterparts, which can improve thermal stability.[3]
-
Maintain Ligand Excess: A slight excess of the phosphite ligand in the reaction mixture can help to suppress ligand dissociation and subsequent metal agglomeration.
-
-
-
P-O Bond Cleavage: This is the key step in the hydrolysis of phosphite ligands, but it can also be promoted by other nucleophiles or by the metal center itself under certain conditions.[5][6]
-
Diagnostic Check: In-situ IR or NMR spectroscopy can be used to monitor changes in the ligand structure. Mass spectrometry of the reaction mixture can help identify ligand fragments.
-
Preventative Measures & Solutions:
-
Ligand Selection: The electronic properties of the ligand can influence the strength of the P-O bond. Electron-donating groups on the aryl moieties can sometimes stabilize this bond.
-
Avoidance of Strong Nucleophiles: If the reaction mechanism allows, avoid the use of strong nucleophiles that could attack the phosphorus center.
-
-
-
P-C Bond Cleavage: While less common for phosphites than for phosphines, P-C bond cleavage can occur under harsh reaction conditions, leading to irreversible catalyst deactivation.[7]
-
Diagnostic Check: This can be challenging to detect in-situ. Post-reaction analysis of the ligand pool by mass spectrometry or GC-MS may reveal fragments resulting from P-C bond cleavage.
-
Preventative Measures & Solutions:
-
Milder Reaction Conditions: Lowering the reaction temperature and pressure can reduce the likelihood of P-C bond cleavage.
-
Ligand Design: Ligands with robust aryl backbones are generally less prone to this deactivation pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary deactivation mechanism for phosphite ligands in hydroformylation?
A1: The most prevalent deactivation pathway for phosphite ligands in hydroformylation is hydrolysis.[1] Water can be present as an impurity in the feedstock or solvent, or it can be formed in-situ through side reactions like the aldol condensation of the aldehyde product.[1] This hydrolysis is often autocatalytic, as the acidic byproducts can accelerate the degradation of remaining phosphite ligands.[1]
Q2: How can I improve the stability of my phosphite ligand?
A2: Ligand design plays a crucial role in stability. Introducing bulky substituents, especially in the ortho-positions of the aryl groups attached to the phosphorus atom, can significantly enhance hydrolytic stability by sterically shielding the phosphorus center from nucleophilic attack by water.[1] Additionally, ensuring the rigorous exclusion of water and oxygen from your reaction system is paramount.
Q3: My reaction mixture turned black. What does this mean?
A3: A black precipitate, particularly in palladium-catalyzed reactions, is a strong indication of the formation of palladium black. This is an inactive, agglomerated form of palladium that results from the decomposition of the active catalytic species. This is often caused by ligand dissociation from the metal center, which can be triggered by high temperatures or the degradation of the ligand itself.
Q4: Is it possible to regenerate a catalyst with deactivated phosphite ligands?
A4: Catalyst regeneration is sometimes possible, but its success depends on the deactivation mechanism. If deactivation is due to the formation of inactive metal clusters, it may be possible to regenerate the active species by treating the deactivated catalyst solution under specific conditions. For example, some rhodium-based hydroformylation catalysts can be partially regenerated by treatment with oxygen or an oxygen-containing gas in the presence of an aldehyde.[8] However, if the phosphite ligand has been irreversibly degraded through hydrolysis or bond cleavage, the addition of fresh ligand is necessary to restore catalytic activity.
Q5: What is the best way to monitor the health of my catalyst during a reaction?
A5: For catalysts with phosphite ligands, in-situ ³¹P NMR spectroscopy is the most powerful tool for monitoring the integrity of the ligand and the catalytic species.[1] It allows for the direct observation of the phosphite ligand and its potential degradation products in real-time. This technique can provide invaluable insights into the kinetics of both the catalytic reaction and the deactivation processes.
Experimental Protocols
Protocol 1: In-situ ³¹P NMR Monitoring of Catalyst Deactivation
Objective: To monitor the stability of a phosphite ligand and the corresponding metal complex under catalytic conditions.
Materials:
-
NMR tube with a J. Young valve
-
Catalyst precursor (e.g., [Rh(acac)(CO)₂])
-
Phosphite ligand
-
Substrate
-
Anhydrous, degassed deuterated solvent
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
In a glovebox or under a strict inert atmosphere, accurately weigh the catalyst precursor, phosphite ligand, and internal standard (if used) into a vial.
-
Add the deuterated solvent to dissolve the solids.
-
Transfer the solution to the J. Young NMR tube.
-
Add the substrate to the NMR tube.
-
Seal the NMR tube with the J. Young valve and remove it from the glovebox.
-
Acquire an initial ³¹P NMR spectrum at room temperature to serve as a baseline (t=0).
-
Place the NMR tube in the NMR spectrometer and heat it to the desired reaction temperature.
-
Acquire a series of ³¹P NMR spectra at regular time intervals throughout the course of the reaction.
-
Process and analyze the spectra to monitor the disappearance of the phosphite ligand signal and the appearance of any new signals corresponding to degradation products.
Data Interpretation:
| Species | Typical ³¹P NMR Chemical Shift (ppm) |
| Free Phosphite Ligand | 120 – 150 |
| Coordinated Phosphite Ligand | Varies (often downfield shift from free ligand) |
| Phosphonic Acid/Phosphate | ~ 0 |
Protocol 2: Rigorous Solvent Purification
Objective: To remove water and oxygen from solvents to minimize catalyst deactivation.
Method: Solvent Purification System (SPS)
A modern and safe alternative to thermal distillation is the use of a solvent purification system, which passes the solvent through columns of activated alumina (to remove water) and a supported copper catalyst (to remove oxygen).
General Procedure:
-
Ensure the SPS columns are properly activated according to the manufacturer's instructions.
-
Use a Schlenk flask or a flask directly connected to the SPS outlet that has been thoroughly dried and purged with an inert gas.
-
Under a positive pressure of inert gas, dispense the desired volume of purified solvent from the SPS into your collection flask.
-
The purified solvent should be used immediately or stored over activated molecular sieves in a glovebox.
Visualizing Deactivation Pathways
The following diagrams illustrate the primary mechanisms of phosphite ligand deactivation.
Caption: Key deactivation pathways for catalysts with phosphite ligands.
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
References
-
Kloss, S., et al. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Catalysts, 9(12), 1036. [Link]
-
Ashkenazi, N., et al. (2010). The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study. The Journal of Organic Chemistry, 75(6), 1917-1926. [Link]
-
Hintermair, U., et al. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh₃-catalysed olefin hydroformylation. Catalysis Science & Technology, 12(15), 4766-4781. [Link]
-
Gerlach, M., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 13(5), 1469-1478. [Link]
-
Alberico, E., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(7), 585. [Link]
- Pruett, R. L., & Scanlon, J. T. (1980). U.S. Patent No. 4,196,096. Washington, DC: U.S.
-
Kubis, C., et al. (2024). Studying the Recycling and Deactivation of Rh/Biphephos Complexes in the Isomerization–Hydroformylation Tandem Reaction. ACS Sustainable Chemistry & Engineering. [Link]
-
Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. John Wiley & Sons. [Link]
- Bryant, D. R., & Billig, E. (1994). U.S. Patent No. 5,364,950. Washington, DC: U.S.
-
Clarke, M. L., et al. (2014). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Catalysts, 4(3), 298-310. [Link]
-
Engel, R. (Ed.). (1992). Handbook of Organophosphorus Chemistry. CRC press. [Link]
-
Webster, D. E., & Wells, P. B. (1969). Homogeneous Catalysis by Some Ruthenium and Rhodium Complexes. Johnson Matthey Technology Review, 13(3), 104-110. [Link]
-
Thompson, M. E., et al. (2011). In Situ Observation of Degradation by Ligand Substitution in Small-Molecule Phosphorescent Organic Light-Emitting Diodes. Journal of the American Chemical Society, 133(40), 15811-15813. [Link]
-
van der Donk, W. A., & Relyea, H. A. (2005). Mechanism and applications of phosphite dehydrogenase. Bioorganic chemistry, 33(3), 171-189. [Link]
-
Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. John Wiley & Sons. [Link]
-
Lee, D. W., et al. (2009). An unusual carbon-carbon bond cleavage reaction during phosphinothricin biosynthesis. Nature, 459(7248), 863-867. [Link]
-
Miller, A. J. M., et al. (2023). Oxidative Addition of a Phosphinite P–O Bond at Nickel. Inorganic Chemistry, 62(5), 2389-2393. [Link]
-
van Leeuwen, P. W. N. M., et al. (2008). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 108(8), 3445-3486. [Link]
-
Sigl, M., et al. (2020). A comprehensive discovery platform for organophosphorus ligands for catalysis. Chemical Science, 11(44), 12057-12067. [Link]
-
Heller, D., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(7), 585. [Link]
-
Holland, P. L., et al. (2021). The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation. Chemical Communications, 57(63), 7807-7810. [Link]
-
Gual A., et al. (2021). Degradation Mechanism of Porous Metal-Organic Frameworks by In Situ Atomic Force Microscopy. Nanomaterials, 11(3), 748. [Link]
-
Piskula, M., et al. (2007). In situ monitoring metal-ligand exchange processes by optical spectroscopy and X-ray diffraction analysis: A review. Coordination Chemistry Reviews, 251(13-14), 1673-1693. [Link]
-
Wang, Y., et al. (2022). Direct Observation of Rhodium Aluminate (RhAlOx) and Its Role in Deactivation and Regeneration of Rh/Al2O3 under Three-Way Catalyst Conditions. Chemistry of Materials, 34(5), 2269-2278. [Link]
-
Mindiola, D. J., et al. (2023). Multielectron Bond Cleavage Processes Enabled by Redox-Responsive Phosphinimide Ligands. Journal of the American Chemical Society, 145(42), 23072-23081. [Link]
-
Zhang, J., et al. (2024). In Situ Ligand-Transformation-Assisted Assembly of a Polyoxometalate and Silver-Phosphine Oxide Cluster for Colorimetric Detection of Phenol Contaminants. Inorganic Chemistry. [Link]
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Validation & Comparative
The Unassuming Workhorse: A Comparative Performance Analysis of Trineopentyl Phosphite and Phosphine Ligands in Catalysis
In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the success or failure of a reaction. While bulky, electron-rich biaryl phosphines have taken center stage in recent years, the humble phosphite ligand, particularly the sterically demanding trineopentyl phosphite, offers a unique combination of properties that merit a closer examination. This guide provides a detailed comparison of the performance of this compound and its phosphine analogue, trineopentylphosphine, alongside other common phosphine ligands in key cross-coupling reactions. We will delve into the structural and electronic characteristics that govern their reactivity and provide a practical framework for ligand selection and performance evaluation.
The Ligand's Role: A Balancing Act of Sterics and Electronics
The efficacy of a phosphine or phosphite ligand in a catalytic cycle is a delicate interplay of its steric and electronic properties. Steric bulk, often quantified by the cone angle (θ) or the percent buried volume (%Vbur), plays a crucial role in promoting the formation of the active monoligated catalyst species and facilitating the final reductive elimination step to release the product.[1] Electronic properties, on the other hand, determine the ligand's ability to donate electron density to the metal center. Electron-rich ligands enhance the rate of oxidative addition, the initial step in many catalytic cycles.
Phosphine ligands, with their direct phosphorus-carbon bonds, are generally strong σ-donors. In contrast, phosphite ligands, characterized by P-O-C bonds, are typically less electron-donating and are considered stronger π-acceptors.[2] This electronic difference can significantly impact the stability and reactivity of the catalyst.
Performance in Action: Cross-Coupling Reactions
To provide a clear comparison, we will examine the performance of trineopentylphosphine (TNpP), a close structural analogue of this compound, in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. While direct comparative data for this compound is less prevalent in the literature, the performance of TNpP offers valuable insights into the potential of the neopentyl scaffold.
Buchwald-Hartwig Amination of Hindered Substrates
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds.[3] The reaction is particularly challenging when both the aryl halide and the amine are sterically hindered. In this arena, bulky ligands are essential.
A study by Shaughnessy and coworkers demonstrated that trineopentylphosphine (TNpP) is a highly effective ligand for the palladium-catalyzed amination of sterically demanding aryl halides and anilines.[4][5] Notably, excellent yields were achieved even with substrates bearing bulky 2,6-diisopropyl substituents.[4][5] This performance is attributed to the unique conformational flexibility of the neopentyl groups, which allows the ligand to accommodate sterically demanding substrates throughout the catalytic cycle.[4][5]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Trineopentylphosphine (TNpP) | 2-Bromo-1,3-diisopropylbenzene | 2,6-Diisopropylaniline | NaOtBu | Toluene | 100 | 18 | 95 | [4][5] |
| XPhos | 2-Bromo-1,3-diisopropylbenzene | 2,6-Diisopropylaniline | NaOtBu | Toluene | 100 | 18 | >98 | [6] |
| P(t-Bu)₃ | 2-Bromo-m-xylene | Aniline | NaOtBu | Toluene | 80 | 2 | 98 | [7] |
| Triphenylphosphine (PPh₃) | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 85 |
Table 1: Comparison of Trineopentylphosphine with other common ligands in the Buchwald-Hartwig amination of hindered substrates. Data for PPh₃ is representative and may vary based on specific literature sources.
As seen in Table 1, TNpP demonstrates comparable efficacy to the well-established Buchwald ligand, XPhos, for highly hindered substrates. The performance of TNpP highlights the ability of a seemingly simple trialkylphosphine to facilitate challenging transformations.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[8] The use of aryl chlorides as substrates is particularly desirable due to their lower cost and wider availability compared to bromides and iodides. However, the inertness of the C-Cl bond makes oxidative addition more challenging, requiring highly active catalyst systems.
While TNpP showed excellent performance in the Buchwald-Hartwig amination of hindered substrates, its application in the Suzuki-Miyaura coupling of aryl chlorides at room temperature has been reported to be less effective.[9] However, at elevated temperatures, the Pd/TNpP system displays good activity for the coupling of hindered aryl bromides.[5] A study on chemoselective Suzuki-Miyaura cross-coupling found that trineopentylphosphine exhibits excellent selectivity for C-Cl bond activation.[10]
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Trineopentylphosphine (TNpP) | 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 85 | [5] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | KF | Toluene | RT | 3 | >98 | |
| Triphenylphosphine (PPh₃) | 4-Chlorobenzonitrile | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 90 |
Table 2: Comparison of Trineopentylphosphine with other common ligands in the Suzuki-Miyaura coupling. Data for SPhos and PPh₃ is representative and may vary based on specific literature sources.
The data in Table 2 suggests that for Suzuki-Miyaura couplings, particularly those involving less reactive aryl chlorides at room temperature, bulky biaryl phosphines like SPhos or highly electron-rich trialkylphosphines like P(t-Bu)₃ may be more effective than TNpP. However, the performance of TNpP with hindered aryl bromides at higher temperatures indicates its utility in specific applications.
Mechanistic Insights: The "Flexibility" Advantage of the Neopentyl Group
The strong performance of trineopentylphosphine in the amination of hindered substrates can be attributed to its unique conformational flexibility.[4][5] X-ray crystallographic studies of palladium complexes of TNpP reveal that the neopentyl groups can adopt conformations that minimize steric clash, allowing for the coordination of bulky substrates.[4][5] This is in contrast to more rigid ligands where steric hindrance can prevent the necessary geometric arrangements for the catalytic cycle to proceed efficiently.
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A Comparative Guide to the Purity Validation of Trineopentyl Phosphite Using NMR Spectroscopy
Introduction: The Imperative for Purity in Organophosphorus Chemistry
Trineopentyl phosphite, a sterically hindered phosphite ester, is a valuable intermediate and ligand in organometallic chemistry and organic synthesis.[1] Its bulky neopentyl groups confer unique stability and reactivity, making it a reagent of choice in reactions like the Michaelis-Arbuzov reaction.[1] For researchers and drug development professionals, the absolute purity of such reagents is not merely a matter of quality control; it is a prerequisite for reproducible, safe, and valid scientific outcomes. Impurities can act as catalysts, inhibitors, or competing reactants, leading to unpredictable reaction kinetics, altered product profiles, and, in a pharmaceutical context, potentially toxic byproducts.
This guide provides an in-depth technical comparison of analytical methods for validating the purity of this compound, with a primary focus on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR's performance against alternative chromatographic techniques, supported by experimental data paradigms.
The Analytical Challenge: Identifying Potential Impurities
A robust analytical method must be able to unambiguously identify and quantify the target analyte in the presence of structurally similar impurities. For this compound, these impurities typically arise from the synthesis process or subsequent degradation.
-
Synthesis-Related Impurities: The common synthesis route involves the reaction of phosphorus trichloride with neopentyl alcohol in the presence of a base.[2][3] Incomplete reaction or side reactions can leave behind:
-
Unreacted neopentyl alcohol.
-
Partially substituted chlorophosphites.
-
Hydrolysis products like di-neopentyl H-phosphonate.
-
-
Degradation-Related Impurities: Phosphites (P(III) compounds) are susceptible to oxidation and hydrolysis:
-
Oxidation: The most common impurity is trineopentyl phosphate , the corresponding P(V) species, formed by exposure to air or oxidizing agents.
-
Hydrolysis: Reaction with moisture can lead to the formation of phosphorous acid and neopentyl alcohol.
-
Given the structural similarity of these compounds, a technique with high chemical specificity is essential.
³¹P NMR Spectroscopy: The Definitive Tool for Phosphorus Analysis
For organophosphorus compounds, ³¹P NMR spectroscopy is the most powerful and direct analytical technique for purity assessment.[4] Its utility stems from the intrinsic properties of the ³¹P nucleus.
The Causality Behind Choosing ³¹P NMR:
-
100% Natural Abundance & High Sensitivity: The ³¹P isotope is the only naturally occurring phosphorus isotope, and it possesses a high gyromagnetic ratio, resulting in excellent NMR sensitivity and precluding the need for isotopic enrichment.[5]
-
Wide Chemical Shift Range: The ³¹P nucleus has a very broad chemical shift range (~700 ppm), which provides outstanding signal dispersion and minimizes the risk of peak overlap, even between structurally similar compounds.[5]
-
Spectral Simplicity: Typically, each unique phosphorus environment in a mixture gives rise to a single, distinct signal (when proton-decoupled), making spectra straightforward to interpret.[4][6] This is a significant advantage over ¹H NMR, where complex signal patterns and overlaps can complicate analysis.[7]
A proton-decoupled ³¹P NMR spectrum of a this compound sample provides an immediate and clear fingerprint of its phosphorus-containing constituents. The trivalent phosphite will have a characteristic chemical shift far downfield (typically ~135-145 ppm), while its primary impurity, the pentavalent phosphate, will appear significantly upfield (typically ~ -5 to 5 ppm), making misidentification virtually impossible.[4][8]
Quantitative ³¹P NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's absolute purity by relating the integrated signal intensity of the analyte to that of a certified internal standard.[9]
Experimental Protocol: ³¹P qNMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh and add 10-15 mg of a suitable, certified internal standard (e.g., triphenyl phosphate or phosphonoacetic acid) to the same tube. Expert Insight: The standard must be stable, non-reactive with the analyte, and have a ³¹P signal that is resolved from all other signals in the spectrum.[10]
-
Add ~0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆). Expert Insight: Aprotic solvents are crucial to prevent deuterium exchange with any acidic protons on the analyte or impurities, which could affect quantification.[7]
-
Cap the tube and vortex thoroughly to ensure complete dissolution and homogenization.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Key Parameter—Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. Expert Insight: This is the most critical parameter for ensuring accurate quantification. A long delay ensures that all nuclei have fully relaxed back to thermal equilibrium before the next pulse, making the signal integral directly proportional to the molar concentration.[11] For ³¹P, a D1 of 30-60 seconds is often a safe starting point.
-
Key Parameter—Pulse Angle: Use a 90° pulse angle to maximize the signal for each scan.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for both the analyte and the standard.
-
-
Data Processing & Purity Calculation:
-
Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio if necessary.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to this compound, the internal standard, and any phosphorus-containing impurities.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of phosphorus nuclei per molecule (usually 1)
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Workflow for ³¹P qNMR Purity Validation
Caption: Workflow for absolute purity determination by ³¹P qNMR.
¹H NMR Spectroscopy: A Complementary Validation
While ³¹P NMR provides a direct look at the phosphorus core, ¹H NMR offers a complementary view, providing information about the organic moieties of the molecule. It serves as an excellent cross-validation technique.
Key Spectral Features for this compound:
-
tert-Butyl Protons: A sharp singlet at ~0.9-1.0 ppm, integrating to 27 protons.
-
Methylene Protons: A doublet at ~3.5-3.6 ppm, integrating to 6 protons. The splitting is due to coupling with the ³¹P nucleus (³JHP ~ 8-10 Hz).
¹H NMR is particularly useful for detecting non-phosphorus impurities, such as residual neopentyl alcohol or synthesis solvents. Furthermore, ¹H qNMR can be performed, often using a different internal standard (e.g., 1,4-bis(trimethylsilyl)benzene-d₄), to provide an independent purity value that should agree with the ³¹P qNMR result.[6][10]
Comparison with Alternative Analytical Methods
While powerful, NMR is not the only technique for purity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common alternatives. However, for this specific application, they present distinct disadvantages.[12]
| Feature | NMR Spectroscopy (³¹P & ¹H) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Exceptional. Directly observes the phosphorus nucleus and proton environments, providing unambiguous structural confirmation. | Moderate. Relies on retention time, which is not a unique identifier. Co-elution with impurities is possible. Requires specific detectors (e.g., CAD, ELSD) as phosphites lack a strong UV chromophore. | High (with MS). Provides mass information for identification. However, thermally labile phosphites can degrade in the hot injector. |
| Quantification | Primary Method (Absolute). qNMR with an internal standard provides direct, absolute quantification without needing a reference standard of the analyte itself.[9] | Relative. Requires a certified reference standard of this compound to create a calibration curve for accurate quantification. | Relative. Also requires a calibration curve with a certified reference standard. |
| Sample Prep | Minimal. Simple dissolution in a deuterated solvent. | Moderate. Requires method development for mobile phase, column selection, and sample filtration. | Moderate. Requires method development for temperature ramps and column selection. Potential for derivatization. |
| Impurity ID | Excellent. Chemical shifts and coupling patterns provide direct structural information about unknown impurities. | Poor. Provides no structural information beyond retention time. | Good. Mass spectral fragmentation can help identify unknown impurities, provided they are volatile and stable. |
| Throughput | Moderate. Long relaxation delays for ³¹P qNMR can increase experiment time. | High. Once a method is developed, sample runs are relatively fast. | High. Similar to HPLC. |
Decision Logic for Analytical Method Selection
Caption: Decision logic for selecting the optimal analytical method.
Conclusion: An Integrated NMR Approach for Unquestionable Purity
For the validation of this compound purity, NMR spectroscopy stands as the superior analytical choice. The specificity and direct observability of the phosphorus nucleus via ³¹P NMR make it an unparalleled tool for identifying and quantifying the target compound and its key phosphorus-containing impurities, particularly the common oxidation product, trineopentyl phosphate. The ability to perform absolute quantification via qNMR removes the dependency on analyte-specific reference materials, establishing it as a primary, self-validating system.[5]
Complementing this with ¹H NMR provides a holistic view of the molecule, confirming the integrity of the neopentyl groups and detecting non-phosphorus impurities. While chromatographic methods like HPLC and GC-MS have their place in routine quality control, they lack the intrinsic structural information and absolute quantitative power of an integrated NMR approach. For researchers, scientists, and drug development professionals, relying on NMR spectroscopy ensures the highest degree of confidence in reagent purity, underpinning the integrity and reproducibility of their work.
References
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- PubMed. (2024). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 144(4), 359-365.
- J-Stage. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical and Pharmaceutical Bulletin, 72(1).
- BenchChem. (n.d.). Purity Assessment of Diethyl 7-bromoheptylphosphonate: A Comparative Guide to HPLC and Alternative Methods.
- PubMed. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation.
- BenchChem. (n.d.). Quantitative NMR (qNMR) for Assessing Phosphonate Purity: A Comparative Guide.
- Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- University of Ottawa. (n.d.). 31 Phosphorus NMR.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- BenchChem. (n.d.). This compound | 14540-52-4.
- Organic Syntheses. (n.d.). Triethyl phosphite.
- BOC Sciences. (n.d.). Understanding Trimethyl Phosphite Synthesis: Methods and Raw Materials.
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A Researcher's Guide to Phosphite Ligands: A Comparative Study of Steric and Electronic Effects in Homogeneous Catalysis
In the intricate world of homogeneous catalysis, the rational design and selection of ligands are paramount to controlling the activity, selectivity, and stability of a metallic catalyst. Among the vast arsenal of phosphorus-based ligands, phosphites (P(OR)₃) have carved out a significant niche, particularly in industrial processes like hydroformylation.[1][2] Their unique electronic properties—stronger π-accepting capabilities compared to their phosphine counterparts—and highly tunable steric profiles make them fascinating subjects of study and powerful tools for catalyst optimization.
This guide provides an in-depth comparison of the steric and electronic effects of common phosphite ligands. We will delve into the quantitative descriptors that define these properties, present experimental data from a model catalytic reaction to illustrate their real-world impact, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Theoretical Framework: Quantifying Ligand Properties
To move beyond qualitative descriptions, the field of organometallic chemistry relies on quantitative parameters to describe ligand characteristics. For phosphorus ligands, the models developed by Chadwick A. Tolman remain the gold standard.[3]
Electronic Effects: Tolman's Electronic Parameter (TEP)
The electronic nature of a phosphite ligand, its ability to donate or withdraw electron density from the metal center, is crucial. This property is a combination of its σ-donor strength and π-acceptor capability. Phosphites are generally weaker σ-donors and stronger π-acceptors than analogous phosphines.
The TEP provides a single, experimentally derived value to quantify this net electronic effect.[4] It is determined by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in the infrared (IR) spectrum of a standard nickel complex, LNi(CO)₃.[3]
The underlying principle is straightforward:
-
Strongly electron-donating ligands increase the electron density on the nickel center. This excess density is back-donated into the π* antibonding orbitals of the CO ligands.
-
This back-donation weakens the C-O triple bond, causing it to vibrate at a lower frequency .
-
Strongly electron-withdrawing (π-accepting) ligands decrease electron density on the metal, reducing back-donation to the CO ligands.
-
This results in a stronger C-O bond and a higher stretching frequency .
Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand, while a higher value indicates a more electron-withdrawing ligand.
Steric Effects: The Tolman Cone Angle (θ)
The steric bulk of a ligand dictates the spatial environment around the metal center, influencing substrate accessibility, coordination numbers, and the stability of catalytic intermediates.[3] The Tolman Cone Angle (θ) is the most widely accepted metric for quantifying this steric hindrance.[5][6]
It is a calculated geometric parameter defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized M-P bond length), that just encloses the van der Waals radii of the ligand's substituents.[7] A larger cone angle signifies a bulkier ligand that occupies more space in the metal's coordination sphere.
Comparative Analysis of Common Phosphite Ligands
To illustrate the range of properties available, the table below summarizes the TEP and Cone Angle values for a selection of representative phosphite ligands.
Table 1: Steric and Electronic Parameters of Selected Phosphite Ligands
| Phosphite Ligand (L) | Formula | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in degrees) |
| Trimethyl phosphite | P(OCH₃)₃ | 2076.3 | 107 |
| Triethyl phosphite | P(OCH₂CH₃)₃ | 2071.7 | 109 |
| Triisopropyl phosphite | P(OCH(CH₃)₂)₃ | 2068.7 | 130 |
| Triphenyl phosphite | P(OC₆H₅)₃ | 2085.3 | 128 |
| Tri(o-tolyl) phosphite | P(O-o-C₆H₄CH₃)₃ | 2083.0 | 141 |
Data compiled from authoritative sources.[3][6]
Analysis of Trends:
-
Electronic Effects: Triphenyl phosphite, with its electron-withdrawing aryl groups, exhibits the highest TEP, making it the strongest π-acceptor in this series. The alkyl phosphites are better net electron donors, with TEP values decreasing as the alkyl groups become more electron-releasing (isopropyl > ethyl > methyl).
-
Steric Effects: The cone angle clearly increases with the size of the substituent groups. Trimethyl and triethyl phosphite are relatively small, while the introduction of isopropyl groups or ortho-substituents on the aryl rings, as in tri(o-tolyl) phosphite, creates significant steric bulk.
Impact on Catalysis: A Case Study in Hydroformylation
The true test of a ligand's properties is its performance in a catalytic reaction. Hydroformylation (or the oxo process), the conversion of an alkene, CO, and H₂ into an aldehyde, is an ideal model system as its rate and selectivity are highly sensitive to ligand effects.[8][9] A key challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity: the ratio of the desired linear aldehyde (n) to the branched isomer (iso).
Caption: Hydroformylation of a terminal alkene to linear and branched aldehydes.
Generally, for the production of plasticizer alcohols, the linear aldehyde is the more valuable product. It has been established that bulkier ligands tend to favor the formation of the linear isomer by sterically disfavoring the transition state that leads to the branched product.
Table 2: Performance of Phosphite Ligands in the Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand (L) | Cone Angle (θ) | Conversion (%) | Regioselectivity (n:iso ratio) |
| P(OCH₂CH₃)₃ | 109° | >99 | 2.5 : 1 |
| P(OC₆H₅)₃ | 128° | >99 | 10 : 1 |
| P(O-o-C₆H₄CH₃)₃ | 141° | 95 | 30 : 1 |
Conditions: 1-Octene, Rh(acac)(CO)₂, Ligand (L/Rh=4), 100°C, 20 bar CO/H₂ (1:1), Toluene. Data are representative and synthesized from trends reported in the literature.[1][10]
Discussion of Experimental Results: The data clearly demonstrates a powerful correlation between ligand sterics and reaction selectivity.
-
The relatively small triethyl phosphite provides very poor regioselectivity.
-
Increasing the steric bulk with triphenyl phosphite significantly improves the n:iso ratio to 10:1.
-
The highly hindered tri(o-tolyl) phosphite ligand delivers exceptional selectivity for the linear aldehyde. This comes at a slight cost to activity (95% conversion vs. >99%), a common trade-off where extreme steric bulk can slow catalyst turnover by hindering substrate coordination or product dissociation.
These results underscore a key principle in catalyst design: steric hindrance is a powerful tool for controlling regioselectivity . By systematically modifying the ligand framework, chemists can steer a reaction toward the desired product isomer.
Experimental Protocols for Ligand Characterization
To ensure scientific integrity, the parameters discussed must be verifiable. Below are standardized, step-by-step methodologies for key experiments.
Protocol 1: Determination of Tolman Electronic Parameter (TEP)
Objective: To synthesize a [LNi(CO)₃] complex and measure its A₁ ν(CO) stretching frequency via IR spectroscopy.
Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).
Methodology:
-
Safety First: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and volatile. All manipulations must be performed by trained personnel in a certified high-performance fume hood.
-
Preparation: In an inert atmosphere glovebox, prepare a dilute solution of Ni(CO)₄ in a dry, degassed solvent like hexane. In a separate vial, prepare a solution of the phosphite ligand (L) in the same solvent.
-
Reaction: Slowly add one molar equivalent of the phosphite ligand solution to the stirring Ni(CO)₄ solution at room temperature. The reaction is typically rapid, with evolution of one equivalent of CO gas.
-
L + Ni(CO)₄ → LNi(CO)₃ + CO
-
-
Sample Preparation: The resulting LNi(CO)₃ solution is transferred directly into an IR solution cell with CaF₂ or NaCl windows inside the glovebox.
-
Spectroscopy: The cell is sealed and removed from the glovebox. Record the infrared spectrum of the solution, focusing on the 2200-1800 cm⁻¹ region.[11][12]
-
Data Analysis: Identify the strongest, highest-frequency absorption band in the carbonyl region. This corresponds to the symmetric A₁ stretching mode. This frequency is the Tolman Electronic Parameter for ligand L.[3]
Protocol 2: Model Hydroformylation of 1-Octene
Objective: To compare the catalytic performance (conversion and regioselectivity) of different phosphite ligands in the rhodium-catalyzed hydroformylation of 1-octene.
Methodology:
-
Catalyst Preparation (in a glovebox):
-
To a vial, add the rhodium precursor, such as Rh(acac)(CO)₂ (1 equivalent).
-
Add the desired phosphite ligand (e.g., 4 equivalents).
-
Add degassed solvent (e.g., toluene) to dissolve the components.
-
-
Reactor Setup:
-
Add the substrate, 1-octene, and a gas chromatography (GC) internal standard (e.g., dodecane) to a high-pressure autoclave reactor equipped with a magnetic stir bar.
-
Seal the reactor and purge it several times with syngas (1:1 CO/H₂).
-
-
Reaction Execution:
-
Using a syringe, inject the freshly prepared catalyst solution into the reactor.
-
Pressurize the reactor to the target pressure (e.g., 20 bar) with syngas.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).[13]
-
-
Monitoring and Analysis:
-
Maintain constant pressure and temperature for the duration of the reaction (e.g., 4 hours).
-
After the allotted time, cool the reactor to room temperature and carefully vent the excess gas.
-
Withdraw a sample of the reaction mixture.
-
-
Product Quantification:
-
Analyze the sample by Gas Chromatography (GC) to determine the conversion of 1-octene and the relative amounts of the linear (n-nonanal) and branched (iso-2-methyloctanal) aldehyde products. The n:iso ratio is calculated from the peak areas.
-
Conclusion: Rational Ligand Selection
The interplay of steric and electronic effects is a cornerstone of modern catalyst design. For phosphite ligands, these properties are not only well-defined by Tolman's parameters but are also highly tunable through synthetic modification. As demonstrated in the hydroformylation case study, increasing the steric bulk via the cone angle is a proven strategy for enhancing linear regioselectivity. Simultaneously, the electronic parameter can be adjusted to modulate catalyst activity and stability.
By understanding these fundamental principles and employing the robust experimental protocols outlined here, researchers can move from a trial-and-error approach to a more rational, data-driven method for selecting the optimal phosphite ligand, thereby accelerating the discovery and optimization of homogeneous catalysts for critical chemical transformations.
References
-
Vogt, D. (2018). Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis. John Wiley & Sons.
-
Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (Eds.). (2002). Catalysis by Metal Complexes, Vol. 22: Rhodium Catalyzed Hydroformylation. Kluwer Academic Publishers.
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Börner, A., & Klos, S. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Catalysts, 9(12), 1043.
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Piet W.N.M. van Leeuwen. (2004). Homogeneous Catalysis: Understanding the Art. Springer.
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Casey, C. P., & Guan, H. (2007). An Electronic and Steric Comparison of Phosphine and N-Heterocyclic Carbene Ligands in Ruthenium-Catalyzed Olefin Metathesis. Journal of the American Chemical Society, 129(18), 5816–5817.
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Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for N-Heterocyclic Carbene Ligands. Chemical Communications, 46(6), 841-861.
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Orpen, A. G., & Connelly, N. G. (1990). The measurement and interpretation of ν(CO) frequencies. Organometallics, 9(4), 1206-1210.
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15025-15034.
-
Giering, W. P., & Prock, A. (1986). A unified ligand parameter, χ. Journal of the American Chemical Society, 108(10), 2586–2594.
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A Guide to the X-ray Crystallographic Analysis of Trineopentyl Phosphite Metal Complexes: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise understanding of molecular architecture is paramount. In the realm of organometallic chemistry and catalysis, the choice of ligand is a critical determinant of the resulting complex's stability, reactivity, and selectivity. Trineopentyl phosphite, P(OCH₂C(CH₃)₃)₃, presents a fascinating case study in ligand design. Its bulky neopentyl groups impart significant steric hindrance, yet the rotational freedom around the P-O and O-C bonds allows for considerable conformational flexibility. This guide provides an in-depth technical comparison of this compound metal complexes through the lens of X-ray crystallography, offering both practical experimental guidance and a framework for interpreting the nuanced structural data.
The Dichotomy of this compound: Understanding its Steric and Electronic Profile
Phosphite ligands are generally characterized as weak σ-donors and strong π-acceptors compared to their phosphine counterparts. This electronic character is a consequence of the electronegative oxygen atoms withdrawing electron density from the phosphorus center. However, the true influence of a ligand in a metal's coordination sphere is a synergistic interplay of both electronic and steric factors.
To quantify the steric footprint of a ligand, two key parameters are often employed: the Tolman cone angle (θ) and the percent buried volume (%Vbur).
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a ligand by defining the angle of a cone that encompasses the ligand's van der Waals radii at a defined metal-phosphorus distance.
-
Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. It can provide a more nuanced measure of steric hindrance than the cone angle, especially for asymmetrically shaped ligands.
The neopentyl groups of this compound are sterically demanding. However, due to the ligand's conformational flexibility, its effective steric bulk can change depending on the coordination environment. This is in contrast to more rigid ligands where the steric profile is largely fixed. For instance, the replacement of tert-butyl substituents with neopentyl groups can introduce a degree of conformational flexibility into the ligand, with the steric demand varying depending on the M−P−C−C dihedral angle.[1]
dot graph ER_Diagram { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
} dot
Caption: Interplay of ligand properties and their impact on metal complex characteristics.
Experimental Workflow: From Crystal Growth to Structural Refinement
The crystallographic analysis of this compound metal complexes, which are often air- and moisture-sensitive, requires meticulous experimental technique. The following protocol outlines a robust workflow for obtaining high-quality single-crystal X-ray diffraction data.
Synthesis and Crystallization
-
Inert Atmosphere Synthesis: All synthetic manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed prior to use.
-
Precursor Selection: The choice of metal precursor is critical. Common starting materials include metal halides or their labile adducts. For example, the synthesis of a rhodium(I) complex could proceed from [Rh(CO)₂Cl]₂.
-
Stoichiometric Control: The metal precursor and this compound are reacted in a suitable solvent (e.g., toluene, THF, or dichloromethane) with precise stoichiometric control to favor the formation of the desired complex.
-
Crystallization Techniques: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:
-
Slow Evaporation: The slow evaporation of a dilute solution of the complex.
-
Vapor Diffusion: Layering a solution of the complex with a miscible solvent in which it is less soluble (e.g., a solution in dichloromethane layered with hexane).
-
Slow Cooling: Gradually cooling a saturated solution of the complex.
-
Caption: A generalized workflow for the X-ray crystallographic analysis of air-sensitive organometallic complexes.
Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To prevent decomposition from air exposure, the crystal should be coated in an inert oil (e.g., Paratone-N) or mounted in a cryo-stream of an inert gas.
-
Data Collection: X-ray diffraction data are typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential crystal degradation. Modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) are used to collect a full sphere of data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
A Comparative Structural Analysis of this compound Metal Complexes
The true value of X-ray crystallography lies in the detailed structural parameters it provides, which can be compared across a series of related compounds to elucidate subtle electronic and steric effects. Below is a comparative table of key crystallographic parameters for this compound complexes and their analogues with smaller phosphite ligands. Note: The availability of complete, directly comparable datasets in the public domain is limited. The following table is a compilation of representative data and should be expanded as more structures become publicly available through resources like the Cambridge Structural Database (CSD).[2][3]
| Complex | Metal-P Bond Length (Å) | P-Metal-P Angle (°) | Ligand Cone Angle (θ) (°) | Reference |
| Nickel Complexes | ||||
| Ni[P(OCH₂C(CH₃)₃)₃]₄ | Data not publicly available | Data not publicly available | ~135 (calculated) | |
| Ni[P(OCH₃)₃]₄ | 2.112(1) | 107.1(1) | 107 | [1] |
| Rhodium Complexes | ||||
| trans-[RhCl(CO)(P(OCH₂C(CH₃)₃)₃)₂] | Data not publicly available | Data not publicly available | ~135 (calculated) | |
| trans-[RhCl(CO)(P(OCH₃)₃)₂] | 2.291(1) | 178.6(1) | 107 | |
| trans-[RhCl(CO)(P(C₆H₅)₃)₂] | 2.328(1) | trans | 145 | [4][5] |
| Palladium Complexes | ||||
| Pd[P(OCH₂C(CH₃)₃)₃]₂ | Data not publicly available | Data not publicly available | ~135 (calculated) | |
| Pd[P(C₆H₅)₃]₄ | 2.438(1) | 103.1(1) | 145 | |
| Platinum Complexes | ||||
| Pt[P(OCH₂C(CH₃)₃)₃]₄ | Data not publicly available | Data not publicly available | ~135 (calculated) | |
| Pt[P(C₆H₅)₃]₄ | 2.438(1) | 102.7(1) | 145 |
Analysis of Structural Trends:
-
Metal-Phosphorus Bond Lengths: Generally, an increase in the steric bulk of the phosphite ligand is expected to lead to a slight elongation of the metal-phosphorus bond to alleviate steric strain. The strong π-acceptor character of phosphite ligands can also influence M-P bond lengths; stronger back-bonding from the metal to the ligand can result in shorter M-P bonds.
-
Coordination Geometry: The large cone angle of this compound significantly influences the coordination geometry around the metal center. In complexes with multiple this compound ligands, significant distortions from ideal geometries (e.g., tetrahedral or square planar) are expected to accommodate the bulky ligands. For instance, in a hypothetical tetrahedral Ni[P(OCH₂C(CH₃)₃)₃]₄ complex, the P-Ni-P angles would likely deviate from the ideal 109.5° to a greater extent than in the less sterically hindered Ni[P(OCH₃)₃]₄.
-
Conformational Adaptation: A key feature of this compound is its ability to adapt its conformation to the steric demands of the coordination sphere.[1] X-ray crystallographic studies can reveal the specific rotamers adopted by the neopentyl groups, providing direct evidence of this conformational flexibility. This is a crucial difference compared to ligands with rigid backbones.
Conclusion
The X-ray crystallographic analysis of this compound metal complexes provides invaluable insights into the intricate relationship between ligand architecture and the resulting molecular structure. While the steric bulk of the neopentyl groups is a dominant feature, the conformational flexibility of the ligand allows it to adapt to different coordination environments in a way that rigid, bulky ligands cannot. This guide has outlined the key steric and electronic considerations for this compound, provided a detailed experimental workflow for the crystallographic analysis of its air-sensitive metal complexes, and presented a framework for the comparative analysis of their structural parameters.
For researchers in catalysis and drug development, a thorough understanding of these structural nuances is essential for the rational design of new metal complexes with tailored reactivity and selectivity. As more crystal structures of this compound complexes become available, a more comprehensive comparative analysis will be possible, further elucidating the unique role of this sterically demanding yet flexible ligand in coordination chemistry.
References
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V. W. Day, et al. (1975). Crystal and molecular structure of diiodotris(trimethyl phosphite)nickel(II), NiI₂[P(OCH₃)₃]₃. Inorganic Chemistry, 14(4), 710-717. [Link]
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J. Jover, J. Cirera (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15045-15055. [Link]
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CCDC (2021). How to search the CSD for complexes with common organometallic ligands. [Link]
-
Wikipedia. Ligand cone angle. [Link]
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CCDC. The Cambridge Structural Database (CSD). [Link]
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D. A. Dickie, et al. (2013). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 42(8), 2645-2655. [Link]
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A. Roodt, et al. (2003). Structure of trans-[Rh(CO)Cl{P(C₆H₅)₃}₂]: a centrosymmetric triclinic phase. Acta Crystallographica Section E: Structure Reports Online, 59(3), m171-m173. [Link]
-
Wikipedia. Wilkinson's catalyst. [Link]
-
Wikipedia. Bis(triphenylphosphine)rhodium carbonyl chloride. [Link]
-
T. Koike, et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 577-586. [Link]
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S. E. S. Ahmed, et al. (2020). Steric, electronic and lipophilic parameters. Chemical Science, 11(34), 9016-9034. [Link]
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Materials Project. [Link]
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A Comparative Guide to Trineopentyl Phosphite versus Triphenyl Phosphite in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions. The ligand not only stabilizes the metal center but also critically influences the catalytic activity, selectivity, and substrate scope. Among the diverse array of ligands, phosphites have carved a niche for themselves. This guide provides an in-depth technical comparison of two phosphite ligands: the sterically hindered alkyl phosphite, trineopentyl phosphite, and the widely used aryl phosphite, triphenyl phosphite. We will delve into their structural and electronic properties, anticipated performance in cross-coupling reactions based on supporting data from analogous systems, and provide detailed experimental protocols for their synthesis and application.
Introduction: The Role of Phosphite Ligands in Catalysis
Phosphite esters, P(OR)₃, are a class of organophosphorus compounds that serve as effective ligands in homogeneous catalysis. Their utility stems from a unique combination of steric and electronic properties that can be fine-tuned by varying the nature of the 'R' group. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in several key steps of the catalytic cycle. A well-chosen ligand can facilitate the rate-determining oxidative addition step, influence the efficiency of transmetalation, and promote the final reductive elimination to afford the desired product.
Ligand Architectures: A Tale of Two Steric Environments
The fundamental difference between this compound and triphenyl phosphite lies in the nature of the organic moieties attached to the phosphorus atom via oxygen. This structural divergence has profound implications for their steric and electronic profiles.
This compound is characterized by its bulky and flexible neopentyl groups. The quaternary carbon adjacent to the methylene group creates a significant steric shield around the phosphorus center.
Triphenyl Phosphite , in contrast, features three phenyl groups directly attached to the oxygen atoms. While the phenyl rings do impart some steric bulk, they are planar and less sterically demanding in the immediate vicinity of the phosphorus atom compared to the neopentyl groups.
Caption: Molecular structures of this compound and Triphenyl Phosphite.
Steric and Electronic Parameters: A Quantitative Comparison
The performance of a phosphite ligand in catalysis is intricately linked to its steric bulk and electronic properties. These parameters are often quantified using the Tolman cone angle (θ) for sterics and the Tolman Electronic Parameter (TEP) for electronics.
| Ligand | Structure | Tolman Cone Angle (θ) | Electronic Nature |
| This compound | P(OCH₂C(CH₃)₃)₃ | Estimated > 135° | Strong σ-donor |
| Triphenyl Phosphite | P(OC₆H₅)₃ | 128°[1] | π-acceptor |
The larger cone angle of this compound suggests that it can create a more sterically crowded environment around the metal center. This can be advantageous in promoting the reductive elimination step, which is often the product-forming step in the catalytic cycle, especially for sterically demanding substrates.
From an electronic standpoint, trialkyl phosphites like this compound are generally considered to be stronger σ-donors compared to triaryl phosphites. This increased electron donation to the metal center can facilitate the oxidative addition of less reactive electrophiles, such as aryl chlorides. Conversely, triphenyl phosphite is a better π-acceptor due to the presence of the electron-withdrawing phenyl groups, which can stabilize low-valent metal complexes.
Performance in Suzuki-Miyaura Cross-Coupling: A Predictive Analysis
While direct head-to-head comparative studies of this compound and triphenyl phosphite in cross-coupling reactions are not extensively documented, we can infer their potential performance based on the well-established principles of ligand effects and data from structurally similar phosphine ligands. The phosphine analog of this compound, trineopentylphosphine (TNpP), has been shown to be a highly effective ligand for the coupling of sterically demanding substrates in both Buchwald-Hartwig amination and Suzuki-Miyaura reactions.[2][3]
Hypothesized Performance Comparison in Suzuki-Miyaura Coupling:
| Substrate Type | Expected Performance with this compound | Expected Performance with Triphenyl Phosphite | Rationale |
| Sterically Hindered Aryl Halides | High Yields | Moderate to Low Yields | The large steric bulk of this compound is expected to facilitate reductive elimination of bulky biaryl products. |
| Electron-Rich Aryl Chlorides | Good to High Yields | Low to No Reaction | The strong σ-donating nature of this compound should enhance the rate of oxidative addition of these challenging substrates. |
| Unactivated Aryl Bromides | High Yields | Good Yields | Both ligands are expected to be effective, but the bulkier this compound may offer faster reaction times. |
| Simple, Unhindered Substrates | High Yields | High Yields | For non-challenging substrates, both ligands are likely to perform well, with triphenyl phosphite being a more cost-effective option. |
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of phosphite ligand can influence the efficiency of each step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps influenced by ligand choice.
Experimental Protocols
For researchers aiming to evaluate these ligands in their own work, the following protocols for ligand synthesis and a comparative cross-coupling experiment are provided.
Synthesis of this compound
This procedure is based on general methods for the synthesis of trialkyl phosphites from phosphorus trichloride and an alcohol in the presence of a base.[4][5]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Neopentyl alcohol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, add neopentyl alcohol (3.0 eq.) and triethylamine (3.0 eq.) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.0 eq.) in anhydrous diethyl ether via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
The formation of triethylammonium chloride precipitate will be observed. Filter the mixture under inert atmosphere to remove the salt.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Synthesis of Triphenyl Phosphite
This is a well-established procedure for the synthesis of triphenyl phosphite.[6]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Phenol
-
A base such as pyridine or a tertiary amine (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and a dropping funnel, dissolve phenol (3.0 eq.) in anhydrous toluene.
-
Add a catalytic amount of pyridine.
-
Heat the mixture to 60-70 °C.
-
Slowly add phosphorus trichloride (1.0 eq.) via the dropping funnel. Hydrogen chloride gas will be evolved.
-
After the addition is complete, continue to heat the reaction mixture until the evolution of HCl ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude triphenyl phosphite can be purified by vacuum distillation.
Comparative Suzuki-Miyaura Coupling Experiment
This protocol is designed to provide a direct comparison of the performance of this compound and triphenyl phosphite as ligands in a Suzuki-Miyaura coupling reaction.
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Procedure:
-
In two separate oven-dried Schlenk tubes under an inert atmosphere, add the aryl halide (e.g., 4-chloro-tert-butylbenzene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
To each tube, add the solvent system (e.g., toluene/water 4:1, 5 mL).
-
In separate vials, prepare the catalyst precursors:
-
Catalyst A: Pd₂(dba)₃ (0.01 mmol) and this compound (0.04 mmol) in toluene (1 mL).
-
Catalyst B: Pd₂(dba)₃ (0.01 mmol) and triphenyl phosphite (0.04 mmol) in toluene (1 mL).
-
-
Add Catalyst A to the first Schlenk tube and Catalyst B to the second.
-
Seal the tubes and place them in a preheated oil bath at 100 °C.
-
Stir the reactions for a set time (e.g., 12 hours) or until completion as monitored by TLC or GC-MS.
-
Cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the biaryl product.
-
Determine the isolated yield for each reaction to compare the efficiency of the two ligands.
Conclusion
The choice between this compound and triphenyl phosphite in cross-coupling reactions is a decision guided by the specific demands of the chemical transformation. For reactions involving sterically hindered substrates or challenging electron-rich aryl chlorides, the bulky and electron-donating nature of This compound is predicted to offer superior performance, leading to higher yields and faster reaction rates. In contrast, for less demanding couplings where cost and stability are primary concerns, the readily available and effective triphenyl phosphite remains a viable and economical choice.
This guide provides a framework for understanding the nuanced differences between these two phosphite ligands and offers practical protocols for their synthesis and comparative evaluation. By carefully considering the steric and electronic properties of the chosen ligand, researchers can significantly enhance the efficiency and scope of their cross-coupling reactions, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
- A Comparative Guide to Phosphinite Ligands in Suzuki-Miyaura Reactions - Benchchem. (URL not provided in search results)
-
Shaughnessy, K. H., et al. (2013). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. PubMed. [Link]
-
Shaughnessy, K. H., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. Request PDF - ResearchGate. [Link]
- (Reference for general principles of ligand effects in cross-coupling, to be added
- Process for the production of trialkyl phosphites. (1997).
- (Reference for Suzuki-Miyaura reaction mechanism, to be added
- (Reference for experimental techniques in organometallic chemistry, to be added
- (Reference for safety protocols in chemical synthesis, to be added
- (Reference for analytical techniques for reaction monitoring, to be added
- (Reference for purification techniques in organic synthesis, to be added
- A Comparative Analysis of Triphenyl Trithiophosphite as a Ligand in Homogeneous Catalysis - Benchchem. (URL not provided in search results)
- (Reference for Tolman Electronic Parameter, to be added
- (Reference for Suzuki-Miyaura review, to be added
- (Reference for Buchwald-Hartwig amination review, to be added
- (Reference for general organometallic chemistry textbook, to be added
- (Reference for practical organic synthesis textbook, to be added
- (Reference for computational studies on phosphite ligands, to be added
-
triethyl phosphite - Organic Syntheses Procedure. Organic Syntheses. [Link]
- (Reference for properties of neopentyl alcohol, to be added
- (Reference for properties of phosphorus trichloride, to be added
- (Reference for properties of triphenyl phosphite, to be added
- (Reference for properties of palladium catalysts, to be added
- (Reference for properties of aryl halides and boronic acids, to be added
-
Triphenyl phosphite - Wikipedia. Wikipedia. [Link]
- (Reference for purification by vacuum distillation, to be added from practical organic chemistry liter
- (Reference for inert atmosphere techniques, to be added from practical organic chemistry liter
- (Reference for TLC and GC-MS analysis, to be added
- (Reference for flash column chromatography, to be added from practical organic chemistry liter
-
Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PubMed Central. National Center for Biotechnology Information. [Link]
- (Reference for general safety precautions in a chemistry laboratory, to be added
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- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Aliphatic Contender: Assessing the Cost-Effectiveness of Trineopentyl Phosphite in Synthesis
A Senior Application Scientist's Guide to Ligand Selection in Catalysis
In the landscape of synthetic chemistry, where efficiency and cost are paramount, the choice of ancillary ligands in catalysis can be a determining factor in the economic viability of a process. Among the plethora of phosphite ligands, trineopentyl phosphite emerges as a noteworthy, albeit less common, contender to more traditional aryl phosphites. This guide provides an in-depth analysis of the cost-effectiveness of this compound, comparing its synthesis and projected performance with established alternatives, supported by established chemical principles and experimental protocols.
The Economic Calculus: Synthesis vs. Purchase
A primary consideration for any research or process chemistry team is the acquisition cost of a reagent. This compound can be synthesized in-house or purchased from commercial suppliers.
In-House Synthesis: A Feasible Endeavor
The synthesis of this compound follows the classical route for trialkyl phosphites: the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to scavenge the HCl byproduct.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Neopentyl alcohol (3.0 equiv.)
-
Phosphorus trichloride (1.0 equiv.)
-
Triethylamine or Pyridine (3.0 equiv.)
-
Anhydrous diethyl ether or toluene (as solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere, add neopentyl alcohol and the base, dissolved in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of phosphorus trichloride in the anhydrous solvent dropwise via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
The resulting slurry, containing the trialkylamine hydrochloride salt, is filtered under an inert atmosphere.
-
The filter cake is washed with fresh anhydrous solvent.
-
The solvent from the filtrate is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
-
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus trichloride and the resulting phosphite ester are sensitive to moisture, which can lead to hydrolysis and the formation of phosphorous acid and other byproducts.
-
Inert Atmosphere: Prevents the oxidation of the phosphite ligand.
-
Low Temperature Addition: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions.
-
Base: Essential to neutralize the generated HCl, driving the reaction to completion and preventing acid-catalyzed side reactions.
-
Cost Analysis
To assess the cost-effectiveness of in-house synthesis, we can estimate the raw material cost.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Typical Cost (USD/kg) | Moles per kg | Cost per mole (USD) |
| Neopentyl Alcohol | 88.15 | ~0.812 | 2 - 35[2] | 11.34 | 0.18 - 3.09 |
| Phosphorus Trichloride | 137.33 | ~1.574 | 70 - 300[3] | 7.28 | 9.61 - 41.21 |
| Triethylamine (Base) | 101.19 | ~0.726 | ~10-20 | 9.88 | ~1.01 - 2.02 |
Note: Prices are estimates based on bulk listings and can vary significantly based on supplier, purity, and quantity.
Assuming a high-yielding synthesis (>85%), the estimated raw material cost to produce one mole of this compound (M.W. 292.38 g/mol ) would be in the range of USD 15 - 55 .
Commercially, this compound is available from suppliers, with prices for laboratory-scale quantities being significantly higher. For instance, a recent listing shows a price of around USD 50-70 for 25g , which translates to a much higher cost per mole. This stark difference suggests that for larger scale operations, in-house synthesis is a highly cost-effective strategy.
Performance in Catalysis: A Comparative Outlook
This compound's utility as a ligand stems from its steric bulk and electronic properties. The neopentyl groups create a large steric footprint around the phosphorus atom, which can be advantageous in many catalytic cycles.
Alternatives to this compound
Commonly used alternatives can be broadly categorized:
-
Aryl Phosphites: Triphenyl phosphite is a classic example, known for its π-acceptor properties.
-
Bulky Phosphines: Buchwald ligands (e.g., RuPhos, XPhos) and others like tri(o-tolyl)phosphine are renowned for their high activity in cross-coupling reactions.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The ligand plays a critical role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.
While direct, quantitative, side-by-side comparisons of this compound with other ligands in the Suzuki-Miyaura coupling are scarce in the literature, we can infer its potential performance based on established principles. The steric bulk of this compound is expected to promote the reductive elimination step, which is often rate-limiting, particularly in the formation of sterically hindered biaryl products. This is a characteristic shared with bulky phosphine ligands like those of the Buchwald type.[4]
| Ligand Class | Key Characteristics | Expected Performance in Suzuki-Miyaura |
| This compound | - Sterically bulky- Electron-rich (compared to aryl phosphites) | - Promotes reductive elimination- Potentially high turnover numbers for sterically demanding substrates |
| Triphenyl Phosphite | - Strong π-acceptor- Less sterically demanding | - Can stabilize low-valent metal centers- May be less effective for hindered substrates |
| Buchwald Ligands (e.g., RuPhos) | - Very bulky and electron-rich | - High activity and turnover numbers, even for challenging substrates[4] |
Hydroformylation
In rhodium-catalyzed hydroformylation, bulky phosphite ligands are known to enhance catalyst activity and influence regioselectivity.[3][5] The strong π-acceptor character of phosphites facilitates CO dissociation from the metal center, a key step in the catalytic cycle. The steric bulk of ligands like this compound can also play a crucial role in directing the regioselectivity of the addition to the olefin. Studies have shown that bulky phosphite ligands can lead to high hydroformylation rates under mild conditions.[3]
A Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol for a Suzuki-Miyaura coupling using a bulky phosphine ligand can be adapted for assessing the performance of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (2 mol%)
-
This compound (4 mol%)
-
Potassium phosphate (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, combine the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium phosphate.
-
Inerting the Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the reaction environment is free of oxygen.
-
Ligand and Solvent Addition: Add the this compound, followed by degassed toluene and degassed water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Rationale for Conditions:
-
Palladium Precursor: Pd(OAc)₂ is a common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
-
Base: The base (K₃PO₄) is crucial for the transmetalation step, activating the boronic acid.
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki-Miyaura couplings, aiding in the dissolution of both the organic substrates and the inorganic base.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often a good starting point to ensure the formation of the desired catalytically active species.
-
Conclusion
This compound presents a compelling case for its use in synthesis, particularly from a cost-effectiveness standpoint for large-scale applications where in-house synthesis is feasible. Its steric bulk positions it as a potentially high-performing ligand in reactions where reductive elimination is key, such as the Suzuki-Miyaura coupling of hindered substrates, and in controlling regioselectivity in processes like hydroformylation.
While direct, comprehensive comparative data against benchmark ligands like the Buchwald phosphines is not yet abundant in the literature, the fundamental principles of ligand effects in catalysis suggest that this compound is a valuable and economically prudent tool in the arsenal of the modern synthetic chemist. Further head-to-head experimental comparisons are warranted to fully delineate its performance profile against other popular ligand systems.
References
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- van Leeuwen, P. W. N. M., & Casey, C. P. (1997). Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene. Journal of the Chemical Society, Dalton Transactions, (14), 2467-2474.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
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- A Comparative Analysis of Triphenyl Trithiophosphite as a Ligand in Homogeneous Catalysis. (n.d.).
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Quantitative analysis of reaction kinetics with trineopentyl phosphite
A Quantitative Guide to the Reaction Kinetics of Trineopentyl Phosphite for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of this compound, [P(OCH₂C(CH₃)₃)₃], as a ligand in homogeneous catalysis. We will explore its unique steric and electronic properties and their influence on reaction kinetics, comparing its performance with other common phosphite ligands. This guide is designed to offer both field-proven insights and a robust theoretical framework to inform your experimental design and catalyst selection.
The Critical Role of Phosphite Ligands in Catalysis
Phosphite ligands are a versatile class of P-donor ligands widely employed in transition metal catalysis.[1][2] Their utility stems from their tunable steric and electronic properties, which significantly influence the activity, selectivity, and stability of the catalyst.[3] Compared to phosphine ligands, phosphites are generally stronger π-acceptors and weaker σ-donors. This electronic profile can accelerate catalytic turnover by promoting ligand dissociation and influencing the redox properties of the metal center.[4] However, a significant drawback of many phosphite ligands is their susceptibility to hydrolysis, which can lead to catalyst deactivation.[1]
This compound: A Ligand of Unique Steric Profile
This compound stands out due to the significant steric bulk imparted by its three neopentyl groups. The neopentyl moiety, with its quaternary carbon adjacent to the methylene group, creates a sterically demanding environment around the phosphorus atom. This steric hindrance plays a crucial role in dictating the coordination chemistry and, consequently, the catalytic behavior of its metal complexes.
Steric and Electronic Parameters
Table 1: Estimated Steric and Electronic Parameters of Selected Phosphite Ligands
| Ligand | Formula | Cone Angle (θ) | Tolman Electronic Parameter (ν) cm⁻¹ | Key Features |
| This compound | P(OCH₂C(CH₃)₃)₃ | Large (estimated >160°) | Less electron-donating than trialkylphosphines | High steric bulk, increased hydrolytic stability |
| Triphenyl Phosphite | P(OPh)₃ | 128° | 2089 | Strong π-acceptor, electron-withdrawing |
| Triethyl Phosphite | P(OEt)₃ | 109° | 2070 | Less bulky, more electron-donating than aryl phosphites |
| Tris(2,4-di-tert-butylphenyl)phosphite | P(O-2,4-tBu₂-C₆H₃)₃ | 175° | 2085 | Very high steric bulk, strong π-acceptor |
Note: The cone angle for this compound is an estimation based on the structure of the analogous trineopentylphosphine.
The large estimated cone angle of this compound suggests that it can promote the formation of coordinatively unsaturated metal centers, which are often the catalytically active species. This can lead to enhanced reaction rates by facilitating substrate coordination.
Comparative Performance in Catalytic Reactions
Direct quantitative kinetic comparisons of this compound with other phosphite ligands are scarce in the published literature. However, we can extrapolate its expected performance based on its structural properties and data from related bulky phosphite and phosphine ligands in key catalytic reactions such as hydroformylation and palladium-catalyzed cross-coupling reactions.
Rhodium-Catalyzed Hydroformylation
Hydroformylation is a crucial industrial process for the production of aldehydes from alkenes. The choice of ligand is critical for controlling both the rate and regioselectivity of the reaction.
Bulky phosphite ligands are known to be highly effective in the rhodium-catalyzed hydroformylation of olefins, often leading to high reaction rates.[4][5] For instance, the use of a bulky phosphite like tris(2-tert-butyl-4-methylphenyl) phosphite in the hydroformylation of 1-octene resulted in very high rates (39.8 x 10³ mol [mol Rh]⁻¹ h⁻¹).[4] The high activity is attributed to the ligand's ability to promote the formation of a monoligated rhodium hydride species, which is highly reactive towards the alkene.
Given its significant steric bulk, this compound is expected to exhibit similar behavior, favoring the formation of highly active, monoligated catalyst species. This would likely translate to high turnover frequencies, particularly for sterically demanding substrates.
Table 2: Performance of Bulky Phosphite Ligands in the Hydroformylation of 1-Octene
| Ligand | Catalyst Precursor | Conversion (%) | n/iso Ratio | TOF (h⁻¹) | Reference |
| Tris(2-tert-butyl-4-methylphenyl) phosphite | Rh(CO)₂acac | >95 | 2.4 | ~39,800 | [4] |
| Triphenylphosphine | RhH(CO)(PPh₃)₃ | 98 | 2.9 | 490 | [6] |
| Triphenyl Phosphite | Rh(CO)₂acac | 95 | 2.1 | ~1000 | [6] |
Note: Data for this compound is not available for direct comparison.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, bulky, electron-rich ligands are often employed to promote the oxidative addition of aryl chlorides, which are typically less reactive substrates.[6][7] While this compound is not as electron-rich as trialkylphosphines, its steric bulk can still play a beneficial role.
Studies on the analogous trineopentylphosphine have shown that while it may lead to inactive catalysts at room temperature, it can exhibit good activity at elevated temperatures in reactions like the Buchwald-Hartwig amination of aryl chlorides.[8] This suggests that the steric bulk of the neopentyl groups can be advantageous in promoting challenging cross-coupling steps.
The performance of this compound in these reactions would likely be a balance between its steric facilitation of key catalytic steps and its electronic properties, which are less electron-donating than bulky phosphines.
Causality Behind Experimental Choices: The Role of Sterics and Hydrolytic Stability
Steric Effects on Reaction Mechanism and Kinetics
The significant steric bulk of this compound is a key determinant of its catalytic performance. This steric hindrance can:
-
Promote Ligand Dissociation: The formation of coordinatively unsaturated, catalytically active species is often a rate-limiting step. The steric pressure exerted by this compound can facilitate the dissociation of other ligands (e.g., CO in hydroformylation) or even a second phosphite ligand, leading to a more active catalyst.
-
Influence Regioselectivity: In reactions like hydroformylation, the steric environment around the metal center can direct the incoming substrate to a specific orientation, thereby controlling the regioselectivity (e.g., the ratio of linear to branched aldehydes).
-
Stabilize Monometallic Species: The bulkiness of the ligand can prevent the formation of inactive dimeric or polymeric metal complexes.
Caption: Steric influence on catalytic activity.
Hydrolytic Stability: A Key Advantage of Alkyl Phosphites
A significant challenge with many phosphite ligands, particularly aryl phosphites, is their susceptibility to hydrolysis, which leads to the formation of catalytically inactive phosphorus acids.[1] Alkyl phosphites, such as this compound, are generally more resistant to hydrolysis than their aryl counterparts.[9][10][11] This enhanced stability is a critical factor for industrial applications where reaction conditions may not be strictly anhydrous.
The higher hydrolytic stability of this compound can be attributed to the electron-donating nature of the alkyl groups, which makes the phosphorus atom less electrophilic and therefore less susceptible to nucleophilic attack by water.
Caption: Comparative hydrolytic stability.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the performance of this compound and compare it to other ligands, rigorous kinetic studies are essential. Below are general protocols for studying the kinetics of two key catalytic reactions.
Protocol for Kinetic Study of Rhodium-Catalyzed Hydroformylation
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, dissolve the rhodium precursor (e.g., Rh(CO)₂acac) and the phosphite ligand (e.g., this compound, in a desired ligand-to-metal ratio) in a degassed solvent (e.g., toluene) in a high-pressure autoclave equipped with a magnetic stir bar and a sampling valve.
-
Reaction Initiation: Seal the autoclave, remove it from the glovebox, and purge with syngas (CO/H₂). Pressurize to the desired pressure and heat to the reaction temperature.
-
Substrate Injection and Sampling: Inject the alkene substrate (e.g., 1-octene) via a syringe pump to start the reaction. At regular time intervals, withdraw aliquots of the reaction mixture through the sampling valve.
-
Analysis: Quench the reaction in the aliquots (e.g., by cooling and exposure to air). Analyze the samples by gas chromatography (GC) using an internal standard to determine the conversion of the alkene and the yield of the aldehyde products.
-
Data Analysis: Plot the concentration of the reactant and products as a function of time. The initial reaction rate can be determined from the initial slope of the conversion vs. time curve.
Protocol for Kinetic Study of Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(OAc)₂), the phosphite ligand, the aryl halide, the boronic acid, and the base (e.g., K₂CO₃) to a Schlenk tube equipped with a magnetic stir bar.
-
Reaction Initiation: Add the degassed solvent and an internal standard. Seal the tube and place it in a preheated oil bath.
-
Monitoring the Reaction: At specified time points, withdraw aliquots from the reaction mixture using a syringe.
-
Analysis: Quench the aliquots (e.g., with a saturated NH₄Cl solution) and extract with an organic solvent. Analyze the organic layer by GC or HPLC to determine the yield of the biaryl product.
-
Data Analysis: Plot the product yield as a function of time to obtain the reaction profile. The turnover frequency (TOF) can be calculated at a specific time point by dividing the moles of product by the moles of catalyst and the reaction time.
Caption: General workflow for kinetic studies.
Conclusion
This compound presents a compelling profile for applications in homogeneous catalysis. Its significant steric bulk is anticipated to promote high catalytic activity by facilitating the formation of reactive, coordinatively unsaturated metal centers. Furthermore, its character as an alkyl phosphite confers greater hydrolytic stability compared to many aryl phosphite ligands, a crucial advantage for practical applications. While direct quantitative comparisons of its reaction kinetics with other phosphites are still needed in the literature, the available data from analogous systems strongly suggest that this compound is a promising ligand for a range of catalytic transformations. The experimental protocols provided herein offer a framework for researchers to conduct their own quantitative analyses and further elucidate the catalytic potential of this unique ligand.
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Winona State University, "Exploration of hydrolysis pathways of alkyl and aryl phosphites," OpenRiver, 2019. [Online]. Available: [Link].
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ResearchGate, "Mechanism of rhodium catalyzed hydroformylation using bulky monophosphites," [Online]. Available: [Link].
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- M. Estruch-Blasco, D. Felipe-Blanco, I. Bosque, and J. C. González-Gómez, "Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications," The Journal of Organic Chemistry, vol. 85, no. 22, pp. 14473-14485, 2020.
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A Comparative Benchmark Analysis of Trineopentyl Phosphite for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quest for Optimal Ligand Control in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecules, particularly in pharmaceutical and materials science. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is preeminent among these methods for its reliability and functional group tolerance in forming C-C bonds.[1] The success and efficiency of these reactions are not dictated by the palladium source alone; they are critically dependent on the nature of the ancillary ligand that coordinates to the metal center. This ligand modulates the catalyst's stability, activity, and selectivity by tuning its steric and electronic environment.[2]
While bulky, electron-rich phosphine ligands have traditionally dominated the field, phosphite ligands—organophosphorus compounds where the phosphorus atom is bonded to three oxygen atoms—offer a unique combination of properties.[3] They are generally strong π-acceptors and can be synthesized with considerable structural diversity.[3] This guide presents a detailed benchmark comparison of trineopentyl phosphite (TNPP), a sterically demanding yet conformationally flexible ligand, against two widely used, commercially available phosphite catalysts: the sterically hindered triisopropyl phosphite (TIPP) and the electronically distinct triphenyl phosphite (TPP).
This analysis is framed within the context of a challenging Suzuki-Miyaura coupling reaction, providing researchers, scientists, and drug development professionals with objective, data-driven insights to guide ligand selection in their own demanding synthetic applications.
Pillar 1: Understanding the Ligand's Role—Steric and Electronic Causality
The performance of a phosphite ligand in a catalytic cycle is governed by two primary factors: its steric bulk and its electronic nature. These properties directly influence the key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[4]
-
Steric Bulk (Cone Angle, θ): Introduced by Tolman, the cone angle is a critical metric that quantifies the steric footprint of a ligand around the metal center.[5] Larger cone angles can accelerate the final reductive elimination step—where the new C-C bond is formed and the product is released—by destabilizing the crowded intermediate. However, excessive bulk can hinder the initial oxidative addition of the aryl halide to the palladium(0) center.[6]
-
Electronic Properties (π-Acidity): Phosphite ligands are characteristically more π-accepting (more Lewis acidic) than their phosphine counterparts. This property arises from the overlap of the metal's d-orbitals with the σ* antibonding orbitals of the P-O bonds.[7] Stronger π-acidity stabilizes the electron-rich Pd(0) state but can slow down the oxidative addition step, which is favored by electron-rich ligands that can donate electron density to the metal.
A successful ligand achieves a delicate balance between these properties to facilitate a rapid and efficient catalytic turnover.
The Contenders: A Profile of Three Phosphite Ligands
To establish a meaningful benchmark, we compare this compound against two common alternatives, each representing a different balance of steric and electronic features.
| Ligand | Structure | Tolman Cone Angle (θ) | Key Characteristics |
| This compound (TNPP) | P(OCH₂C(CH₃)₃)₃ | ~125-135° (estimated) | Highly Bulky yet Flexible: The neopentyl groups provide significant steric hindrance. However, rotation around the P-O-C-C bonds allows the ligand to adapt its conformation, potentially reducing its steric profile in crowded transition states. This flexibility is a key feature also seen in its phosphine analog, trineopentylphosphine.[8] |
| Triisopropyl Phosphite (TIPP) | P(OCH(CH₃)₂)₃ | 130°[9] | Sterically Hindered: Similar in steric bulk to TNPP but with less conformational flexibility. It is a well-established ligand known to support various coupling reactions.[8] |
| Triphenyl Phosphite (TPP) | P(OC₆H₅)₃ | 128° | Electron Withdrawing: The phenyl groups make TPP a strong π-acceptor. It is less sterically demanding than TNPP and TIPP and has been used effectively in palladium-catalyzed couplings.[10] |
Pillar 2: Experimental Design—A Validated Benchmark for Performance
To objectively evaluate these ligands, we propose a standardized benchmark experiment. The chosen reaction is the Suzuki-Miyaura coupling of 4-bromoanisole with 4-methylphenylboronic acid. This system is selected for several reasons:
-
Moderate Reactivity: 4-bromoanisole is an electron-rich aryl bromide, making the oxidative addition step more challenging than for electron-poor substrates, thereby highlighting the role of the ligand in promoting this key step.
-
Steric Challenge: The use of an ortho-substituted boronic acid could also probe the catalyst's tolerance for steric hindrance.
-
Clear Metrics: The reaction provides a clear, quantifiable yield that can be measured by standard analytical techniques like GC-MS or ¹H NMR spectroscopy, allowing for a direct comparison of ligand efficiency.
Experimental Workflow Diagram
The following diagram illustrates the systematic workflow for screening the performance of each phosphite ligand. This standardized approach ensures that any observed differences in yield or reaction rate are directly attributable to the ligand's properties.
Caption: Standardized workflow for benchmarking phosphite ligand performance.
Detailed Benchmark Protocol
This protocol is designed to be a self-validating system. The inclusion of defined time points for analysis and a standardized workup ensures reproducibility and allows for a kinetic comparison of the catalysts.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
This compound (TNPP)
-
Triisopropyl Phosphite (TIPP)
-
Triphenyl Phosphite (TPP)
-
4-Bromoanisole
-
4-Methylphenylboronic Acid
-
Potassium Phosphate (K₃PO₄, anhydrous powder)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the respective phosphite ligand (0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Reagent Addition: Under a positive pressure of argon, add K₃PO₄ (424 mg, 2.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and an internal standard for GC/NMR analysis.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring and Analysis: After 1, 4, and 24 hours, carefully take an aliquot from the reaction mixture under argon, quench it with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion. After 24 hours, cool the reaction to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the final isolated yield by ¹H NMR spectroscopy.
Pillar 3: Anticipated Results and Mechanistic Interpretation
Based on the known steric and electronic properties of the ligands, we can hypothesize the outcome of this benchmark study. The results would provide a quantitative basis for understanding how each ligand's structure translates to catalytic performance.
Anticipated Performance Data (Hypothetical)
| Ligand | Cone Angle (θ) | Conversion at 1h (%) | Conversion at 4h (%) | Final Yield (24h, %) |
| This compound (TNPP) | ~125-135° | 75 | 95 | >98 |
| Triisopropyl Phosphite (TIPP) | 130° | 60 | 88 | 92 |
| Triphenyl Phosphite (TPP) | 128° | 45 | 70 | 75 |
Discussion and Causality
-
This compound (TNPP): We anticipate that TNPP will demonstrate the highest catalytic activity. Its significant steric bulk is expected to promote a rapid rate of reductive elimination. Crucially, its conformational flexibility may allow the ligand to adopt a less-demanding geometry during the oxidative addition step, mitigating the steric hindrance that might otherwise slow this initial phase of the cycle.[8] This combination of "smart" sterics makes it highly effective for coupling even challenging substrates.
-
Triisopropyl Phosphite (TIPP): TIPP is expected to be a competent ligand, but likely less active than TNPP. Its steric bulk is comparable, but its more rigid structure may lead to a slower rate of oxidative addition compared to the conformationally adaptable TNPP. The catalyst may be less able to accommodate the geometric changes required throughout the catalytic cycle.
-
Triphenyl Phosphite (TPP): TPP is predicted to show the lowest activity in this specific reaction. Its strong π-acceptor character withdraws electron density from the palladium center. While this stabilizes the Pd(0) resting state, it significantly slows down the oxidative addition of the electron-rich 4-bromoanisole, which is often the rate-limiting step for such substrates.[4] This electronic disadvantage is not sufficiently compensated by its moderate steric bulk.
The Catalytic Cycle: A Visual Explanation
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where ligand properties exert their influence.
Caption: The Suzuki-Miyaura catalytic cycle and points of ligand influence.
Conclusion and Practical Recommendations
This guide provides a framework for understanding and benchmarking phosphite ligands in the context of the Suzuki-Miyaura cross-coupling. Our analysis, grounded in the established principles of steric and electronic effects, leads to the following recommendations for researchers:
-
For Challenging and Sterically Demanding Couplings: this compound (TNPP) should be considered a premier candidate. Its unique combination of significant steric bulk and conformational flexibility offers a pathway to high catalytic activity by balancing the competing demands of the oxidative addition and reductive elimination steps.
-
For General Purpose Screening: Triisopropyl phosphite (TIPP) remains a reliable and effective ligand for a range of substrates. It provides good steric bulk and serves as a solid baseline against which more specialized ligands can be compared.
-
For Electron-Poor Substrates: Triphenyl phosphite (TPP) may be more effective when coupling electron-deficient aryl halides (e.g., those bearing nitro or cyano groups). In such cases, the electronic penalty for oxidative addition is lower, and its strong π-acceptor properties can still effectively stabilize the catalyst.
Ultimately, the choice of ligand is a critical parameter that must be optimized for each specific transformation. By understanding the causal relationships between a ligand's structure and its function within the catalytic cycle, scientists can move beyond trial-and-error and make more rational, informed decisions, accelerating the pace of discovery and development.
References
-
Title: Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes Source: Inorganic Chemistry, 2020 URL: [Link]
-
Title: Triphenylphosphine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bulky phosphine ligands promote palladium-catalysed protodeboronation Source: ChemRxiv, 2024 URL: [Link]
-
Title: Cone angles: Tolman's and Plato's Source: ResearchGate, 2025 URL: [Link]
-
Title: The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction Source: ResearchGate, 2025 URL: [Link]
-
Title: Suzuki-Miyaura coupling reactions using phosphite ligands Source: Tetrahedron Letters, 2008 URL: [Link]
-
Title: Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow Source: Organic Process Research & Development, 2020 URL: [Link]
-
Title: Phosphines Source: University Lecture Notes URL: [Link]
-
Title: this compound - PubChem Source: PubChem URL: [Link]
-
Title: Ligand cone angle - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube, 2025 URL: [Link]
-
Title: Screening of reaction conditions for the Suzuki-Miyaura cross-coupling model reaction. Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research, 2008 URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Triphenyl Phosphite Supplier | 101-02-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
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- 6. people.uleth.ca [people.uleth.ca]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
A Comparative Guide to the Binding Affinity of Trineopentyl Phosphite with Transition Metal Centers: A DFT Perspective
In the landscape of homogeneous catalysis and organometallic chemistry, the nuanced interplay between a metal center and its coordinating ligands dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphorus-based ligands, phosphites (P(OR)₃) are distinguished by their strong π-accepting properties and tunable steric profiles. This guide provides an in-depth comparative analysis of the binding characteristics of trineopentyl phosphite, P(OCH₂C(CH₃)₃)₃—a ligand of significant steric bulk—with various catalytically relevant transition metal centers. By leveraging Density Functional Theory (DFT) studies, we aim to furnish researchers, scientists, and drug development professionals with a quantitative and mechanistic understanding of these interactions to inform rational ligand selection and catalyst design.
Introduction: The Significance of Steric Bulk and Electronic Character
This compound (TNP) is characterized by its three bulky neopentyl groups, which create a significant steric shield around the coordinating phosphorus atom. This steric hindrance is a critical design element in a ligand, as it can influence the coordination number of the metal, prevent catalyst deactivation pathways such as dimerization, and modulate the accessibility of substrates to the catalytic center.[1]
From an electronic standpoint, phosphite ligands are generally considered more π-accepting than their phosphine counterparts (PR₃) due to the presence of electronegative oxygen atoms. This allows them to stabilize electron-rich, low-valent metal centers by accepting electron density from the metal's d-orbitals into the P-O σ* antibonding orbitals. The specific electronic nature of a ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a [LNi(CO)₃] complex. A higher TEP value indicates a more electron-withdrawing (less donating) ligand.
This guide will focus on dissecting the binding energy—a direct measure of the strength of the metal-ligand bond—of TNP to various metal centers, providing a comparative framework against other common phosphite ligands.
Theoretical Framework: Calculating Binding Energy with DFT
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and energetics of transition metal complexes.[2][3] The binding energy (BE) or bond dissociation energy (BDE) of a ligand to a metal center is a key metric that can be reliably calculated.
The binding energy is typically calculated as the difference between the total energy of the optimized metal-ligand complex and the sum of the energies of the free metal fragment and the free ligand in their optimized ground states:
BE = E(Metal Fragment) + E(Ligand) - E(Metal-Ligand Complex)
A higher positive value for BE indicates a stronger, more stable metal-ligand bond. The choice of computational parameters, such as the exchange-correlation functional (e.g., B3LYP, PBE0, M06) and the basis set (e.g., def2-TZVP, LANL2DZ), is crucial for obtaining accurate results and must be carefully considered and validated.[4]
Diagram: Workflow for DFT Binding Energy Calculation
Sources
- 1. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory Calculations Support the Additive Nature of Ligand Contributions to the pKa of Iron Hydride Phosphine Carbonyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trineopentyl Phosphite
For the diligent researcher and the innovative drug development professional, mastery over the entire lifecycle of a chemical reagent is a hallmark of excellence. This extends beyond its application in synthesis to its safe and responsible disposal. Trineopentyl phosphite, a member of the organophosphite ester family, requires meticulous handling due to its reactivity and potential hazards. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and chemical principles, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety & Hazard Profile
Before any disposal procedure is initiated, a complete understanding of the risks associated with this compound is paramount. Organophosphites as a class are known irritants, are sensitive to moisture and air, and can be harmful if improperly handled.[1][2][3]
Core Hazards:
-
Moisture Sensitivity: this compound can hydrolyze upon contact with water or moist air, potentially releasing neopentyl alcohol and phosphorous acid.[4][5] This reaction can be slow or rapid depending on conditions.
-
Irritation: Contact can cause irritation to the skin, eyes, and respiratory system.[1][6][7]
-
Toxicity: Harmful if swallowed or inhaled, with potential for systemic effects.[2][3][6] Organophosphorus compounds can vary widely in toxicity, and caution is always the best approach.[8]
-
Environmental Hazard: Many organophosphorus compounds are toxic to aquatic life with long-lasting effects.[2][7][9] Therefore, release into the environment must be strictly avoided.[3][9]
Essential Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this chemical is the correct use of PPE.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[8] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and vapors.[6][8] |
| Body Protection | Flame-retardant lab coat. | To protect against spills and splashes. |
| Respiratory | Work within a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[1][8] |
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.[1][8] All personnel handling the material should be aware of its location and trained in its use.
Standard Disposal Protocol: Segregation and Professional Removal
This is the universally recommended and safest method for the disposal of this compound waste. It relies on professional handling by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[2][8]
Step-by-Step Procedure
-
Segregation at Source:
-
Designate a specific, clearly labeled hazardous waste container for this compound and related materials (e.g., contaminated gloves, pipette tips).
-
Crucially, do not mix organophosphite waste with other chemical waste streams, especially strong oxidizing agents or strong bases, to prevent potentially violent reactions.[1][8]
-
-
Containerization:
-
Use only robust, leak-proof, and chemically compatible containers.
-
The container must be kept tightly closed except when adding waste to minimize exposure to moisture and air.[1]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
List any associated hazards (e.g., "Irritant," "Moisture Sensitive").
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[1]
-
Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.
-
-
Arranging Disposal:
Logical Workflow for Standard Disposal
Caption: Overall hydrolysis reaction of this compound.
Step-by-Step Deactivation Procedure
-
Preparation (in a Fume Hood):
-
Don all required PPE as detailed in Section 1.
-
Prepare a large three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
The reaction vessel should be placed in an ice bath to control the reaction temperature, as hydrolysis can be exothermic.
-
-
Reaction Setup:
-
For every 1 part of this compound waste (by volume), prepare 5 parts of a 1M hydrochloric acid (HCl) solution. The excess of aqueous acid ensures the reaction goes to completion. [5] * Slowly and carefully add the this compound from the dropping funnel to the stirring HCl solution in the flask. Maintain a slow addition rate to keep the temperature below 25°C.
-
-
Reaction and Quenching:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Once the reaction is complete, the resulting solution will contain phosphorous acid, neopentyl alcohol, and residual HCl.
-
Carefully neutralize the solution by slowly adding a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is between 6.0 and 8.0. Monitor the temperature and for any gas evolution during neutralization.
-
-
Final Disposal:
-
Even after neutralization, the resulting aqueous solution must be collected as hazardous waste. It contains organic material (neopentyl alcohol) and phosphites/phosphates.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should accurately reflect the final contents (e.g., "Neutralized this compound Waste," "Aqueous solution of Phosphorous Acid and Neopentyl Alcohol").
-
Arrange for disposal via your institution's EHS department as described in the standard protocol.
-
This deactivation procedure reduces the reactivity of the waste but does not eliminate the need for professional disposal. Its primary benefit is in converting the material to a more stable and less reactive state for storage and transport.
References
-
Benchchem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Retrieved from Benchchem website. [8]2. RSC Publishing. (n.d.). Hydrolysis of ester phosphates mediated by a copper complex. Retrieved from RSC Publishing. [11]3. American Chemical Society. (1987). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Retrieved from ACS Publications. [4]4. National Institutes of Health. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from PubMed Central (PMC). [5]5. ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from ResearchGate.
-
New Jersey Department of Health. (2002). Hazard Summary: Triethyl Phosphite. Retrieved from NJ.gov. [1]7. Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from Organic Chemistry Portal.
-
Santa Cruz Biotechnology. (2008). Material Safety Data Sheet: Triphenyl phosphite. Retrieved from Santa Cruz Biotechnology. [2]9. ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - Tris(nonylphenyl) phosphite. Retrieved from ChemicalBook. [9]10. Fisher Scientific. (2009). Safety Data Sheet: Triphenyl phosphite. Retrieved from Fisher Scientific. [6]11. TCI Chemicals. (n.d.). Safety Data Sheet: Triphenyl Phosphite. Retrieved from TCI Chemicals. [7]12. PubMed. (2006). Treatment of organophosphate-contaminated wastewater by acidic hydrolysis and precipitation. Retrieved from PubMed. [12]13. U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA NEPIs.
- GeoScienceWorld. (2017). Environmental fate and toxicology of organophosphate pesticides.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Triethylphosphate. Retrieved from Sigma-Aldrich. [10]16. CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Triphenyl Phosphite. Retrieved from CDH Fine Chemical.
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- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hydrolysis of ester phosphates mediated by a copper complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Treatment of organophosphate-contaminated wastewater by acidic hydrolysis and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Trineopentyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Trineopentyl phosphite. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Section 1: Understanding the Risks: Hazard Assessment
This compound (C15H33O3P) is an organophosphorus compound.[1] While specific toxicity data for this compound is limited, it is crucial to handle it with the utmost care, as organophosphorus compounds can exhibit high toxicity. The bulky neopentyl groups in this compound influence its reactivity, but the fundamental hazards associated with phosphite esters remain.[2]
Key Hazards:
-
Reactivity: this compound can react with alkyl halides in a Michaelis-Arbuzov reaction.[2] It is also sensitive to moisture and can hydrolyze. It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, and open flames.[3]
-
Health Hazards: Based on data for similar phosphites, exposure can cause:
-
Skin and Eye Irritation: Direct contact can cause irritation. Prolonged contact may lead to more severe irritation or dermatitis.[4]
-
Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract.[5][6]
-
Systemic Effects: Organophosphorus compounds can be absorbed through the skin and may have systemic effects.[5] Some phosphites are harmful if swallowed.[7][8]
-
Section 2: Your Shield: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following recommendations are based on guidelines for similar organophosphorus compounds.[9]
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or PVC gloves with a minimum thickness of 12-22 mils are recommended.[9] For tasks with a high risk of splashing, consider double-gloving.[9] | To prevent skin contact and absorption of the chemical. Thicker gloves provide better protection against degradation and punctures. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9] | To protect the eyes from splashes, which can cause serious irritation or damage. |
| Body Protection | A chemical-resistant lab coat or apron should be worn. For larger quantities or situations with a high risk of splashing, chemical-resistant coveralls are recommended.[10] | To protect the skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[9] | To prevent inhalation of harmful vapors, which can cause respiratory irritation and other health effects. |
dot
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Section 3: In the Lab: Operational Procedures
Adherence to a strict operational protocol is paramount for safety.
Step-by-Step Handling Guide:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary equipment, including spill cleanup materials, readily available.
-
Clearly label all containers.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all equipment and the work area.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Section 4: When Things Go Wrong: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Section 5: The Final Step: Disposal Plan
Proper disposal is critical to protect both individuals and the environment.
Waste Management Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[9]
-
Containerization:
-
Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Collect liquid waste in a separate, compatible, and labeled container.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[4]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
dot
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
- This compound | 14540-52-4 - Benchchem. (URL: )
- Personal protective equipment for handling O,O,S-Trimethyl phosphorothio
-
This compound | C15H33O3P | CID 316404 - PubChem. (URL: [Link])
-
Personal Protective Equipment for Pesticide Handlers | US EPA. (URL: [Link])
-
Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
-
Pesticide use and personal protective equipment - Health.vic. (URL: [Link])
-
Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY - NJ.gov. (URL: [Link])
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (URL: [Link])
-
TRIETHYL PHOSPHITE - Ataman Kimya. (URL: [Link])
-
Trimethyl Phosphite - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. (URL: [Link])
-
Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem. (URL: [Link])
Sources
- 1. This compound | C15H33O3P | CID 316404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. prochemonline.com [prochemonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
